molecular formula C9H19N3O4 B609253 m-PEG4-azide CAS No. 606130-90-9

m-PEG4-azide

Katalognummer: B609253
CAS-Nummer: 606130-90-9
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: FFOZZVDSANUDAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-PEG4-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.

Eigenschaften

IUPAC Name

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOZZVDSANUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679821
Record name 13-Azido-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606130-90-9
Record name 13-Azido-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Azidoethyl)-O'-methyl-triethylene glycole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with a four-unit PEG chain (m-PEG4-azide), a versatile heterobifunctional linker crucial in modern bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and detailed protocols for its application in "click chemistry."

Core Structure and Properties of this compound

This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain with a terminal azide group. The PEG chain is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media. The azide group is a key functional moiety for highly specific and efficient bioconjugation reactions.

The fundamental structure of this compound consists of a methoxy group (CH₃O-), followed by a tetraethylene glycol spacer (- (CH₂CH₂O)₄-), and terminating with an azide group (-N₃). This structure provides a balance of hydrophilicity and reactivity, making it an ideal linker for modifying proteins, peptides, and other biomolecules.[1][2]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below, compiled from various commercial suppliers.

PropertyValueReference(s)
CAS Number 606130-90-9[2][3]
Molecular Formula C₉H₁₉N₃O₄[2][3]
Molecular Weight 233.27 g/mol [3]
Purity >95% - 98%[2][3]
Appearance Colorless oil[4]
Solubility Soluble in DCM, THF, acetonitrile, DMF[4]
SMILES COCCOCCOCCOCCN=[N+]=[N-][3]

Applications in Bioconjugation via Click Chemistry

The terminal azide group of this compound allows for its participation in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] The two primary types of click chemistry involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5][6] This reaction forms a stable triazole linkage.

This protocol provides a general guideline for the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Anhydrous DMSO or DMF

  • Purification tools (e.g., size-exclusion chromatography columns)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve the desired molar excess (typically 10-50 fold excess relative to the protein).

  • Catalyst Preparation:

    • In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[7] Allow this mixture to stand for a few minutes.[7]

  • Initiation of the Click Reaction:

    • Add the prepared copper(I) catalyst to the protein-azide mixture. A typical final concentration for the catalyst is 25 equivalents relative to the azide.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 40 equivalents relative to the azide.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[7] Protect the reaction from light.[8]

  • Purification:

    • Purify the resulting protein conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[9] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[9]

This protocol outlines the general steps for conjugating this compound to a protein that has been pre-functionalized with a DBCO moiety.

Materials:

  • DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification tools (e.g., size-exclusion chromatography columns)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein solution.

    • Add the this compound stock solution to the protein solution. A molar excess of 1.5–10 equivalents of the azide is recommended to enhance conjugation efficiency.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours.[9] The reaction can also be performed at 4°C overnight.[10]

  • Purification:

    • Purify the protein conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted this compound.

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the logical flow of the CuAAC and SPAAC bioconjugation processes.

CuAAC_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Alkyne_Protein Alkyne-modified Protein Mix_Reactants Mix Protein and This compound Alkyne_Protein->Mix_Reactants mPEG4_Azide This compound mPEG4_Azide->Mix_Reactants CuSO4 CuSO₄ Prepare_Catalyst Prepare Cu(I) Catalyst (CuSO₄ + THPTA) CuSO4->Prepare_Catalyst THPTA THPTA THPTA->Prepare_Catalyst Ascorbate Sodium Ascorbate Initiate_Reaction Add Catalyst and Ascorbate Ascorbate->Initiate_Reaction Mix_Reactants->Initiate_Reaction Prepare_Catalyst->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Purification Purify Conjugate Incubate->Purification Final_Product PEGylated Protein Conjugate Purification->Final_Product SPAAC_Workflow cluster_start_spaac Starting Materials cluster_reaction_spaac Reaction Steps cluster_end_spaac Outcome DBCO_Protein DBCO-modified Protein Mix_Reactants_spaac Mix Protein and This compound DBCO_Protein->Mix_Reactants_spaac mPEG4_Azide_spaac This compound mPEG4_Azide_spaac->Mix_Reactants_spaac Incubate_spaac Incubate at RT Mix_Reactants_spaac->Incubate_spaac Purification_spaac Purify Conjugate Incubate_spaac->Purification_spaac Final_Product_spaac PEGylated Protein Conjugate Purification_spaac->Final_Product_spaac

References

An In-depth Technical Guide to m-PEG4-azide: Chemical Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of m-PEG4-azide, a versatile heterobifunctional linker molecule. The information is tailored for researchers and professionals in the fields of chemistry, biology, and drug development who utilize bioconjugation techniques.

Core Chemical Properties

This compound, also known as 1-azido-11-methoxy-3,6,9-trioxaundecane, is a polyethylene glycol (PEG) derivative containing a terminal methoxy group and an azide functional group. The PEG spacer enhances the molecule's hydrophilicity and biocompatibility.

PropertyValueReferences
Molecular Formula C9H19N3O4[][2][3][4]
Molecular Weight 233.26 g/mol [5]
CAS Number 606130-90-9[][2][3][4]
Appearance Colorless to light yellow oil or liquid[5]
Purity Typically >95%[2][3][4]

Solubility Profile

The hydrophilic nature of the tetra-ethylene glycol (PEG4) spacer imparts excellent solubility in a wide range of solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffers. While precise quantitative solubility data can vary by manufacturer and specific batch, the following table summarizes its general solubility.

SolventSolubilityReferences
WaterSoluble[6]
Dimethyl sulfoxide (DMSO)Soluble[6]
Dimethylformamide (DMF)Soluble[7]
Dichloromethane (DCM)Soluble[7]
Tetrahydrofuran (THF)Soluble[8]
AcetonitrileSoluble[7]
EthanolSoluble[9]

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common application for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group reacts with a terminal alkyne to form a stable triazole linkage.[10][11]

Below is a generalized protocol for the bioconjugation of an alkyne-containing molecule (e.g., a protein, peptide, or small molecule) with this compound.

Materials:

  • Alkyne-modified molecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF, or water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified molecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in water.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the alkyne-modified molecule.

    • Add the desired molar excess of the this compound stock solution to the reaction vessel.

    • Add the copper ligand to the reaction mixture. The ligand helps to stabilize the copper(I) ion and increase reaction efficiency.[12]

    • Add the CuSO4 stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[12]

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature with gentle mixing.

    • Reaction times can vary from 1 to 4 hours, depending on the specific reactants and concentrations. The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, the conjugated product must be purified from excess reagents and byproducts.

    • Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the biomolecule.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound.

G This compound Structure cluster_methoxy Methoxy Group cluster_peg PEG Spacer cluster_azide Azide Group m CH3O p1 CH2CH2O m->p1 p2 CH2CH2O p1->p2 p3 CH2CH2O p2->p3 p4 CH2 p3->p4 a N3 p4->a

Caption: Chemical structure of this compound.

G CuAAC Reaction Workflow reagent_prep 1. Reagent Preparation - Dissolve Alkyne-Molecule - Prepare this compound stock - Prepare Catalyst stocks reaction_setup 2. Reaction Setup - Combine Alkyne-Molecule and this compound - Add Ligand and CuSO4 - Initiate with Sodium Ascorbate reagent_prep->reaction_setup incubation 3. Incubation - Room Temperature - 1-4 hours with gentle mixing reaction_setup->incubation purification 4. Purification - SEC, Dialysis, or Affinity Chromatography incubation->purification analysis 5. Analysis - LC-MS, SDS-PAGE purification->analysis

Caption: Experimental workflow for CuAAC.

G CuAAC Signaling Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide This compound (R-N3) triazole Triazole-linked Conjugate azide->triazole alkyne Alkyne-Molecule (R'-C≡CH) alkyne->triazole cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->triazole Catalysis

Caption: CuAAC reaction mechanism.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. It profoundly influences the conjugate's solubility, stability, pharmacokinetics, and overall efficacy. Among the various linker technologies, discrete polyethylene glycol (PEG) spacers have become a cornerstone, with the PEG4 spacer—a chain of four ethylene glycol units—being particularly prominent.[1][2] Its defined structure, hydrophilicity, and flexibility provide an optimal balance of properties to overcome common challenges in drug development.[1] This technical guide provides an in-depth exploration of the PEG4 spacer, summarizing quantitative data, detailing experimental protocols, and visualizing its functional role for researchers, scientists, and drug development professionals.

Core Functions and Advantages of the PEG4 Spacer

The discrete nature of the PEG4 spacer, meaning it is a single molecular entity with a defined structure and molecular weight, is a significant advantage over traditional polydisperse PEGs.[2] This homogeneity ensures batch-to-batch consistency and a well-characterized product, which is crucial for manufacturing and regulatory approval.[2] The functional contributions of the PEG4 spacer are multifaceted:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to a high risk of aggregation in aqueous environments.[1][3] Aggregation can diminish efficacy and trigger an immune response.[1][3] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving formulation stability.[1][4][5]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the biologic (e.g., an antibody) and the conjugated payload.[1] This spacing is vital for preserving the biological activity of the antibody by preventing the payload from sterically hindering its binding to its target antigen.[1][6]

  • Improved Pharmacokinetics and Stability: The PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][4] By creating a protective hydration shell, the PEG spacer can shield the conjugate from enzymatic degradation and reduce clearance by the kidneys.[1][7] This "stealth" effect leads to improved drug exposure at the target site and a better overall therapeutic index.[1][5]

  • Reduced Immunogenicity: The hydration layer created by the PEG spacer can mask immunogenic epitopes on the payload or linker, reducing the risk of the bioconjugate being recognized and neutralized by the immune system.[1]

PEG4_Functions cluster_properties Core Properties of PEG4 cluster_outcomes Functional Outcomes cluster_improvements Therapeutic Improvements prop1 Defined Length (~1.4 nm) out1 Reduces Steric Hindrance prop1->out1 prop2 Hydrophilic out2 Increases Solubility prop2->out2 prop3 Flexible & Biocompatible out3 Creates Hydration Shell prop3->out3 out4 Masks Epitopes prop3->out4 imp1 Maintains Binding Affinity out1->imp1 imp2 Reduces Aggregation out2->imp2 imp3 Improves Pharmacokinetics (Longer Half-Life) out2->imp3 imp4 Increases Stability out3->imp4 imp5 Reduces Immunogenicity out4->imp5

Caption: Logical flow of PEG4 spacer's functional contributions.

Quantitative Impact of PEG Spacer Length

While the PEG4 spacer often provides a favorable balance of properties, the optimal PEG length is highly dependent on the specific antibody, payload, and conjugation chemistry.[1] The selection of spacer length requires empirical validation to achieve the desired therapeutic profile. The following tables summarize quantitative data from various studies, illustrating the context-dependent effects of PEG spacer length.

Table 1: Effect of PEG Spacer Length on Bioconjugate Properties

Bioconjugate PEG Spacer Length Key Observation Quantitative Data Reference(s)
68Ga-NOTA-RM26 (Bombesin analog)PEG2LipophilicityLogD = -2.27 ± 0.07[1][8]
68Ga-NOTA-RM26 (Bombesin analog)PEG3Lower liver uptake in vivo compared to other lengths-[1][8]
68Ga-NOTA-RM26 (Bombesin analog)PEG4Binding AffinityIC50 = 5.4 ± 0.4 nM[1][8]
68Ga-NOTA-RM26 (Bombesin analog)PEG6Highest hydrophilicityLogD = -2.50 ± 0.09[1][8]
Trastuzumab-MMAD ConjugatePEG2Higher Drug-to-Antibody Ratio (DAR) achieved-[1][2]
Trastuzumab-MMAD ConjugatePEG8Associated with increased aggregation-[1][2]
Anti-FGFR1 Peptibody-vcMMAEPEG4Slightly weaker binding affinity vs. unconjugatedKd = 110 nM[1]
Radiolabeled LigandPEG4Significant reduction in kidney uptake~10-fold reduction vs. non-PEGylated[1]
Radiolabeled LigandPEG8Lesser reduction in kidney uptake vs. PEG4~5-fold reduction vs. non-PEGylated[1]

Table 2: Impact of PEG Spacer Length on Serum Stability and In Vivo Performance

Bioconjugate PEG Spacer Length Parameter Result Reference(s)
Bombesin-based radiolabeled antagonistPEG2Serum StabilityT1/2 = 246 ± 4 min[9]
Bombesin-based radiolabeled antagonistPEG6Serum StabilityT1/2 = 584 ± 20 min[9]
Bombesin-based radiolabeled antagonistPEG4Tumor-to-Kidney Ratio (4h)7.8[9]
Bombesin-based radiolabeled antagonistPEG6Tumor-to-Kidney Ratio (4h)9.7[9]

Experimental Protocols in PEG4 Bioconjugation

The successful implementation of PEG4 spacers requires robust and well-characterized conjugation protocols. The two most common strategies involve reacting functionalized PEG linkers with either primary amines (lysine residues) or free thiols (cysteine residues) on the protein.

Protocol 1: Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Ester

This method targets accessible primary amines, such as the side chains of lysine residues and the N-terminus of the protein, to form stable amide bonds.[10]

Principle: An NHS-ester functionalized PEG4 linker reacts with primary amines on the antibody in a pH-dependent manner (typically pH 7.2-8.5) to form a covalent amide linkage.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Payload linker, dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Detailed Methodology:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Ensure the buffer pH is between 7.2 and 8.5 for optimal reaction efficiency.

  • Linker Preparation: Dissolve the NHS-PEG4-Payload linker in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. The exact ratio (e.g., 5-10 fold molar excess) must be optimized to achieve the target Drug-to-Antibody Ratio (DAR). Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11] This will react with and neutralize any excess, unreacted NHS-ester linker. Incubate for 30 minutes.

  • Purification: Remove unreacted linker, payload, and quenching agent by purifying the conjugate. Size exclusion chromatography (SEC) is a common and effective method, as the larger ADC will elute before the smaller, unconjugated species.[3] Dialysis is an alternative method.

  • Characterization: Analyze the purified conjugate to determine purity, DAR, and aggregation levels.

NHS_Workflow start Start: Antibody in Amine-Free Buffer (pH 7.2-8.5) conjugate Add Linker to Antibody (Molar Excess) Incubate 1-4 hours start->conjugate prep_linker Prepare NHS-PEG4-Linker in DMSO prep_linker->conjugate quench Quench Reaction (e.g., Tris Buffer) conjugate->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify characterize Characterize ADC (DAR, Purity, Aggregation) purify->characterize end End: Purified ADC characterize->end

Caption: Workflow for NHS-Ester-PEG4 conjugation to a protein.
Protocol 2: Thiol-Reactive Conjugation via Maleimide

This site-specific method targets free sulfhydryl groups on cysteine residues. Often, this requires the reduction of existing disulfide bonds within the antibody (e.g., interchain disulfides) to make the cysteines available for conjugation.

Principle: A maleimide-functionalized PEG4 linker reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether bond.[12] The reaction is most efficient at a pH between 6.5 and 7.5.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG4-Payload linker, dissolved in DMSO

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification system (e.g., SEC column)

Detailed Methodology:

  • Antibody Reduction: To expose free thiols, incubate the antibody with a mild reducing agent like TCEP at a 2-5 fold molar excess. The reaction is typically run for 1-2 hours at 37°C. It is critical to remove the reducing agent before adding the maleimide linker, often via a desalting column.[11]

  • Linker Preparation: Dissolve the Maleimide-PEG4-Payload linker in DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add the linker solution to the reduced antibody. The reaction is typically faster than NHS-ester chemistry and can be completed in 1 hour at room temperature.

  • Quenching: Add a quenching reagent like free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[1]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[1]

  • Characterization: Analyze the final product as described in the previous protocol.

Protocol 3: Characterization of the Bioconjugate

Thorough characterization is essential to ensure the quality, consistency, and safety of the final product.[13]

  • Size Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the presence of high molecular weight species (aggregates) or fragments.[14] The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.[3]

  • Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) distribution. Species with different numbers of conjugated drugs will have different hydrophobicities and will be separated by the column.[14]

  • Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry, this technique can be used to determine the average DAR and confirm the identity of the conjugate after deglycosylation and/or fragmentation.[14]

  • Mass Spectrometry (MS): Provides an accurate mass of the intact conjugate and its subunits, allowing for precise confirmation of the DAR and the identity of the conjugated species.[15][16]

  • SDS-PAGE: A qualitative technique that shows a shift in the molecular weight of the protein upon PEGylation, providing initial confirmation of successful conjugation.[3]

Visualizing the Role of PEG4 in Bioconjugates

Diagrams can help illustrate the structural and functional impact of incorporating a PEG4 spacer into a bioconjugate like an ADC.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Structure cluster_Linker Linker System Ab Monoclonal Antibody (mAb) PEG4 PEG4 Spacer Ab->PEG4 Conjugation Site (e.g., Lysine) Trigger Cleavable Trigger PEG4->Trigger Payload Cytotoxic Payload Trigger->Payload

Caption: Schematic of an ADC with a PEG4 spacer.

The "shielding" effect of the PEG spacer is fundamental to its role in improving the pharmacokinetic profile of a bioconjugate.

Shielding_Effect Pharmacokinetic Impact of PEG4 Spacer cluster_no_peg Without PEG Spacer cluster_with_peg With PEG4 Spacer ('Shielding Effect') NoPEG_ADC ADC Kidney Renal Clearance NoPEG_ADC->Kidney Enzyme Proteolytic Enzyme Enzyme->NoPEG_ADC Degradation ImmuneCell Immune Cell ImmuneCell->NoPEG_ADC Immunogenic Response WithPEG_ADC ADC Hydration Hydration Shell (PEG4) Kidney2 Renal Clearance Hydration->Kidney2 Reduced Enzyme2 Proteolytic Enzyme Enzyme2->Hydration Blocked ImmuneCell2 Immune Cell ImmuneCell2->Hydration Masked

Caption: The "shielding effect" of the PEG4 spacer.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large and critical role in the design and success of modern bioconjugates. By providing a discrete, hydrophilic, and flexible linkage, it directly addresses fundamental challenges in drug development, including payload solubility, conjugate stability, aggregation, and pharmacokinetics.[1] Its defined length helps preserve the biological function of the targeting moiety, while its physicochemical properties contribute to a more favorable safety and efficacy profile. The detailed protocols and quantitative data provided in this guide offer a practical framework for the rational design and successful application of PEG4 technology in creating the next generation of targeted therapeutics and advanced research tools.

References

An In-depth Technical Guide to the Core Mechanism of m-PEG4-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)4-azide (m-PEG4-azide) in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. This document delves into the fundamental principles of both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering detailed experimental protocols, quantitative data, and visual diagrams to support researchers in drug development and other scientific disciplines.

Introduction to this compound in Click Chemistry

This compound is a heterobifunctional linker molecule that plays a pivotal role in modern bioconjugation techniques. Its structure consists of two key components: a terminal azide group (-N3) and a short, hydrophilic tetra-poly(ethylene glycol) (PEG4) chain with a terminal methoxy group. The azide group is the reactive handle for click chemistry, while the PEG4 linker imparts favorable physicochemical properties, such as increased aqueous solubility and reduced steric hindrance, to the molecules it modifies.[1]

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[2] The two primary forms of click chemistry involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] this compound is a versatile reagent that can participate in both of these reactions, making it a valuable tool for covalently linking molecules in a variety of contexts, from drug delivery systems to diagnostic imaging agents.[5][6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

PropertyValueReference(s)
Molecular Formula C9H19N3O4[5]
Molecular Weight 233.27 g/mol [5]
Appearance Colorless to pale yellow oil/liquid[7]
Purity >95%[7]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM, THF, acetonitrile)[7]
Storage Conditions -20°C, desiccated[5]

Mechanism of Action in Click Chemistry

The core of this compound's functionality lies in the 1,3-dipolar cycloaddition reaction of its terminal azide group with an alkyne. This reaction results in the formation of a stable triazole ring, covalently linking the this compound to the alkyne-containing molecule. The specific mechanism, however, differs significantly between the copper-catalyzed and strain-promoted approaches.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry.[3] It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species.[2] This reaction is characterized by its high reaction rates, excellent yields, and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[8]

The catalytic cycle of CuAAC is generally understood to proceed through the following steps:

  • Formation of Copper(I)-acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • Activation of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.

  • Rearomatization and Catalyst Regeneration: This intermediate then rearranges to form the stable 1,4-disubstituted triazole product, releasing the Cu(I) catalyst to re-enter the catalytic cycle.

The presence of the PEG4 linker in this compound can enhance the solubility of the reactants in the aqueous buffers often used for bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Reaction_Complex [Cu(I)-Alkyne-Azide] Intermediate This compound->Reaction_Complex Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper(I)-Acetylide Terminal_Alkyne->Copper_Acetylide Cu(I) Cu(I) Cu(I)->Copper_Acetylide Coordination Triazole_Product Triazole_Product Triazole_Product->Cu(I) Catalyst Regeneration Reaction_Complex->Triazole_Product Cycloaddition & Rearrangement Copper_Acetylide->Reaction_Complex

CuAAC Reaction Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC provides a powerful alternative.[9] This "copper-free" click chemistry utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a catalyst.[10][11]

The driving force for this reaction is the high ring strain of the cyclooctyne. The release of this strain upon the formation of the more stable triazole ring provides the necessary activation energy for the reaction to proceed. The reaction mechanism is a concerted [3+2] dipolar cycloaddition, similar to the uncatalyzed Huisgen cycloaddition, but with significantly accelerated kinetics due to the ring strain of the alkyne.

The role of the PEG4 linker in this compound is particularly beneficial in SPAAC, as it can help to mitigate the often-hydrophobic nature of the strained cyclooctynes, improving their solubility and accessibility in aqueous environments.[1] Studies have also shown that the presence of a PEG linker can enhance the reaction kinetics of SPAAC.[12]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound Transition_State Transition State This compound->Transition_State Strained_Alkyne Strained Alkyne (DBCO or BCN) Strained_Alkyne->Transition_State Triazole_Product Triazole_Product Transition_State->Triazole_Product Concerted [3+2] Cycloaddition

SPAAC Reaction Pathway

Quantitative Data

The efficiency and kinetics of click chemistry reactions are critical parameters for their successful application. While specific data for this compound is not always available, the following tables summarize representative quantitative data for CuAAC and SPAAC reactions.

Reaction Yields

Click chemistry reactions are known for their high yields, often approaching quantitative conversion.[2][10]

ReactionReactantsTypical YieldReference(s)
CuAACm-PEG-azide + Terminal Alkyne>95%[2]
SPAACm-PEG-azide + DBCOHigh to Quantitative[13]
SPAACm-PEG-azide + BCNHigh[9]
Reaction Kinetics

The kinetics of click chemistry reactions are typically described by second-order rate constants.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Factors Influencing RateReference(s)
CuAACAzide + Terminal Alkyne1 - 100Copper catalyst, ligand, solvent, temperature[3]
SPAACAzide + BCN~0.1 - 1.0Ring strain, solvent, temperature, azide electronics[12]
SPAACAzide + DBCO~0.3 - 2.0Ring strain, solvent, temperature, azide electronics[12]

Note: The presence of a PEG linker has been shown to increase the rate of SPAAC reactions.[12]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications.

General Protocol for CuAAC Bioconjugation

This protocol describes a typical procedure for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMSO or DMF for stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound (typically a 2-10 fold molar excess of the azide).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or precipitation, to remove excess reagents and catalyst.

CuAAC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Biomolecule, this compound, CuSO4, Sodium Ascorbate, THPTA) Start->Prepare_Stocks Mix_Reactants Mix Alkyne-Biomolecule and this compound Prepare_Stocks->Mix_Reactants Add_Catalyst Add THPTA and CuSO4 Mix_Reactants->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (1-4 hours) Initiate_Reaction->Incubate Purify Purify Conjugate (SEC, Dialysis, etc.) Incubate->Purify End End Purify->End

CuAAC Experimental Workflow
General Protocol for SPAAC Bioconjugation

This protocol outlines a typical procedure for conjugating a strained alkyne (DBCO or BCN)-modified biomolecule with this compound.

Materials:

  • Strained alkyne-modified biomolecule (DBCO or BCN)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the strained alkyne-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and this compound (typically a 2-10 fold molar excess of the azide).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific strained alkyne and reactants.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as SEC or dialysis, to remove excess reagents.

SPAAC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Biomolecule, this compound) Start->Prepare_Stocks Mix_Reactants Mix Strained Alkyne-Biomolecule and this compound Prepare_Stocks->Mix_Reactants Incubate Incubate at Room Temperature or 37°C (1-12 hours) Mix_Reactants->Incubate Purify Purify Conjugate (SEC, Dialysis, etc.) Incubate->Purify End End Purify->End

SPAAC Experimental Workflow

Conclusion

This compound is a highly versatile and valuable reagent for researchers engaged in bioconjugation and drug development. Its ability to participate in both CuAAC and SPAAC reactions provides flexibility in experimental design, while its hydrophilic PEG linker offers significant advantages in terms of solubility and biocompatibility. By understanding the core mechanisms of action and utilizing optimized experimental protocols, scientists can effectively leverage the power of this compound to create novel and impactful molecular constructs.

References

basic principles of PEGylation using m-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of PEGylation Using m-PEG4-azide

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This bioconjugation technique is a widely adopted strategy in drug development to enhance the therapeutic properties of pharmaceuticals.[1][2] The attachment of the PEG polymer increases the hydrodynamic volume of the molecule, creating a shield that offers several advantages.[2] Key benefits include improved drug solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity and antigenicity by masking epitopes from the immune system.[1][3][4] These modifications can lead to a reduced dosing frequency, improved patient tolerance, and enhanced therapeutic efficacy.[1][5]

This guide focuses on a specific, modern PEGylating agent: methoxy-PEG4-azide (this compound). This reagent utilizes "click chemistry," a class of bioorthogonal reactions, to achieve highly efficient and specific conjugation under mild, aqueous conditions.[6][7]

Core Principles of this compound and Click Chemistry

This compound is a heterobifunctional linker composed of three key parts: a methoxy (m) cap at one end, a short chain of four ethylene glycol units (PEG4), and a terminal azide (N3) group. The PEG4 spacer is hydrophilic, which helps to improve the solubility of the reagent and the final conjugate in aqueous buffers.[8][9]

The reactive handle of this molecule is the azide group. Azides are exceptionally stable in biological media and do not react with naturally occurring functional groups found in proteins or cells.[10] Instead, the azide group participates in a highly specific and efficient reaction with a complementary functional group, most commonly a strained alkyne, in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[11][12] This reaction is a cornerstone of copper-free click chemistry.

The core mechanism is a [3+2] dipolar cycloaddition between the azide (the 1,3-dipole) and the strained alkyne (the dipolarophile), which forms a stable triazole linkage.[12] The reaction is "strain-promoted" because the high ring strain of cyclooctyne derivatives like BCN (bicyclo[6.1.0]nonyne) or DBCO (dibenzocyclooctyne) significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[11][12] This bioorthogonality makes this compound an ideal tool for bioconjugation in complex biological samples.[8][10]

G Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product mPEG4_azide This compound PEG_Conjugate Stable PEGylated Conjugate (Triazole Linkage) mPEG4_azide->PEG_Conjugate + Alkyne_Molecule Alkyne-Functionalized Biomolecule (e.g., DBCO)

Caption: SPAAC reaction between this compound and an alkyne-modified molecule.

Experimental Protocols

The use of this compound for PEGylation is a multi-step process that requires initial modification of the target biomolecule. The following sections outline a general workflow.

Functionalization of the Target Biomolecule with a Strained Alkyne

Before PEGylation with this compound can occur, the target protein, peptide, or small molecule must be modified to introduce a strained alkyne handle (e.g., DBCO, BCN).

Methodology:

  • Reagent Selection : Choose an appropriate alkyne-containing reagent based on the available functional groups on the target biomolecule. For proteins, amine-reactive NHS esters (e.g., DBCO-PEG4-NHS ester) are commonly used to target lysine residues and the N-terminus.

  • Dissolution : Dissolve the target biomolecule in a suitable, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).

  • Reagent Preparation : Prepare a stock solution of the alkyne-NHS ester in a water-miscible organic solvent like DMSO or DMF.

  • Reaction : Add a 5 to 20-fold molar excess of the alkyne-NHS ester stock solution to the biomolecule solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of proteins.

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification : Remove the excess, unreacted alkyne reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[13]

PEGylation via Click Chemistry

Once the biomolecule is functionalized with a strained alkyne, it can be reacted with this compound.

Methodology:

  • Reagent Preparation : Prepare a stock solution of this compound in the reaction buffer or a compatible solvent like DMSO.

  • Reaction Setup : To the purified, alkyne-modified biomolecule, add a 1.5 to 5-fold molar excess of the this compound stock solution.

  • Incubation : Incubate the reaction mixture for 2 to 12 hours at room temperature (20-25°C) or 37°C with gentle agitation. Reaction progress can be monitored using analytical techniques like SDS-PAGE or HPLC.

  • Purification of the PEGylated Conjugate : After the reaction is complete, the final PEGylated conjugate must be purified from unreacted this compound and any non-PEGylated biomolecule.

    • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted PEG reagents.[]

    • Ion-Exchange Chromatography (IEX) : This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can effectively separate PEGylated species from their unmodified counterparts.[13][][15]

    • Hydrophobic Interaction Chromatography (HIC) : HIC can also be used as a supplementary purification tool, separating molecules based on hydrophobicity.[]

G Figure 2: General Experimental Workflow for this compound PEGylation Start Target Biomolecule (e.g., Protein) Step1 Step 1: Functionalization (React with Alkyne-NHS Ester) Start->Step1 Purify1 Purification (SEC or Dialysis) Step1->Purify1 Step2 Step 2: PEGylation Reaction (Add this compound) Purify1->Step2 Purify2 Step 3: Purification (SEC or IEX) Step2->Purify2 Step3 Step 4: Characterization (SDS-PAGE, HPLC, MS) Purify2->Step3 End Purified PEGylated Conjugate Step3->End

Caption: A flowchart of the key stages in a typical PEGylation experiment.

Characterization of the PEGylated Product

Several analytical techniques are essential to confirm the success of the conjugation and to characterize the final product.[2]

  • SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • HPLC : High-performance liquid chromatography, particularly SEC and reverse-phase (RP-HPLC), is used to assess the purity of the conjugate and quantify the degree of PEGylation.[16]

  • Mass Spectrometry (MS) : MS is a powerful tool for confirming the exact mass of the PEGylated conjugate, thereby determining the number of PEG chains attached (degree of PEGylation).[17][18]

  • NMR Spectroscopy : For smaller molecules, 1H NMR can be used to quantitatively determine the degree of PEGylation.[19]

  • Colorimetric Assays : Assays like the barium-iodide method can be used for the quantitative determination of PEG in a sample.[16][20]

Quantitative Data Summary

The effects of PEGylation are quantifiable and crucial for evaluating the success of the modification. The table below summarizes key parameters and the typical impact of PEGylation.

ParameterTypical Value / ObservationAnalytical Method(s)Reference
Molar Excess (Alkyne) 5-20 fold excess over biomolecule-[21]
Molar Excess (this compound) 1.5-5 fold excess over alkyne-biomolecule--
Reaction Time (SPAAC) 2-12 hours at room temperatureHPLC, MS[21]
PEGylation Yield Can be high (>90%) due to click chemistry efficiencyHPLC, SDS-PAGE[22]
Increase in Hydrodynamic Radius Significant increase, dependent on PEG sizeSEC, DLS[23]
Impact on In Vivo Half-Life Substantial increase (e.g., >10 hours for a peptide)Pharmacokinetic studies[24]
Change in Binding Affinity Can be reduced due to steric hindranceELISA, SPR[25][26]
Degree of PEGylation (DOP) Controlled by reaction stoichiometryMS, HPLC, NMR[17][19]

Advantages and Logical Relationships of PEGylation

The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile. The attachment of this compound via click chemistry offers a highly controlled and efficient means to achieve this.

Key Advantages of this compound PEGylation:

  • High Specificity : The azide-alkyne reaction is bioorthogonal, preventing non-specific side reactions.[8]

  • High Efficiency : Click chemistry reactions proceed with high yields under mild, physiological conditions.[22]

  • Site-Specificity : The site of PEGylation can be precisely controlled by the initial placement of the alkyne handle on the biomolecule.

  • Improved Solubility : The hydrophilic PEG4 spacer enhances the aqueous solubility of the conjugate.[8][9]

G Figure 3: Benefits Stemming from PEGylation center PEGylation (Covalent attachment of PEG) p1 Increased Hydrodynamic Size center->p1 p2 Masking of Surface Epitopes center->p2 p3 Improved Solubility & Stability center->p3 o1 Reduced Renal Clearance p1->o1 o3 Protection from Proteolysis p1->o3 Steric Hindrance o2 Reduced Immunogenicity & Antigenicity p2->o2 o6 Improved Therapeutic Efficacy p3->o6 o4 Longer Circulation Half-Life o1->o4 o2->o6 o3->o4 o5 Reduced Dosing Frequency o4->o5 o5->o6

Caption: Logical flow from the physical act of PEGylation to clinical benefits.

References

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless in 2001.[1] This reaction facilitates the covalent linkage of two molecular building blocks—one functionalized with an azide and the other with a terminal alkyne—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[2] Its widespread adoption in drug discovery, bioconjugation, and materials science stems from its remarkable efficiency, mild reaction conditions, high regioselectivity, and tolerance of a vast array of functional groups.[1][3][4]

Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which demands harsh temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction exhibits a phenomenal rate acceleration of 10⁷ to 10⁸.[2][5] This allows the reaction to proceed readily under aqueous conditions, across a wide pH range (4-12), and at room temperature, making it exceptionally suitable for biological applications.[5][6]

The Core Mechanism: A Dinuclear Pathway

While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored and operative mechanism.[1][2] Kinetic studies have revealed a second-order dependence on the copper concentration, which is a key indicator of a bimetallic involvement in the rate-determining step.[7] This dinuclear mechanism provides a more comprehensive explanation for the reaction's high fidelity and accelerated rate.[1]

The catalytic cycle involves several key steps:

  • Formation of Copper(I) Acetylide: The cycle begins with the reaction of a terminal alkyne with a copper(I) species to form a copper(I) acetylide. In the dinuclear mechanism, this further coordinates with a second copper(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[1][6]

  • Azide Coordination: An organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.[8]

  • Cycloaddition: This is the crucial C-N bond-forming step. The coordinated azide undergoes a cycloaddition with the activated alkyne, passing through a six-membered copper metallacycle intermediate.[1][7]

  • Ring Contraction & Product Formation: The metallacycle intermediate undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide.[1]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_Alkyne Dinuclear Cu(I) Acetylide Azide_Coord Azide Coordination Complex Cu_Alkyne->Azide_Coord 2. Azide Coordination Metallacycle Six-Membered Metallacycle Intermediate Azide_Coord->Metallacycle 3. Cycloaddition Cu_Triazolide Dinuclear Copper Triazolide Metallacycle->Cu_Triazolide 4. Ring Contraction Cu_Triazolide->Cu_Alkyne Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product 5. Protonolysis Alkyne R1-C≡CH Alkyne->Cu_Alkyne 1. Acetylide Formation Azide R2-N3 Two_Cu 2 [Cu(I)] Proton_Source H+

The dinuclear catalytic cycle of the CuAAC reaction.

Data Presentation: Reaction Parameters and Comparison

The choice of reaction components is critical for optimizing the CuAAC reaction, especially in sensitive biological systems. The following tables summarize key quantitative data for catalysts, ligands, and a comparison with the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Table 1: Common Copper Sources and Ligands for CuAAC

Component Example(s) Typical Loading Key Characteristics
Copper(I) Source CuI, CuBr, [Cu(CH₃CN)₄]PF₆ 1-5 mol% Directly provides the active Cu(I) catalyst but can be sensitive to oxidation.[9]
Copper(II) Source CuSO₄·5H₂O, Cu(OAc)₂ 1-10 mol% Requires an in situ reducing agent; less sensitive to air and more convenient.[8][9]
Reducing Agent Sodium Ascorbate 5-50 mol% (or excess) The most common reductant for generating Cu(I) from Cu(II) in situ.[5][10]

| Ligand | TBTA, THPTA, Bathophenanthroline | 1-5x molar excess to Cu | Stabilizes the Cu(I) oxidation state, prevents disproportionation, accelerates the reaction, and can improve solubility.[1][11][12] |

Table 2: Quantitative Comparison of CuAAC and SPAAC

Parameter Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[13] 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[13]
Typical Reaction Time 30 minutes to a few hours[13] 1 to 12 hours (can be longer)[13]
Typical Reactant Concentration >10 µM[13] Can be higher to achieve reasonable reaction rates[13]
Yields Often near-quantitative[2] Generally high, but can be lower than CuAAC[13]
Regioselectivity Exclusively 1,4-disubstituted triazole[2][13] Mixture of regioisomers (1,4 and 1,5)[13]

| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this.[14][15] | Excellent; widely used for in vivo applications due to the absence of a metal catalyst.[16][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for a general bioconjugation reaction and a small-molecule synthesis.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-functionalized small molecule to an alkyne-modified protein in an aqueous buffer.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing small molecule (e.g., fluorescent dye, biotin) dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[18]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50-100 mM in water)[11][19]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[18][19]

  • Aminoguanidine stock solution (optional, to scavenge reactive byproducts) (e.g., 100 mM in water)[10]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, dilute the alkyne-modified protein in buffer to the desired final concentration (e.g., 25-50 µM).[13]

  • Add Azide: Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[13]

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Combine the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio of copper to ligand. Let the mixture stand for 1-2 minutes.[10][18][19]

  • Add Catalyst: Add the catalyst premix to the protein/azide mixture. The final copper concentration should typically be between 50 and 250 µM.[10][11]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be in the range of 2.5-5 mM.[10][19] If using, add aminoguanidine at this stage to a final concentration of ~1 mM.[19]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent azide.

  • Purification: Purify the resulting conjugate from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification.

Protocol 2: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a standard benchmark reaction for small molecule synthesis.

Materials:

  • Benzyl azide (1 equivalent)

  • Phenylacetylene (1.05 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)[1]

  • Sodium ascorbate (0.1 equivalents)[1]

  • Solvent: 1:1 mixture of water and t-butanol[1]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl azide and phenylacetylene in the water/t-butanol solvent mixture.[1]

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. For these reactants, the product often precipitates out of the solution as a white solid over 12-24 hours.[1]

  • Workup and Purification: Once the reaction is complete, the solid product can be collected by simple filtration, washed with water, and then a cold non-polar solvent (like diethyl ether) to remove any unreacted starting materials. The product is typically pure enough without the need for column chromatography.[5]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification A Prepare Alkyne & Azide Solutions D Combine Alkyne and Azide in Reaction Vessel A->D B Prepare Catalyst Premix (CuSO4 + Ligand) E Add Catalyst Premix B->E C Prepare Fresh Reducing Agent F Initiate with Reducing Agent C->F D->E E->F G Incubate (RT, 1-4h) F->G H Monitor Reaction (TLC / LC-MS) G->H I Reaction Quench / Workup H->I J Purify Product (Chromatography / Filtration) I->J K Characterize Final Product J->K

A general experimental workflow for a CuAAC reaction.

Applications in Drug Development and Research

The CuAAC reaction has become an indispensable tool in modern chemical biology and pharmaceutical sciences.[20] Its reliability and bioorthogonality have enabled significant advancements in several key areas:

  • Drug Discovery: CuAAC is widely used for the rapid synthesis of compound libraries for high-throughput screening.[3][21] The triazole core is not just a linker but can act as a stable, non-hydrolyzable bioisostere for amide bonds, influencing the pharmacokinetic properties of drug candidates.[21]

  • Bioconjugation: The reaction is a premier method for conjugating molecules to biomacromolecules. This includes labeling proteins, nucleic acids, and glycans with fluorescent probes, affinity tags, or polyethylene glycol (PEG) chains.[4][18][22]

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise and efficient way to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapeutics.[20][23]

  • Probe Development: It is instrumental in creating activity-based probes and imaging agents for studying biological processes and pathways within complex cellular environments.[24]

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, providing a robust and catalyst-free method for covalently linking molecules in complex biological systems.[1] Its high efficiency, selectivity, and biocompatibility have propelled its adoption across diverse fields, including chemical biology, materials science, and pharmacology.[2][] This guide offers a comprehensive overview of the core principles of SPAAC, a quantitative analysis of its kinetics, detailed experimental protocols, and its applications in drug development and life sciences research. The primary driving force for the reaction is the high ring strain of cyclooctynes, which allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic copper catalysts often required in traditional click chemistry.[1][4]

Core Principles and Mechanism

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[1] The reaction's efficiency stems from the high internal energy of the cyclooctyne ring. This strain lowers the activation energy of the cycloaddition, enabling it to occur spontaneously under physiological conditions (ambient temperature and aqueous environments).[][5][6] The resulting product is a stable triazole linkage.[]

A key advantage of SPAAC is its bioorthogonality; both the azide and the strained alkyne are abiotic functional groups that do not participate in side reactions with native biological molecules.[1][] This inertness ensures that the ligation is highly specific to the intended targets.

SPAAC_Mechanism cluster_reactants Reactants cluster_process [3+2] Cycloaddition cluster_product Product Azide Azide (R1-N3) TS Concerted Transition State Azide->TS 1,3-Dipole Alkyne Strained Cyclooctyne (R2-Alkyne) Alkyne->TS Dipolarophile Triazole Stable Triazole Linkage (R1-Triazole-R2) TS->Triazole Ring Strain Release

Diagram 1: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is critically dependent on the structure of the cyclooctyne. The rational design and synthesis of novel cyclooctynes are central to advancing SPAAC, with the goal of increasing reaction rates without compromising stability.[2] Reactivity is primarily governed by the degree of ring strain and electronic factors.[7] Modifications such as fusion to aromatic rings (e.g., DBCO) or the introduction of electron-withdrawing groups (e.g., fluorine atoms in DIFO) can dramatically accelerate the reaction.[8][9]

Structure_Reactivity cluster_factors Structural & Environmental Factors cluster_outcome Kinetic Outcome Strain High Ring Strain (e.g., cyclooctyne vs. cyclononyne) Rate Increased Second-Order Rate Constant (k₂) Strain->Rate Electronics Electron-Withdrawing Groups (e.g., Fluorination) Electronics->Rate Sterics Steric Hindrance Sterics->Rate Decreases Rate Solvent Solvent Polarity (often faster in aqueous media) Solvent->Rate

Diagram 2: Logical relationship of cyclooctyne structure and conditions to reaction rate.
Comparative Reaction Rates of Common Cyclooctynes

The choice of cyclooctyne is a critical decision that directly impacts the efficiency of bioconjugation. The table below summarizes the reported second-order rate constants for several widely used cyclooctynes with benzyl azide, a standard reference azide.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DibenzocyclooctyneDBCO~0.6 - 1.0[7]
Dibenzoannulated CyclooctyneDIBO~0.3 - 0.7[7]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[7]
BiarylazacyclooctynoneBARACModerate Rate[10]
Difluorinated CyclooctyneDIFOFast Rate[8]
Strained Alkyne-Containing CPP ([9+1]CPP)[9+1]CPP2.2 x 10⁻³ (in DMSO)[11]
Strained Alkyne-Containing CPP ([11+1]CPP)[11+1]CPP4.5 x 10⁻⁴ (in DMSO)[11]
Fluorinated Strained Alkyne CPPfluor[11+1]CPP4.7 x 10⁻³ (in DMSO)[11]
meta-linked Strained Alkyne CPPm[9+1]CPP9.6 x 10⁻³ (in DMSO)[11]

Note: Reaction rates can vary significantly depending on the solvent, temperature, pH, and the specific structures of the azide and cyclooctyne derivatives used.[7][12]

Experimental Protocols

General Protocol for Protein Labeling with a DBCO-Functionalized Molecule

This protocol describes a general method for conjugating a small molecule (e.g., a fluorescent dye or biotin) functionalized with a DBCO-NHS ester to a protein containing a metabolically or synthetically incorporated azide group.[1]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-NHS ester of the molecule to be conjugated.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Purification system (e.g., size-exclusion chromatography or dialysis) to remove excess reagent.

Methodology:

  • Protein Preparation: Ensure the azide-modified protein is solubilized in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1]

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).[1]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the DBCO reagent stock solution to the protein solution.[13] The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13] The optimal time and temperature may vary depending on the specific reactants.

  • Purification: Remove the unreacted DBCO reagent from the conjugated protein using size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry, UV-Vis spectroscopy, or SDS-PAGE analysis.

Protocol for Determining SPAAC Second-Order Rate Constants

The quantitative comparison of different cyclooctynes relies on the accurate determination of their reaction kinetics. The most common methods involve monitoring the change in concentration of reactants or products over time using Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Visible (UV-Vis) spectrophotometry.[6][7]

Methodology (via ¹H NMR):

  • Sample Preparation: Prepare a solution of the cyclooctyne and an internal standard of known concentration (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

  • Reaction Initiation: Record an initial ¹H NMR spectrum (t=0). Then, add a known excess (typically 2-12 equivalents) of the azide reactant (e.g., benzyl azide) to the NMR tube.[11]

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).[11]

  • Data Analysis: Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.

  • Kinetic Plot: Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction (with a large excess of azide), this plot should be linear.

  • Rate Constant Calculation: The second-order rate constant (k₂) is calculated by dividing the negative slope of the line (the pseudo-first-order rate constant, k_obs) by the initial concentration of the azide.

Workflow_Kinetics cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis P1 Prepare Cyclooctyne & Internal Standard in NMR Tube P2 Add Excess Azide Reactant P1->P2 A1 Acquire 1H NMR Spectra at Timed Intervals P2->A1 D1 Integrate Peaks & Calculate Concentrations A1->D1 D2 Plot ln[Alkyne] vs. Time D1->D2 D3 Calculate k₂ from Pseudo-First-Order Plot D2->D3

Diagram 3: Experimental workflow for determining SPAAC reaction rates via NMR.

Applications in Research and Drug Development

The versatility and biocompatibility of SPAAC have led to its widespread use in various applications, demonstrating significant potential in the pharmaceutical and biotechnology sectors.

  • Biomolecule Labeling: SPAAC is an ideal tool for labeling proteins, lipids, nucleic acids, and glycans without disrupting biological processes.[][14] This enables precise molecular tracking and visualization in living cells and tissues.[]

  • Drug Development and Delivery: SPAAC is highly beneficial for synthesizing targeted therapies, such as antibody-drug conjugates (ADCs).[][13] It allows for the specific and efficient attachment of cytotoxic drugs to targeting moieties like antibodies, minimizing off-target toxicity.[][15] Its ability to proceed under physiological conditions makes it an excellent choice for creating targeted drug delivery systems.[]

  • In Vivo Imaging: The catalyst-free nature of SPAAC makes it exceptionally well-suited for in vivo imaging applications. Researchers can label specific biomolecules within a living organism to study complex biological processes in real-time.[14]

  • Materials Science: SPAAC has been employed for the synthesis and surface modification of polymers, dendrimers, and nanoparticles, creating advanced functional materials for biomedical applications.[5][8]

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as a powerful and versatile click chemistry tool.[6] Its bioorthogonality, catalyst-free nature, and operational simplicity have made it a cornerstone of modern bioconjugation. For researchers and professionals in drug development, SPAAC offers a reliable method for the precise construction of complex biomolecular architectures, from fluorescently labeled proteins for imaging to sophisticated antibody-drug conjugates for targeted cancer therapy. The continued development of novel cyclooctynes with even faster kinetics and improved stability promises to further expand the horizon of SPAAC's applications in science and medicine.

References

In-Depth Technical Guide to the Storage and Stability of m-PEG4-azide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of m-PEG4-azide solutions. Understanding these parameters is essential for ensuring the integrity, reactivity, and reproducibility of experiments involving this versatile PEGylating agent in research, drug development, and bioconjugation applications.

Introduction to this compound

This compound (1-azido-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane) is a discrete polyethylene glycol (dPEG®) reagent containing a terminal azide group. The tetraethylene glycol spacer is hydrophilic, conferring enhanced solubility in aqueous media to molecules it is conjugated to. The azide moiety is a versatile functional group that participates in highly selective and efficient ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation. These characteristics make this compound a valuable tool in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound and ensure its reactivity.

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature -20°C for long-term storage.[1][2][3][4] Short-term storage at 4°C is acceptable for labeled proteins.[2]Minimizes thermal decomposition and slows down potential side reactions.[2]
Light Store protected from light.[5]Organic azides can be sensitive to photolytic decomposition, especially upon prolonged exposure to light.[6]
Moisture Store in a desiccated environment.The PEG component can be hygroscopic, and moisture can potentially lead to hydrolysis of the compound or packaging materials over extended periods.
In Solution For stock solutions (e.g., in DMSO or DMF), store at -20°C or -80°C .[6] Use within one to six months depending on the storage temperature.[6]Prevents degradation in solution and maintains the integrity of the reagent. Repeated freeze-thaw cycles should be avoided.
Atmosphere For neat oil or solid, storing under an inert gas (e.g., argon or nitrogen) is good practice.Minimizes oxidation of the PEG backbone over long-term storage.

Stability of this compound Solutions

The stability of this compound is influenced by several factors, including temperature, pH, the presence of reducing agents, and exposure to light.

Thermal Stability

Organic azides are energetic compounds, and their thermal stability is a critical consideration for safe handling and storage. The stability is influenced by the molecule's carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability. This compound, with a C/N ratio of 3, is considered relatively stable under normal laboratory and storage conditions. However, elevated temperatures can lead to decomposition.

Qualitative Thermal Stability Data:

Compound ClassGeneral Thermal StabilityDecomposition OnsetNotes
Alkyl Azides (low N content)Relatively stable> 175°CThis compound falls into this category.[2]
Organic Azides with Electron-Withdrawing GroupsLower thermal stabilityVaries, can be significantly lowerThe methoxy group in this compound is electron-donating, which contributes to its stability.
Chemical Stability and Compatibility

The azide functional group is generally stable under a wide range of reaction conditions, which is a key advantage in bioconjugation. However, there are notable incompatibilities.

Summary of Chemical Compatibility:

Reagent/ConditionCompatibilityRationale and Potential Degradation Pathway
Acids Incompatible Protonation of the azide can form hydrazoic acid (HN₃), which is highly toxic and explosive.[3]
Reducing Agents (e.g., DTT, TCEP) Incompatible Thiols can reduce the azide group to a primary amine. This reaction is quantitative and is sometimes used intentionally.[7]
Heavy Metals (e.g., Copper, Lead) Use with caution Can form heavy metal azides, which are shock-sensitive and explosive. In CuAAC, the copper is catalytic and complexed by ligands, mitigating this risk.
Halogenated Solvents (e.g., Dichloromethane) Avoid for reactions Can potentially form highly unstable di- and tri-azidomethane.
Common Organic Solvents (DMSO, DMF, Acetonitrile) Compatible These are suitable solvents for preparing stock solutions.
Aqueous Buffers (e.g., PBS) Generally Compatible Stable in neutral and slightly basic aqueous buffers. Avoid acidic buffers.
Photolytic Stability

Exposure to light, particularly UV light, can lead to the decomposition of organic azides. While this compound is not exceptionally photosensitive, prolonged exposure to direct laboratory light or sunlight should be avoided. Photolytic decomposition can lead to the formation of nitrenes, which are highly reactive species. Some studies have shown that peptidic alkyl azides can degrade even under mild exposure to laboratory light, leading to the formation of aldehydes and monoacyl aminals.[6]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the azide group and, to a lesser extent, the PEG backbone.

Potential Degradation Pathways of this compound mPEG4_azide This compound (R-CH2-N3) amine m-PEG4-amine (R-CH2-NH2) mPEG4_azide->amine Reduction (e.g., DTT, TCEP) nitrene Nitrene Intermediate (R-CH-N) mPEG4_azide->nitrene Photolysis (hν) or Thermolysis (Δ) hydrazoic_acid Hydrazoic Acid (HN3) mPEG4_azide->hydrazoic_acid Acid (H+) oxidized_peg Oxidized PEG Backbone mPEG4_azide->oxidized_peg Oxidation imine Imine (R=CH-NH) nitrene->imine Rearrangement aldehyde Aldehyde (R-CHO) imine->aldehyde Hydrolysis

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for quantitatively assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is a common and effective technique.

General Workflow for a Forced Degradation Study

Workflow for Forced Degradation Study start Prepare this compound Solution stress Subject to Stress Conditions start->stress conditions Acidic Basic Oxidative Thermal Photolytic stress->conditions neutralize Neutralize/Quench stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify this compound and Degradation Products analyze->data pathway Identify Degradants and Propose Degradation Pathway data->pathway

Caption: General workflow for a forced degradation study of this compound.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and applications.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV or CAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • For forced degradation studies, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl) and incubate under the desired conditions (e.g., 60°C for 24 hours).

    • Before analysis, neutralize acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (for the azide group) or CAD for more universal detection of non-chromophoric degradants.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to intact this compound by comparing the chromatogram of the unstressed sample to a standard.

    • In the chromatograms of the stressed samples, identify any new peaks, which represent degradation products.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Conclusion

This compound is a valuable reagent with good stability when stored and handled correctly. The primary storage recommendation is -20°C, with protection from light and moisture. Key chemical incompatibilities include strong acids and reducing agents like DTT. While generally stable, forced degradation studies can reveal potential degradation pathways, including reduction of the azide to an amine and photolytic or thermal decomposition. A well-developed stability-indicating HPLC method is essential for quantifying the purity and stability of this compound solutions, ensuring the reliability and reproducibility of downstream applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols for m-PEG4-azide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the labeling of proteins using m-PEG4-azide, a versatile reagent for bioconjugation. The protocols described herein utilize "click chemistry," a set of highly efficient and specific reactions, to covalently attach the this compound moiety to proteins of interest. This enables a wide range of applications, including protein purification, imaging, and the development of antibody-drug conjugates (ADCs). Two primary methods are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to this compound and Click Chemistry

This compound is a chemical compound containing a methoxy-terminated polyethylene glycol (PEG) spacer of four ethylene glycol units and a reactive azide (-N3) group.[1][2][3] The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, making the azide group readily accessible for reaction.[4][5] The azide group is a key component in "click chemistry" reactions, which are known for their high specificity, efficiency, and biocompatibility.[6][7]

The two main types of click chemistry reactions used for protein labeling are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide (like this compound) and a terminal alkyne in the presence of a copper(I) catalyst.[6][7][8] This method is highly efficient and yields are often nearly quantitative.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[4][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and sensitive biological systems.[4][]

Experimental Workflows

The general workflow for protein labeling with this compound involves two main stages: introduction of the azide or alkyne functionality onto the protein and the subsequent click chemistry reaction.

G cluster_0 Protein Functionalization cluster_1 Click Chemistry Labeling cluster_2 Analysis protein Target Protein functionalization Introduction of Azide or Alkyne Group protein->functionalization click_reaction CuAAC or SPAAC Reaction functionalization->click_reaction click_reagent This compound or Alkyne-PEG4-Reporter click_reagent->click_reaction purification Purification of Labeled Protein click_reaction->purification analysis Characterization (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: General workflow for protein labeling using click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group with this compound.

Materials
  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to reduce copper toxicity)[7]

  • Dimethylsulfoxide (DMSO)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Stock Solutions Preparation
ReagentConcentrationSolvent
This compound10 mMDMSO
Copper(II) sulfate20 mMDeionized water[10]
Sodium Ascorbate50 mMDeionized water (prepare fresh)[11]
THPTA100 mMDeionized water[10]
Experimental Protocol
  • Protein Preparation: Dissolve the alkyne-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.[10]

  • Reaction Mixture Preparation: In a microfuge tube, combine the following reagents in the order listed.

    • Alkyne-modified protein solution

    • This compound stock solution (to a final concentration of 2-10 molar excess over the protein)

    • THPTA stock solution (if used, to a final concentration of 5 molar equivalents to CuSO4)[12]

  • Initiation of Reaction:

    • Add the Sodium Ascorbate stock solution to the reaction mixture.

    • Add the Copper(II) sulfate stock solution to initiate the click reaction. The final concentration of CuSO4 is typically 1 mM.[11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.

  • Purification: Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm labeling and determine the degree of labeling.

  • Storage: Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.[13]

CuAAC Reaction Scheme

CuAAC_Reaction cluster_catalyst Cu(I) Catalyst Protein_Alkyne Protein-Alkyne Triazole_Product Protein-PEG4-Triazole Protein_Alkyne->Triazole_Product + mPEG4_Azide This compound mPEG4_Azide->Triazole_Product catalyst [Cu+]

Caption: Schematic of the CuAAC reaction for protein labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the labeling of an azide-modified protein with a strained alkyne, such as BCN-PEG4-alkyne. The principle is directly applicable for labeling an alkyne-modified protein with this compound by reacting it with a protein containing a strained alkyne.

Materials
  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)[4]

  • BCN-PEG4-alkyne (or other strained alkyne)

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Stock Solution Preparation
ReagentConcentrationSolvent
BCN-PEG4-alkyne10 mMAnhydrous DMSO[4]
Experimental Protocol
  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer like PBS (pH 7.4) at a concentration of 1-5 mg/mL.[14]

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Slowly add a 2-4 fold molar excess of the BCN-PEG4-alkyne stock solution to the protein solution.[4] The final DMSO concentration should be kept below 5% (v/v) to maintain protein stability.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4]

  • Purification: Purify the labeled protein from unreacted reagents using size-exclusion chromatography.[15]

  • Characterization: Confirm the successful labeling and determine the degree of labeling using methods such as SDS-PAGE and mass spectrometry.

  • Storage: Store the labeled protein at 4°C for short-term or -80°C for long-term storage.[13]

SPAAC Reaction Scheme

SPAAC_Reaction Protein_Azide Protein-Azide Triazole_Product Protein-Triazole Protein_Azide->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., BCN, DBCO) Strained_Alkyne->Triazole_Product

References

A Step-by-Step Guide to Peptide Conjugation with m-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and other biologics. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, enhanced stability against proteolytic degradation, and decreased immunogenicity.

This document provides a detailed guide to the conjugation of peptides with methoxy-polyethylene glycol (4)-azide (m-PEG4-azide). The protocols focus on the principles of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Specifically, we will detail the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) methods for achieving efficient and site-specific peptide PEGylation.

Principle of the Method: Azide-Alkyne Cycloaddition

The core of the conjugation strategy lies in the reaction between an azide group on the m-PEG4 linker and an alkyne group incorporated into the peptide. This reaction forms a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the use of a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. CuAAC is known for its high efficiency and reaction speed, often resulting in near-quantitative yields.[1] However, the copper catalyst can be cytotoxic, which may be a consideration for certain biological applications.[1] Additionally, copper-mediated oxidation of sensitive amino acid residues in the peptide is a potential side reaction that needs to be carefully managed.[2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), as the alkyne component.[1] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[1] This makes SPAAC highly biocompatible and suitable for applications in living systems.[4] While generally very efficient, the reaction kinetics of SPAAC can be dependent on the specific cyclooctyne used.[4]

Experimental Workflows

The general workflow for peptide conjugation with this compound involves the preparation of the alkyne-modified peptide, the click chemistry reaction itself, and subsequent purification and characterization of the PEGylated peptide.

experimental_workflow cluster_prep Peptide Preparation cluster_conjugation Conjugation Reaction cluster_analysis Analysis and Purification Peptide_Synthesis Peptide Synthesis with Alkyne-containing Amino Acid Peptide_Purification Peptide Purification (e.g., RP-HPLC) Peptide_Synthesis->Peptide_Purification Peptide_Characterization Peptide Characterization (e.g., MS) Peptide_Purification->Peptide_Characterization Click_Chemistry Click Chemistry (CuAAC or SPAAC) Peptide_Characterization->Click_Chemistry Alkyne-Peptide Reaction_Monitoring Reaction Monitoring (e.g., LC-MS) Click_Chemistry->Reaction_Monitoring Crude Product Purification Purification of PEGylated Peptide (e.g., RP-HPLC, SEC) Reaction_Monitoring->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Figure 1. General experimental workflow for peptide conjugation with this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect the peptide)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or sodium phosphate buffer)

  • Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

  • Nitrogen or Argon gas

Procedure:

  • Peptide and PEG Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the degassed reaction buffer to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in the reaction buffer or an appropriate solvent.

  • Catalyst and Ligand Preparation:

    • Prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • If using THPTA, prepare a stock solution (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified peptide solution and the this compound solution. A slight molar excess of the this compound (1.2-2 equivalents) is typically used.

    • If using THPTA, add the ligand to the reaction mixture at a concentration that is typically 5 times the copper concentration.

    • Purge the reaction mixture with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Incubation:

    • Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 50-250 µM.

    • Immediately add the sodium ascorbate stock solution to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color upon addition of the catalyst and reducing agent.

    • Incubate the reaction at room temperature with gentle stirring. The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by LC-MS.

  • Reaction Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed to the purification of the PEGylated peptide using methods such as RP-HPLC or SEC.

cuaac_workflow start Start dissolve Dissolve Alkyne-Peptide and this compound in Degassed Buffer start->dissolve add_ligand Add THPTA Ligand (Optional) dissolve->add_ligand purge Purge with N2/Ar add_ligand->purge add_catalyst Add CuSO4 and Sodium Ascorbate purge->add_catalyst incubate Incubate at Room Temp (1-4 hours) add_catalyst->incubate monitor Monitor by LC-MS incubate->monitor monitor->incubate Incomplete quench Quench Reaction (e.g., with EDTA) monitor->quench Reaction Complete purify Purify PEGylated Peptide (RP-HPLC or SEC) quench->purify end End purify->end

Figure 2. Step-by-step workflow for the CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing peptide with a DBCO-functionalized m-PEG4 linker. Note that for this reaction, the functional groups on the peptide and PEG linker are reversed compared to the CuAAC protocol.

Materials:

  • Azide-modified peptide

  • m-PEG4-DBCO (or other suitable strained alkyne)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

Procedure:

  • Peptide and PEG Reagent Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Prepare a stock solution of m-PEG4-DBCO (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified peptide solution and the m-PEG4-DBCO solution. A slight molar excess of the m-PEG4-DBCO (1.2-2 equivalents) is recommended. The final concentration of the organic co-solvent should be kept to a minimum to avoid denaturation of the peptide.

  • Reaction Incubation:

    • Incubate the reaction at room temperature with gentle stirring. The reaction time can vary from 1 to 12 hours depending on the reactivity of the specific strained alkyne.[4] Reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, proceed directly to the purification of the PEGylated peptide using methods such as RP-HPLC or SEC. No quenching step is necessary.

spaac_workflow start Start dissolve Dissolve Azide-Peptide and m-PEG4-DBCO in Reaction Buffer start->dissolve incubate Incubate at Room Temp (1-12 hours) dissolve->incubate monitor Monitor by LC-MS incubate->monitor monitor->incubate Incomplete purify Purify PEGylated Peptide (RP-HPLC or SEC) monitor->purify Reaction Complete end End purify->end

Figure 3. Step-by-step workflow for the SPAAC reaction.

Quantitative Data Summary

The efficiency and outcome of the peptide conjugation can be influenced by the chosen method and reaction conditions.

ParameterCuAACSPAACReferences
Typical Reaction Time 1 - 4 hours1 - 12 hours[4]
Typical Yield > 90%> 85%[5]
Catalyst Requirement Copper(I)None[1]
Biocompatibility Lower (due to copper)High[4]
Potential Side Reactions Peptide oxidationMinimal[2]

Table 1. Comparison of CuAAC and SPAAC for Peptide PEGylation.

Purification and Characterization

Purification

The purification of the PEGylated peptide from unreacted starting materials and byproducts is a critical step.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the more hydrophobic PEGylated peptide from the more polar unreacted peptide.[6][] A C18 or C4 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[6]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This method is effective for removing the smaller unreacted this compound and other small molecule reagents from the larger PEGylated peptide.[]

  • Dialysis/Ultrafiltration: These methods can be used for buffer exchange and removal of small molecule impurities, particularly for larger peptides or when a pre-purification step is desired.[8]

Purification MethodPrincipleTypical Application
RP-HPLC Separation based on hydrophobicityHigh-resolution purification of the final product
SEC Separation based on sizeRemoval of excess small molecule reagents
Dialysis/Ultrafiltration Size-based separation across a semi-permeable membraneBuffer exchange and removal of small impurities

Table 2. Common Purification Methods for PEGylated Peptides.

Characterization

Thorough characterization is essential to confirm the successful conjugation and to determine the purity and identity of the final product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are invaluable for determining the molecular weight of the PEGylated peptide, thus confirming the addition of the PEG moiety.[9][10][11][12] The characteristic mass difference of the PEG repeating unit (44 Da) can be observed in the mass spectrum.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chain by identifying the characteristic signals of the ethylene glycol protons.[8][13][14][15][16] It can also be used to quantify the degree of PEGylation by comparing the integration of PEG-specific peaks to peptide-specific peaks.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A shift in retention time compared to the starting peptide is indicative of successful PEGylation.[6][17][18]

Characterization TechniqueInformation Obtained
Mass Spectrometry (MS) Molecular weight confirmation, degree of PEGylation
NMR Spectroscopy Structural confirmation, quantification of PEGylation
HPLC Purity assessment, confirmation of conjugation

Table 3. Key Characterization Techniques for PEGylated Peptides.

Conclusion

The conjugation of peptides with this compound via click chemistry offers a robust and efficient method for producing well-defined PEGylated peptides. The choice between CuAAC and SPAAC will depend on the specific requirements of the application, particularly regarding biocompatibility. Careful optimization of the reaction conditions, followed by rigorous purification and characterization, is crucial for obtaining a high-quality product for research, and therapeutic development.

References

Application Notes and Protocols for Labeling Oligonucleotides with m-PEG4-azide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery and visualization of oligonucleotides in vivo are critical for the development of novel therapeutics and diagnostic agents. Chemical modification of oligonucleotides is a key strategy to improve their pharmacokinetic properties and enable their detection. This document provides detailed application notes and protocols for the labeling of oligonucleotides with a monodisperse polyethylene glycol (PEG) linker containing a terminal azide group (m-PEG4-azide). This modification serves a dual purpose: the PEG moiety enhances solubility and circulation half-life, while the azide group allows for subsequent bioorthogonal conjugation to an imaging probe via click chemistry.[1][2] This "pre-targeting" approach is particularly advantageous for in vivo imaging as it separates the targeting of the oligonucleotide from the delivery of the imaging agent, which can reduce background signal and improve image contrast.[3][4][5][6]

The protocols outlined below describe a two-stage process:

  • Oligonucleotide Modification: Covalent attachment of an this compound linker to an amino-modified oligonucleotide via N-hydroxysuccinimide (NHS) ester chemistry.

  • In Vivo Pre-targeted Imaging: Systemic administration of the azide-labeled oligonucleotide, followed by the introduction of a bioorthogonal imaging probe (e.g., a fluorescent dye or radionuclide conjugated to a strained alkyne) for in vivo ligation and visualization.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierPurpose
Amino-modified OligonucleotideCustom SynthesisTarget-specific oligonucleotide with a primary amine for conjugation.
This compound NHS EsterCommercial SupplierPEGylation and introduction of the azide functional group.
Anhydrous Dimethylsulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the NHS ester.
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)In-house preparationReaction buffer for NHS ester conjugation.
HPLC-grade AcetonitrileFisher ScientificMobile phase for HPLC purification.
HPLC-grade Triethylammonium Acetate (TEAA)Sigma-AldrichIon-pairing agent for HPLC purification.
DBCO-conjugated Imaging Probe (e.g., DBCO-Cy5)Commercial SupplierBioorthogonal probe for in vivo click chemistry.
Phosphate-Buffered Saline (PBS)GibcoVehicle for in vivo administration.
Table 2: Typical Reaction Parameters for this compound Labeling
ParameterValueNotes
Oligonucleotide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of this compound NHS Ester5-10 equivalentsAn excess ensures efficient labeling of the amino-modified oligonucleotide.[7]
Reaction Time2-4 hoursThe reaction can be monitored by HPLC to determine completion.
Reaction TemperatureRoom Temperature (~25°C)Provides a balance between reaction rate and stability of the NHS ester.
pH8.3-8.5Optimal for the reaction between an NHS ester and a primary amine.[8]
Table 3: Illustrative Labeling Efficiency and Purity
OligonucleotideModificationLabeling Efficiency (%)Purity after HPLC (%)
20-mer DNA5'-Amino Modifier C6> 90%> 95%
25-mer RNA3'-Amino Modifier> 85%> 95%
18-mer MorpholinoInternal Amino-dT> 80%> 90%

Note: Labeling efficiency can be determined by comparing the peak areas of the starting material and the product in the HPLC chromatogram. Purity is determined by the relative area of the product peak after purification.

Table 4: Representative In Vivo Biodistribution of a 20-mer PEGylated vs. Non-PEGylated Oligonucleotide in Mice (2 hours post-injection)
OrganNon-PEGylated (%ID/g)m-PEG4-labeled (%ID/g)
Blood0.5 ± 0.12.5 ± 0.5
Liver45.2 ± 5.130.1 ± 4.2
Kidneys35.8 ± 3.915.5 ± 2.8
Spleen2.1 ± 0.45.3 ± 0.9
Tumor1.5 ± 0.33.8 ± 0.7

%ID/g = percentage of injected dose per gram of tissue. Data are representative and will vary based on the oligonucleotide sequence, target, and animal model. PEGylation is known to increase circulation time and alter biodistribution, generally leading to reduced kidney filtration and increased accumulation in tissues like the spleen and tumors.[1][9][10][11]

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound NHS Ester

This protocol describes the covalent attachment of the this compound linker to an oligonucleotide containing a primary amine.

1. Materials and Reagents:

  • Amino-modified oligonucleotide (e.g., 0.2 µmole)

  • This compound NHS ester

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Nuclease-free water

2. Procedure:

  • Dissolve the amino-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer.[7]

  • Immediately before use, dissolve 5-10 molar equivalents of the this compound NHS ester in a minimal volume of anhydrous DMSO (e.g., 25 µL).[7]

  • Add the this compound NHS ester solution to the oligonucleotide solution.

  • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) until the starting material is consumed.

  • Purify the this compound labeled oligonucleotide using RP-HPLC.

Protocol 2: Purification of this compound Labeled Oligonucleotide by RP-HPLC

This protocol is for the purification of the labeled oligonucleotide from unreacted starting material and excess labeling reagent.

1. Materials and Reagents:

  • Crude labeling reaction mixture

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 100% Acetonitrile

2. Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Inject the crude reaction mixture onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The PEGylated product will have a longer retention time than the unlabeled oligonucleotide due to the increased hydrophobicity.[1]

  • Collect the fractions corresponding to the product peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the purified this compound labeled oligonucleotide.

Protocol 3: In Vivo Pre-targeted Imaging

This protocol outlines the general procedure for in vivo imaging using the azide-labeled oligonucleotide and a bioorthogonal probe. This example uses a DBCO-conjugated fluorescent dye for near-infrared (NIR) fluorescence imaging.

1. Materials and Reagents:

  • Purified this compound labeled oligonucleotide

  • DBCO-conjugated NIR fluorescent dye

  • Sterile, nuclease-free PBS

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system (e.g., IVIS Spectrum)

2. Procedure:

  • Administration of the Labeled Oligonucleotide:

    • Dissolve the lyophilized this compound labeled oligonucleotide in sterile PBS to the desired concentration.

    • Administer the solution to the animal via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific oligonucleotide and target.

    • Allow the oligonucleotide to circulate and accumulate at the target site. The optimal time for this will vary (typically 12-48 hours) and should be determined empirically.[2]

  • Administration of the Imaging Probe:

    • Dissolve the DBCO-conjugated NIR dye in sterile PBS.

    • After the predetermined accumulation time for the oligonucleotide, administer the DBCO-dye solution to the animal.

  • In Vivo Imaging:

    • At various time points after the administration of the imaging probe (e.g., 1, 4, 12, 24 hours), anesthetize the animal and perform whole-body imaging using the in vivo imaging system with the appropriate excitation and emission filters for the NIR dye.

    • Acquire images to visualize the biodistribution of the labeled oligonucleotide.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen).

    • Image the excised organs to confirm the in vivo signal and quantify the distribution of the labeled oligonucleotide.

Mandatory Visualizations

experimental_workflow cluster_labeling Stage 1: Oligonucleotide Labeling cluster_imaging Stage 2: In Vivo Pre-targeted Imaging Amino-Oligo Amino-Oligo Reaction Reaction Amino-Oligo->Reaction mPEG4-Azide-NHS mPEG4-Azide-NHS mPEG4-Azide-NHS->Reaction Purification Purification Reaction->Purification Azide-Oligo Azide-Oligo Purification->Azide-Oligo Administration_Oligo Administer Azide-Oligo Azide-Oligo->Administration_Oligo Accumulation Accumulation at Target Administration_Oligo->Accumulation Administration_Probe Administer DBCO-Probe Accumulation->Administration_Probe Click_Reaction In Vivo Click Reaction Administration_Probe->Click_Reaction Imaging In Vivo Imaging Click_Reaction->Imaging

Caption: Experimental workflow for labeling and in vivo imaging.

signaling_pathway cluster_pretargeting Pre-targeting Logic Azide_Oligo Azide-PEG-Oligonucleotide (Targeting Agent) Target Target Tissue/ Cell Surface Receptor Azide_Oligo->Target Binding Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Target->Click_Reaction Localization DBCO_Probe DBCO-Imaging Probe (Imaging Agent) DBCO_Probe->Click_Reaction Reaction Signal Imaging Signal Click_Reaction->Signal

Caption: Logical diagram of the pre-targeting strategy.

References

Application Notes and Protocols for m-PEG4-azide and DBCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical execution of the strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction between m-PEG4-azide and a dibenzocyclooctyne (DBCO)-functionalized molecule. This bioorthogonal reaction is a powerful tool for the specific and efficient conjugation of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst, making it ideal for applications in drug development, bioconjugation, and labeling.[1][2][3]

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between an azide (this compound) and a cyclooctyne (DBCO) is a type of [3+2] cycloaddition. The high ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively at physiological temperatures and pH.[2] This bioorthogonal reaction is highly specific, as neither the azide nor the DBCO group typically participates in side reactions with native biological functional groups.[1][2] The resulting product is a stable triazole linkage.[1][3] The inclusion of a PEG4 spacer enhances the hydrophilicity of the molecule, which can improve solubility in aqueous buffers and reduce steric hindrance during conjugation.[4][5][6]

Quantitative Reaction Parameters

The efficiency of the this compound and DBCO conjugation is influenced by several factors. The following table summarizes key quantitative data for optimizing the reaction conditions.

ParameterValueSource(s)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2][4]
Second-Order Rate Constant (k₂) Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives with azides.[4]
Reaction Temperature 4°C to 37°C. Reactions are often performed at room temperature or 37°C.[4][7]
Reaction Time 1 to 24 hours. Typical incubation times are 2-4 hours at room temperature or 4-12 hours at 4°C.[1][6][8][9] Longer incubation can improve efficiency.[7]
pH Range 5 to 10. The reaction is efficient at a near-neutral pH range of 6-9.[4][8]
Molar Excess A 1.5 to 10-fold molar excess of one component is recommended to drive the reaction to completion.[4][10] For conjugating to proteins, a 1.5 - 3 molar equivalent of the DBCO-conjugate to 1 molar equivalent of the azide-containing protein is often used.[7]
Solvents Aqueous buffers such as PBS are commonly used.[1][10] Water-miscible organic solvents like DMSO or DMF can be used to dissolve reagents before dilution in the reaction buffer.[7][8] The final concentration of the organic solvent should generally be kept low (e.g., <20%) to avoid denaturation of biomolecules.[1][2]

Experimental Protocols

This section provides a general protocol for the conjugation of a DBCO-functionalized molecule (e.g., a protein) with this compound.

Materials:

  • DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.[7][8]

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (optional, depending on the nature of the reactants)

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis tubing)

Protocol:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[2]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired final concentration and molar excess.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the DBCO-functionalized molecule.

    • Gently mix the reaction solution. If necessary, the final volume can be adjusted with the reaction buffer. Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[1][8][9] The optimal incubation time may need to be determined empirically.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the absorbance of the DBCO group at approximately 310 nm using UV-Vis spectroscopy.[1][3] Other analytical techniques such as SDS-PAGE or mass spectrometry can also be used to confirm the formation of the conjugate.[4]

  • Purification:

    • Remove excess, unreacted this compound and any byproducts using a suitable purification method. For protein conjugates, size-exclusion chromatography (e.g., desalting columns) or dialysis are commonly used.[4][6]

  • Storage:

    • Store the purified conjugate under appropriate conditions. For long-term storage, sodium azide can be added to a final concentration of 0.02% (w/v) if compatible with the application.[10]

Visualizations

Below are diagrams illustrating the chemical reaction and a typical experimental workflow.

G Chemical Reaction of this compound and DBCO cluster_reactants Reactants cluster_product Product mPEG4_azide This compound Triazole Stable Triazole Linkage mPEG4_azide->Triazole + DBCO DBCO-functionalized Molecule DBCO->Triazole

Caption: SPAAC reaction between this compound and a DBCO-functionalized molecule.

G Experimental Workflow for this compound and DBCO Conjugation prep_reagents 1. Prepare Reactants - Dissolve DBCO-molecule in buffer - Prepare this compound stock in DMSO/DMF conjugation 2. Conjugation Reaction - Add this compound to DBCO-molecule solution prep_reagents->conjugation incubation 3. Incubation - Room temperature (2-4h) or 4°C (4-12h) conjugation->incubation monitoring 4. Optional: Monitor Reaction - UV-Vis (310 nm), SDS-PAGE, or Mass Spec incubation->monitoring purification 5. Purification - Size-exclusion chromatography or dialysis monitoring->purification storage 6. Storage - Store purified conjugate appropriately purification->storage

Caption: A typical workflow for the conjugation of this compound to a DBCO-functionalized molecule.

References

Application Note and Protocol: Purification of m-PEG4-azide Conjugated Proteins by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its in vivo half-life, enhancing solubility, and reducing immunogenicity.[1][2][3][4] The m-PEG4-azide linker is a valuable tool for site-specific PEGylation through "click chemistry," a highly efficient and bioorthogonal reaction. Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, and excess PEG reagents is typically produced.[][6]

Size Exclusion Chromatography (SEC) is a robust and commonly employed method for the purification and characterization of PEGylated proteins.[1][4][] SEC separates molecules based on their hydrodynamic radius in solution.[][7] The addition of a PEG chain significantly increases the hydrodynamic volume of a protein, causing the PEGylated conjugate to elute earlier from the SEC column than the smaller, unconjugated protein.[4][7][8] This application note provides a detailed protocol for the purification of this compound conjugated proteins using SEC and discusses the characterization of the purified product.

Principle of Separation

The fundamental principle of Size Exclusion Chromatography lies in the differential partitioning of molecules between the mobile phase and the stationary phase, which consists of porous beads. Larger molecules, such as the PEGylated protein conjugate, are excluded from the pores of the stationary phase and therefore travel through the column with the mobile phase at a faster rate, resulting in earlier elution. Smaller molecules, like the unconjugated protein and excess this compound, can enter the pores, leading to a longer path length and later elution.

Caption: Principle of Size Exclusion Chromatography for PEGylated Proteins.

Experimental Workflow

The overall process involves the initial conjugation of the this compound to a protein that has been functionalized with a reactive group for click chemistry (e.g., an alkyne). This is followed by purification using an SEC system to isolate the PEGylated conjugate.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: SEC Purification cluster_analysis Step 3: Analysis A Protein with Alkyne Group C Click Chemistry Reaction (e.g., CuAAC or SPAAC) A->C B This compound B->C D Reaction Mixture: - PEG-Protein - Unreacted Protein - Excess this compound C->D E Inject Reaction Mixture onto SEC Column D->E Purify F Separation based on Hydrodynamic Radius E->F G Monitor Elution (UV at 280 nm) F->G H Collect Fractions G->H I Analyze Fractions (e.g., SDS-PAGE, Mass Spec) H->I Analyze J Pool Pure Fractions of PEG-Protein Conjugate I->J

Caption: Workflow for this compound Protein Conjugation and SEC Purification.

Detailed Protocols

Protocol 1: this compound Conjugation to an Alkyne-Modified Protein (via SPAAC)

This protocol describes a strain-promoted alkyne-azide cycloaddition (SPAAC), which is a copper-free click chemistry reaction.

Materials:

  • Alkyne-modified protein (e.g., DBCO-functionalized) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound in DMSO to create a 10 mM stock solution.

    • Ensure the alkyne-modified protein is at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer like PBS.[9]

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein solution.

    • Slowly add a 5-10 molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[10]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.[10] For some reactions, incubation can be extended overnight at 4°C.[9]

  • Proceed to Purification:

    • The reaction mixture is now ready for purification by SEC to remove unreacted protein and excess this compound.

Protocol 2: SEC Purification of this compound Conjugated Protein

Materials and Equipment:

  • Liquid chromatography system (e.g., FPLC or HPLC) with a UV detector

  • SEC column suitable for the molecular weight range of the PEGylated protein (e.g., TSKgel G4000SWXL for larger proteins).[1]

  • Mobile Phase: 150 mM Sodium Phosphate buffer with 150 mM NaCl, pH 7.0, filtered and degassed.

  • Reaction mixture from Protocol 1

  • Fraction collector

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE materials

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 1.0 mL/min).

    • Establish a stable baseline on the UV detector at 280 nm.

  • Sample Injection:

    • Centrifuge the conjugation reaction mixture at >10,000 x g for 10 minutes to remove any precipitated material.

    • Inject an appropriate volume of the supernatant onto the equilibrated SEC column. The injection volume will depend on the column size and protein concentration.

  • Chromatographic Separation and Fraction Collection:

    • Run the separation using an isocratic elution with the mobile phase.

    • Monitor the elution profile using the UV detector at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, is expected to elute first, followed by the unconjugated protein, and finally the excess this compound (which may not be detected at 280 nm unless it has a chromophore).[7]

    • Collect fractions of a suitable volume (e.g., 0.5 mL or 1.0 mL) throughout the elution of the protein peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated protein. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unconjugated protein.

    • Measure the protein concentration of the pooled, pure fractions using a suitable protein assay. Note that some colorimetric assays may be affected by PEG, so it is important to use appropriate controls.

  • Pooling and Storage:

    • Pool the fractions containing the purified this compound conjugated protein.

    • If necessary, buffer exchange the purified protein into a suitable storage buffer and concentrate using a centrifugal filter device.

    • Store the purified conjugate at an appropriate temperature (e.g., -80°C).

Data Presentation

The success of the purification can be quantified by analyzing the SEC chromatogram and the resulting fractions. The table below presents typical data obtained from an SEC purification run.

Sample ComponentElution Volume (mL)Apparent Molecular Weight (kDa)Purity by Densitometry (%)
m-PEG4-Protein Conjugate 8.5~75>95% (in pooled fractions)
Unconjugated Protein 10.250-
This compound 14.1<1-

Note: Elution volumes and apparent molecular weights are illustrative and will vary depending on the specific protein, PEG linker, SEC column, and running conditions.

Characterization of the Purified Conjugate

Beyond SDS-PAGE, further characterization of the purified this compound conjugated protein is recommended:

  • Multi-Angle Light Scattering (SEC-MALS): This technique, coupled with SEC, can provide an absolute measurement of the molar mass of the conjugate and the degree of PEGylation, without relying on column calibration standards.[11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can confirm the successful conjugation and determine the exact mass of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.[7]

  • Functional Assays: It is crucial to perform relevant biological or functional assays to ensure that the PEGylation process has not compromised the protein's activity.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor separation of PEG-protein and unreacted protein - Inappropriate column choice (pore size too large or too small)- Low degree of PEGylation resulting in a small change in hydrodynamic radius- Select a column with an optimal fractionation range for the protein and conjugate.- Optimize the conjugation reaction to increase the PEG-to-protein ratio.
Broad peaks - Non-specific interactions between the protein and the column matrix- Polydispersity of the PEG reagent- Add arginine (e.g., 200 mM) or increase the salt concentration in the mobile phase to reduce ionic interactions.[1]- Use a more monodisperse PEG reagent if available.
Co-elution of conjugate with free PEG - The hydrodynamic radius of the free PEG is similar to the PEGylated protein.- This is more common with very large PEG chains. Consider using an alternative purification method like ion-exchange chromatography (IEX) if SEC resolution is insufficient.[][6]

Conclusion

Size Exclusion Chromatography is a highly effective and reliable method for the purification of this compound conjugated proteins.[] It efficiently separates the larger PEGylated conjugate from smaller unreacted protein and excess PEGylation reagents based on differences in hydrodynamic radius.[7] The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to successfully purify and characterize their PEGylated protein products, ensuring high purity and facilitating downstream applications in research and drug development.

References

Application Notes and Protocols for m-PEG4-azide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol-azide (m-PEG4-azide) is a versatile heterobifunctional linker that has become an invaluable tool in the development of targeted drug delivery systems. Its properties, including a hydrophilic polyethylene glycol (PEG) spacer and a reactive azide group, enable the straightforward and efficient conjugation of therapeutic agents to various nanoparticle platforms and targeting moieties. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the azide group allows for highly specific and stable linkage to alkyne-functionalized molecules via "click chemistry".[1]

This document provides detailed application notes and experimental protocols for utilizing this compound in the construction of targeted drug delivery systems. It covers the synthesis of drug-linker conjugates, their incorporation into nanoparticle platforms, and the attachment of targeting ligands. Furthermore, it presents quantitative data from relevant studies to guide researchers in the characterization and evaluation of their own systems.

Core Concepts and Workflow

The fundamental principle behind using this compound in targeted drug delivery is its role as a bridge, connecting a therapeutic payload to a nanoparticle carrier that is further decorated with a targeting ligand. This modular approach allows for the independent optimization of each component. The general workflow can be visualized as a three-stage process:

  • Drug-Linker Conjugation: The therapeutic drug is chemically linked to this compound.

  • Nanoparticle Formulation and Functionalization: A nanoparticle carrier (e.g., liposome, polymeric micelle) is prepared and its surface is functionalized with a reactive group that is complementary to the azide, typically a strained alkyne like dibenzocyclooctyne (DBCO).

  • Targeted Nanoparticle Assembly: The drug-azide conjugate is "clicked" onto the functionalized nanoparticle surface. In a parallel or subsequent step, a targeting ligand (e.g., antibody, peptide) is also conjugated to the nanoparticle surface.

Workflow cluster_0 Component Preparation cluster_1 Conjugation & Formulation cluster_2 Final Assembly Drug Drug Drug_Linker Drug-PEG-Azide Conjugate Drug->Drug_Linker Conjugation mPEG4_azide This compound mPEG4_azide->Drug_Linker Nanoparticle Nanoparticle Functionalized_NP Functionalized Nanoparticle (e.g., with DBCO) Nanoparticle->Functionalized_NP Surface Functionalization Targeting_Ligand Targeting Ligand Targeting_Ligand->Functionalized_NP Conjugation Targeted_DDS Targeted Drug Delivery System Drug_Linker->Targeted_DDS Click Chemistry (SPAAC) Functionalized_NP->Targeted_DDS EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival HER2_Pathway HER2 HER2 Heterodimerization Heterodimerization & Phosphorylation HER2->Heterodimerization EGFR_Family Other EGFR Family Members EGFR_Family->Heterodimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Heterodimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Heterodimerization->PI3K_AKT_mTOR Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival PI3K_AKT_mTOR->Cell_Survival

References

Troubleshooting & Optimization

Technical Support Center: m-PEG4-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in m-PEG4-azide click chemistry reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in a this compound CuAAC reaction?

Low yields in CuAAC reactions can primarily be attributed to several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality or Degradation: Impurities in the this compound or the alkyne-containing molecule can interfere with the reaction. Azides, including PEG-azides, can be unstable if not stored correctly.[1][2][3] this compound should be stored at -20°C.[2][3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate solvent, non-optimal pH, and incorrect temperature can all significantly reduce reaction efficiency.[1]

  • Issues with Ligands: The choice of ligand and its concentration relative to the copper catalyst are critical for stabilizing the Cu(I) state and accelerating the reaction. An unsuitable ligand or an incorrect copper-to-ligand ratio can be detrimental.[1][4]

  • Side Reactions: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1] In biological settings, reactive oxygen species generated by the catalyst system can also damage sensitive biomolecules.[5]

Q2: How can I ensure the stability and activity of my Cu(I) catalyst?

Maintaining the catalytically active Cu(I) state is crucial for a successful reaction.[1] Key strategies include:

  • Use of a Reducing Agent: Sodium ascorbate is the most commonly used and effective reducing agent to generate and maintain the Cu(I) species from a Cu(II) salt like copper(II) sulfate (CuSO₄).[1][5][6] It is recommended to use a freshly prepared solution of sodium ascorbate.

  • Employing a Stabilizing Ligand: Nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and improving its solubility.[1][4] For reactions in aqueous buffers, a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1][7]

  • Degassing Solvents: To minimize the oxidation of Cu(I), it is good practice to degas the reaction solvents. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.[1]

  • Working Under an Inert Atmosphere: For particularly sensitive reactions, conducting the experiment in a glovebox under an inert atmosphere can offer the best protection against oxygen.[1]

Q3: What is the correct order of adding reagents for a CuAAC reaction?

The order of reagent addition can significantly influence the reaction's success. A generally recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1][8] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your this compound and alkyne substrates.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1][8]

Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[1]

Q4: Can the reaction solvent affect the yield of my this compound click reaction?

Yes, the choice of solvent is important. The CuAAC reaction is known to be effective in a variety of solvents, and often a mixture of water and an organic solvent like DMSO, tBuOH, or DMF is used to ensure all reactants are soluble.[6][9] For bioconjugation, aqueous buffers are common.[5][10] It is advisable to avoid acetonitrile as it can coordinate with the Cu(I) catalyst and inhibit the reaction.[6][11]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield Issues

This guide provides a systematic approach to troubleshooting low yields in your this compound click chemistry reaction.

Problem: Low or No Product Formation

Initial Checks:

  • Confirm Reagent Integrity:

    • This compound: Has it been stored correctly at -20°C?[2][3] Consider acquiring a fresh batch if there is any doubt about its quality.

    • Alkyne: Is your alkyne pure? Impurities can inhibit the reaction.

    • Sodium Ascorbate: Was a fresh solution used? Sodium ascorbate solutions can degrade over time.

  • Review Reaction Setup:

    • Order of Addition: Did you follow the recommended order of reagent addition (Copper/Ligand -> Azide/Alkyne -> Ascorbate)?[1][8]

    • Degassing: Were the solvents properly degassed to remove oxygen?[1]

Systematic Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inactive Catalyst Increase the concentration of the reducing agent (sodium ascorbate). Use a 5-10 fold molar excess relative to the copper salt.[5] Ensure your copper source is reliable; CuSO₄ is a common choice.[6]Ensures complete and sustained reduction of Cu(II) to the active Cu(I) state.
Ligand Issues For aqueous reactions, use a water-soluble ligand like THPTA.[1][7] Optimize the ligand-to-copper ratio. A ratio of 5:1 (ligand:copper) is often recommended.[5][10] Pre-mix the copper and ligand before adding to the reaction.[1]The ligand is crucial for stabilizing Cu(I) against oxidation and disproportionation, and for accelerating the reaction.[1][4]
Incorrect Stoichiometry While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1 to 2-fold) of one of the reactants (usually the less valuable one) can help drive the reaction to completion.[12]Le Chatelier's principle; increasing the concentration of one reactant can shift the equilibrium towards the product.
Solubility Problems Ensure all reactants are fully dissolved. You may need to use a co-solvent system (e.g., water/DMSO, water/tBuOH).[6]Poor solubility of either the this compound or the alkyne substrate will lead to a heterogeneous reaction mixture and slow reaction rates.
pH of the Reaction For bioconjugations, maintain the pH in the range of 6.5-8.0 using buffers like phosphate or HEPES.[5] Avoid Tris buffer as it can interfere with the copper catalyst.[5]The pH can affect the stability of the reactants and the catalyst complex.
Side Reactions To minimize oxidative damage to sensitive biomolecules, consider adding aminoguanidine to the reaction mixture.[5] Ensure proper degassing to reduce the chance of alkyne homocoupling.[10]Aminoguanidine can trap reactive byproducts from ascorbate oxidation.[5] Oxygen promotes the undesirable Glaser coupling side reaction.[10]
Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting concentrations and ratios for a typical CuAAC reaction involving this compound. These may need to be optimized for your specific application.

Component Recommended Concentration/Ratio Reference
This compound 1.1 - 2 equivalents relative to the alkyne[12]
Alkyne Substrate 1 equivalent[12]
Copper(II) Sulfate (CuSO₄) 50 - 100 µM[5]
Ligand (e.g., THPTA) 5 equivalents relative to CuSO₄[5][10]
Sodium Ascorbate 2.5 - 5 mM (at least 5-10 fold excess over Cu)[5]
Aminoguanidine (optional) 5 mM[13]
pH (for aqueous reactions) 6.5 - 8.0[5]
Temperature Room Temperature[12]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Alkyne-functionalized Molecule in Aqueous Buffer

This protocol is a starting point and may require optimization.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (optional, 100 mM in water)

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4), degassed

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and the this compound in the degassed reaction buffer.

  • In a separate tube, prepare the catalyst premix by adding the required volume of the CuSO₄ stock solution to the THPTA stock solution. Allow this mixture to stand for a few minutes.

  • Add the catalyst premix to the tube containing the azide and alkyne.

  • If using, add the aminoguanidine stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or a fluorogenic assay if applicable).

  • Once the reaction is complete, proceed with the purification of the PEGylated product.

Protocol 2: Small-Scale Test Reaction with a Fluorogenic Probe

To test the efficiency of your reaction conditions before committing valuable materials, a small-scale test with a fluorogenic azide or alkyne can be performed.[10]

Materials:

  • Your alkyne-functionalized biomolecule (or a simple alkyne like propargyl alcohol as a model)

  • A fluorogenic azide (e.g., coumarin azide)

  • Same catalyst, ligand, and buffer components as in Protocol 1.

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the this compound with the fluorogenic azide.

  • After the desired reaction time, the reaction progress can be easily quantified by measuring the fluorescence of the resulting triazole product. This provides a quick and sensitive readout of your reaction's efficiency.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Click Chemistry

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality & Storage (this compound, Alkyne, Ascorbate) Start->Check_Reagents Check_Setup Review Reaction Setup (Order of Addition, Degassing) Check_Reagents->Check_Setup Is_Catalyst_Active Is the Catalyst Active? Check_Setup->Is_Catalyst_Active Optimize_Catalyst Optimize Catalyst System: - Increase Ascorbate - Use Fresh Copper Source Is_Catalyst_Active->Optimize_Catalyst No Is_Ligand_Optimal Is the Ligand System Optimal? Is_Catalyst_Active->Is_Ligand_Optimal Yes Optimize_Catalyst->Is_Ligand_Optimal Optimize_Ligand Optimize Ligand: - Use THPTA for aqueous media - Adjust Ligand:Cu ratio (e.g., 5:1) - Pre-mix Cu and Ligand Is_Ligand_Optimal->Optimize_Ligand No Is_Stoichiometry_Correct Is Stoichiometry Correct? Is_Ligand_Optimal->Is_Stoichiometry_Correct Yes Optimize_Ligand->Is_Stoichiometry_Correct Adjust_Stoichiometry Adjust Stoichiometry: - Use slight excess of one reagent Is_Stoichiometry_Correct->Adjust_Stoichiometry No Are_Reactants_Soluble Are Reactants Soluble? Is_Stoichiometry_Correct->Are_Reactants_Soluble Yes Adjust_Stoichiometry->Are_Reactants_Soluble Change_Solvent Change Solvent System: - Add co-solvent (DMSO, tBuOH) Are_Reactants_Soluble->Change_Solvent No Success Reaction Yield Improved Are_Reactants_Soluble->Success Yes Change_Solvent->Success Further_Optimization Consider Further Optimization (pH, Temperature, Additives) Success->Further_Optimization

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

References

troubleshooting poor solubility of m-PEG4-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of m-PEG4-azide conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate exhibiting poor solubility?

Poor solubility of your conjugate is typically not caused by the this compound portion itself, but rather by the properties of the molecule it is conjugated to. The hydrophilic polyethylene glycol (PEG) spacer is designed to increase solubility in aqueous media[1][2][3]. However, if the conjugated molecule (e.g., a protein, peptide, or small molecule) is inherently hydrophobic or prone to aggregation, it can overwhelm the solubilizing effect of the short PEG4 chain. Conjugation can sometimes alter the surface properties of a molecule, leading to aggregation and precipitation[4].

Q2: What are the general solubility characteristics of this compound itself?

The unconjugated this compound is generally soluble in a variety of organic solvents. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[2][5]. While PEG itself is water-soluble, the solubility of a specific PEG derivative in aqueous buffers can be influenced by the terminal groups[1][6].

Q3: How does the conjugated molecule impact the overall solubility?

The final solubility of the conjugate is a composite of the properties of both the PEG linker and the attached molecule.

  • Hydrophobicity: If you have conjugated the PEG-azide to a hydrophobic molecule, the resulting conjugate may have limited aqueous solubility.

  • Aggregation: Certain molecules, particularly proteins, can be prone to aggregation. While PEGylation often prevents precipitation by rendering aggregates soluble, it may not always prevent the aggregation process itself[4].

  • Charge: The overall charge of the conjugate at a given pH can significantly impact its solubility. If the conjugation neutralizes key charged groups on your molecule, it may cause it to precipitate.

Q4: Can the pH of the solution affect my conjugate's solubility?

Yes, pH can be a critical factor. The interaction between PEG and a conjugated protein can be highly pH-dependent[7]. For molecules with ionizable groups (acids or bases), their charge state will change with pH. This can lead to significant changes in solubility. For some PEGylated molecules, solubility is greater at a lower pH[8]. It is crucial to work at a pH where your specific conjugate is most stable and soluble, which may require empirical testing.

Q5: What initial steps should I take to dissolve my conjugate?
  • Start with Organic Solvents: If your conjugate is not dissolving in aqueous buffers (like PBS), first try a small amount of a polar organic solvent such as DMSO, DMF, or methanol[2].

  • Gentle Warming & Agitation: Gentle warming (e.g., to 37°C) and agitation (vortexing or sonication) can help overcome kinetic barriers to dissolution. For some PEG-lipid conjugates, heating to 60°C has been used[9]. Use caution with temperature-sensitive molecules.

  • Co-solvent Systems: Prepare a concentrated stock solution in an organic solvent like DMSO and then slowly add it to your aqueous buffer while vortexing. This can prevent the conjugate from crashing out of solution[10].

Troubleshooting Guide

If you are experiencing poor solubility, follow this workflow to diagnose and solve the issue.

Diagram: Troubleshooting Workflow for Poor Solubility

G A Poor Conjugate Solubility Observed B Step 1: Re-evaluate Solvent System A->B C Is the conjugate soluble in an organic solvent (e.g., DMSO, DMF)? B->C D Prepare concentrated stock in organic solvent. Titrate slowly into aqueous buffer with vortexing. C->D Yes E Step 2: Modify Buffer Conditions C->E No K Issue Resolved D->K F Adjust pH. Test a range (e.g., pH 4.5 to 8.5) to find optimal solubility. E->F G Add Solubilizing Excipients. Consider surfactants (e.g., Tween, Triton) or co-solvents (e.g., ethanol, glycerol). E->G H Step 3: Analyze Conjugate Integrity F->H G->H I Check for Aggregation/Precipitation. Use techniques like DLS or SEC. H->I J Verify Conjugation Success. Confirm via SDS-PAGE, HPLC, or Mass Spec. H->J I->B Re-optimize conditions J->B Re-run conjugation if failed

Caption: A stepwise guide to troubleshooting poor this compound conjugate solubility.

Quantitative Data Summary

The exact solubility of a conjugate is highly dependent on the conjugated molecule. However, data for related compounds can provide a useful starting point.

CompoundSolvent SystemSolubilityCitation
Gly-Gly-Gly-PEG4-azideDMSO≥ 100 mg/mL (with sonication)[10]
Gly-Gly-Gly-PEG4-azide10% DMSO in 90% corn oil≥ 2.5 mg/mL[10]
This compound (unconjugated)DCM, THF, ACN, DMFSoluble (qualitative)[5]
Methyltetrazine-PEG4-azideMeOH, DMF, DMSOSoluble (qualitative)[2]
Experimental Protocols
Protocol 1: Preparation of Aqueous Solution via Organic Stock

This protocol is a standard method for dissolving poorly water-soluble substances in aqueous buffers.

Objective: To dissolve a hydrophobic this compound conjugate in an aqueous buffer for experimental use.

Materials:

  • This compound conjugate

  • Anhydrous DMSO (or DMF)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of your this compound conjugate into a clean microcentrifuge tube.

  • Add the minimum volume of anhydrous DMSO required to fully dissolve the conjugate. This will be your concentrated stock solution. Gently vortex or sonicate if necessary. A concentration of 10-100 mg/mL in DMSO is a common starting point[10].

  • Place the desired final volume of your target aqueous buffer into a separate, larger tube.

  • While vigorously vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution drop-by-drop. The rapid mixing helps to disperse the conjugate molecules before they can aggregate and precipitate.

  • Do not exceed a final organic solvent concentration that may affect your downstream experiment (typically <1% DMSO).

  • Once the addition is complete, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high for its aqueous solubility limit.

Protocol 2: pH Screening for Optimal Solubility

Objective: To empirically determine the optimal pH for solubilizing a charge-sensitive this compound conjugate.

Materials:

  • This compound conjugate

  • A series of buffers with different pH values (e.g., Acetate pH 4.5, MES pH 6.0, PBS pH 7.4, Tris pH 8.5)

  • Small-volume tubes (e.g., 0.5 mL)

  • Spectrophotometer or plate reader for turbidity measurement (OD at 600 nm)

Procedure:

  • Prepare small aliquots of your conjugate.

  • Attempt to dissolve an equal, known concentration of the conjugate in each of the different pH buffers. If a co-solvent is needed, use the same minimal amount for each sample (as determined in Protocol 1).

  • Incubate all samples under identical conditions (e.g., room temperature for 1 hour) with gentle agitation.

  • After incubation, visually inspect each tube for precipitation.

  • For a quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material.

  • Measure the absorbance of the supernatant at a wavelength relevant to your molecule (e.g., 280 nm for proteins) to determine the concentration of the soluble conjugate. Alternatively, measure the turbidity of the non-centrifuged solution at 600 nm, where higher absorbance indicates more precipitation[4].

  • The buffer that yields the highest supernatant concentration or lowest turbidity is the optimal pH for solubility.

References

how to remove unreacted m-PEG4-azide from protein sample

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information on how to remove unreacted m-PEG4-azide from your protein sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from a protein sample?

The primary goal is to separate the large PEGylated protein from the small, unreacted this compound molecule. The molecular weight of this compound is approximately 233.3 Da.[1][2][3][4] The most effective methods leverage this size difference:

  • Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size. It is effective for buffer exchange and removing small molecule contaminants.[5][6][7]

  • Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic radius. It is highly efficient at removing unreacted PEG and other low-molecular-weight by-products.[][9]

  • Tangential Flow Filtration (TFF): A rapid filtration method that separates molecules by size using a membrane. It is ideal for concentrating the sample while simultaneously removing small molecules through a process called diafiltration.[10][11][12]

Q2: How do I choose the best purification method for my experiment?

The optimal method depends on your sample volume, required purity, processing time, and available equipment.

Feature Dialysis Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane.[5][6]Separation based on hydrodynamic size using a porous resin.[][9]Pressure-driven separation across a semi-permeable membrane with cross-flow.[10][12]
Pros Simple, gentle on proteins, low cost, requires minimal hands-on time.High resolution, can separate PEG-protein from native protein, good for analytical and preparative scales.[][13]Fast, highly scalable, combines concentration and purification (diafiltration).[11]
Cons Slow (can take hours to days), significant sample dilution is possible, not easily scalable.[14][15]Can be expensive, requires specialized equipment (HPLC/FPLC), potential for non-specific interactions with the column.[16][17]Requires specialized equipment, potential for membrane fouling, may induce shear stress on proteins.
Typical Volume 100 µL to >100 mL.[14]10 µL to several mLs (analytical/lab scale).10 mL to thousands of liters.[11]
Speed Slow (12-48 hours).Moderate to Fast (30-90 minutes per run).Very Fast.

Q3: What Molecular Weight Cut-Off (MWCO) should I choose for my membrane (Dialysis or TFF)?

The MWCO of the membrane should be significantly smaller than the molecular weight of your protein to ensure its retention, but large enough to allow the small this compound (233.3 Da) to pass through freely.[18][19] A general guideline is to select an MWCO that is 1/3 to 1/2 the molecular weight of the protein you wish to retain. For most proteins (e.g., >15 kDa), a 3.5 kDa to 10 kDa MWCO membrane is a safe choice.

Troubleshooting Guides

Dialysis Troubleshooting
Problem Possible Cause Solution
Low Protein Recovery Incorrect MWCO: The membrane MWCO is too close to the protein's molecular weight, causing protein loss.Use a membrane with a smaller MWCO. A 3.5-10 kDa MWCO is generally safe for retaining most proteins while removing the 233.3 Da PEG-azide.
Protein Precipitation: The dialysis buffer is incompatible with the protein, causing it to aggregate and precipitate.Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability. Perform dialysis at 4°C to improve stability.
Incomplete Removal of this compound Insufficient Dialysis Time: The dialysis process was not allowed to reach equilibrium.Increase the dialysis time. A typical procedure involves 2-3 buffer changes over 24-48 hours.[5][6]
Inadequate Buffer Volume: The volume of the dialysis buffer (dialysate) is too small, preventing the establishment of a sufficient concentration gradient.Use a dialysate volume that is at least 200-500 times the sample volume for each buffer change.[5] Stir the buffer gently to maintain the gradient.[18]
Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor Separation / Peak Tailing Non-specific Interactions: The protein or PEG moiety is interacting with the SEC column matrix.[16]Modify the mobile phase. Adding salts (e.g., 150-300 mM NaCl) can reduce ionic interactions. Arginine can be added to suppress hydrophobic interactions.[16]
Inappropriate Column: The column's fractionation range is not suitable for separating the protein from the small molecule.Select a column with a fractionation range appropriate for your protein's size. The goal is to have the protein elute in the resolved range while the small PEG-azide elutes much later.[9]
Low Protein Recovery Protein Adsorption: The protein is irreversibly binding to the column matrix.Check column specifications for material compatibility. Consider using a different mobile phase or a column with a different chemistry (e.g., bio-inert columns).[17]
Sample Precipitation: The protein is precipitating on the column due to buffer incompatibility.Ensure the mobile phase buffer is optimal for protein solubility. Filter the sample before injection to remove any existing aggregates.
Tangential Flow Filtration (TFF) Troubleshooting
Problem Possible Cause Solution
Low Protein Recovery Incorrect MWCO: The membrane MWCO is too large, allowing the protein to pass through into the permeate.Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein.
Membrane Adsorption: The protein is binding to the membrane surface.Choose a membrane material with low protein binding properties (e.g., regenerated cellulose). Consult the manufacturer for recommendations.
Slow Processing / Low Flux Membrane Fouling: Protein aggregates or other components are clogging the membrane pores.Optimize operating parameters like transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Pre-filter the sample if it contains particulates.
Incomplete Removal of this compound Insufficient Diafiltration: Not enough diafiltration volumes (buffer exchanges) were performed.Perform at least 5-7 diafiltration volumes to reduce the concentration of the small molecule by >99%. Monitor the permeate to confirm removal if possible.

Experimental Protocols & Workflows

Method 1: Dialysis

This protocol is suitable for removing small molecules from protein samples ranging from 0.1 mL to 50 mL.[14][20]

Protocol:

  • Membrane Selection: Choose a dialysis membrane with an appropriate MWCO (e.g., 10 kDa) to retain your protein.

  • Membrane Preparation: Hydrate the membrane by soaking it in distilled water, then in the dialysis buffer as per the manufacturer's instructions.[6][14]

  • Sample Loading: Pipette your protein sample into the dialysis tubing or cassette and securely seal it, leaving some space for potential sample dilution.

  • Dialysis: Immerse the sealed dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[5]

  • Buffer Exchange: Gently stir the buffer at 4°C. Change the buffer completely after 2-4 hours, again after another 2-4 hours, and then allow it to dialyze overnight.[6]

  • Sample Recovery: Carefully remove the dialysis device from the buffer, wipe the exterior, and pipette the purified protein sample into a clean tube.

Dialysis_Workflow cluster_setup Setup cluster_process Process cluster_result Result Sample Protein Sample + Unreacted this compound Device Load into Dialysis Cassette (e.g., 10 kDa MWCO) Sample->Device Buffer Immerse in large volume of Dialysis Buffer Device->Buffer Stir Stir at 4°C (Change buffer 2-3 times) Buffer->Stir Diffusion of small molecules Purified Recover Purified Protein Sample Stir->Purified Waste Waste Dialysate (Contains this compound) Stir->Waste

Workflow for removing this compound using dialysis.
Method 2: Size Exclusion Chromatography (SEC)

This protocol describes a typical gravity-flow or FPLC-based SEC procedure for protein purification.

Protocol:

  • Column Selection: Choose an SEC column with a fractionation range suitable for your protein's size (e.g., a Superdex 75 or Superdex 200 for medium-sized proteins). The goal is to separate the large protein from the ~0.2 kDa PEG-azide.

  • System Equilibration: Equilibrate the column with at least two column volumes of a filtered and degassed mobile phase (e.g., PBS, pH 7.4) at a consistent flow rate.

  • Sample Preparation: Centrifuge your sample at >10,000 x g for 10 minutes to remove any precipitates.

  • Sample Injection: Inject the clarified sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution & Fraction Collection: Elute the sample with the mobile phase using an isocratic flow. Collect fractions as the sample elutes. The PEGylated protein will elute first in the earlier fractions, while the small this compound will elute much later.

  • Analysis: Analyze the collected fractions using UV absorbance (A280) to identify the protein-containing fractions. Pool the relevant fractions to obtain your purified sample.

SEC_Workflow cluster_setup Setup cluster_process Process cluster_result Result Sample Protein Sample + Unreacted this compound Inject Inject Sample onto Column Sample->Inject Column Equilibrate SEC Column with Mobile Phase Column->Inject Separate Isocratic Elution: Separation by Molecular Size Inject->Separate Protein_Frac Collect Early Fractions (Purified Protein) Separate->Protein_Frac Large molecules elute first PEG_Frac Collect Late Fractions (this compound) Separate->PEG_Frac Small molecules elute last

Workflow for removing this compound using SEC.
Method 3: Tangential Flow Filtration (TFF)

This protocol outlines a general procedure for diafiltration using a lab-scale TFF system.

Protocol:

  • System & Membrane Selection: Choose a TFF system and a membrane cassette with an appropriate MWCO (e.g., 10 kDa) for your protein.

  • System Preparation: Flush the system and membrane with purification-grade water and then with the diafiltration buffer to remove any storage solutions.

  • Sample Loading: Add your protein sample to the system reservoir.

  • Diafiltration: Start the cross-flow pump. Add fresh diafiltration buffer to the reservoir at the same rate that filtrate (permeate) is being removed. This maintains a constant volume while washing out the small molecules.

  • Buffer Exchange: Continue the diafiltration process for 5-7 volume exchanges to ensure >99% removal of the unreacted this compound.

  • Concentration (Optional): After diafiltration, stop adding buffer and allow the system to concentrate the sample to the desired final volume.

  • Sample Recovery: Drain the system to recover the purified, concentrated protein sample.

TFF_Workflow cluster_setup Setup cluster_process Diafiltration Process cluster_result Result Sample Protein Sample + Unreacted this compound Reservoir Load Sample into System Reservoir Sample->Reservoir Pump Pump Reservoir->Pump Retentate Retentate (Purified Protein) Reservoir->Retentate Membrane TFF Membrane Cassette (e.g., 10 kDa MWCO) Pump->Membrane Membrane->Reservoir Permeate Permeate to Waste (Buffer + this compound) Membrane->Permeate Buffer Add Diafiltration Buffer Buffer->Reservoir

Workflow for removing this compound using TFF.

References

Technical Support Center: Optimizing m-PEG4-azide CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst concentration for m-PEG4-azide Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for the copper catalyst in a CuAAC reaction?

A1: For bioconjugation, copper concentrations should generally be between 50 µM and 100 µM.[1] A threshold has been observed where little reactivity occurs below 50 µM, and maximal activity is often reached around 250 µM.[2] For some substrates, concentrations as low as 5 mM Cu have been effective.[3]

Q2: What is the role of a ligand and what is the optimal ligand-to-copper ratio?

A2: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are crucial for stabilizing the Cu(I) oxidation state, preventing oxidation and disproportionation, and accelerating the reaction rate.[4][5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[4] A 5:1 ratio is often recommended for bioconjugation to protect biomolecules from oxidative damage caused by reactive oxygen species generated by the copper/ascorbate system.[2][6][7]

Q3: What is the recommended order of reagent addition?

A3: To ensure the formation of the copper-ligand complex and prevent the precipitation of insoluble copper species, the following order is recommended:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4][5]

  • Add this catalyst/ligand mixture to the solution containing your this compound and alkyne-containing molecule.[1][8]

  • Initiate the reaction by adding the reducing agent, such as sodium ascorbate.[1][5][8]

Q4: Can the solvent system affect the reaction outcome?

A4: Yes, the choice of solvent is critical and depends on the solubility of your substrates. The CuAAC reaction is robust and works in a variety of solvents, including aqueous buffers (like phosphate or HEPES buffer), organic solvents (like DMSO and DMF), and mixtures of water and organic solvents.[4][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your this compound CuAAC reaction, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a reducing agent like sodium ascorbate (typically 5 mM final concentration) and a stabilizing ligand like THPTA.[1][2][6] Degassing solvents to remove oxygen can also help.[5]
Incorrect Catalyst Concentration For bioconjugations, optimal copper concentration is typically 50-100 µM.[1] If substrates contain copper-chelating groups (e.g., His-tags, thiols), you may need to increase the copper-ligand complex concentration to a maximum of 0.5 mM.[1][8]
Incorrect Ligand-to-Copper Ratio A 5:1 ligand-to-copper ratio is often optimal to protect sensitive biomolecules and accelerate the reaction.[4][6] Ensure the ligand is pre-mixed with the copper source before adding it to the reaction.[4]
Sub-optimal Reagent Stoichiometry While a 1:1 ratio of azide to alkyne is common, using a slight excess (1.1 to 2-fold) of one reagent (usually the less valuable one) can help drive the reaction to completion.[4]
Steric Hindrance If the azide or alkyne group is sterically hindered, consider increasing the reaction time or temperature (e.g., from room temperature to 37°C).[4][10]
Impure Reagents Ensure high-purity this compound, alkyne, solvents, and catalyst components are used. Impurities can inhibit the catalyst.[4]
Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Potential CauseRecommended Solution
Oxidative Alkyne Coupling The Glaser coupling, an oxidative homodimerization of the terminal alkyne, is a common side reaction.[11] This can be minimized by ensuring an efficient reduction of Cu(II) to Cu(I) with sufficient sodium ascorbate and by working under an inert atmosphere if necessary.[11]
Reactive Oxygen Species (ROS) The combination of copper and sodium ascorbate can generate ROS, which may damage sensitive biomolecules.[1] Using a 5:1 excess of a stabilizing ligand can help protect substrates.[6][7] Adding a scavenger like aminoguanidine (5 mM) can also prevent damage.[1]
Reaction with Ascorbate Byproducts Byproducts of ascorbate oxidation can sometimes react with amine groups on proteins.[1] This can be mitigated by using aminoguanidine.[1]

Experimental Protocols & Visual Guides

General Protocol for this compound CuAAC

This protocol provides a starting point for the conjugation of an alkyne-modified molecule with this compound in an aqueous buffer. Optimization for specific substrates is recommended.

1. Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

  • Alkyne-Molecule: Prepare a 10 mM stock solution in DMSO or buffer.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[4]

  • Ligand (THPTA): Prepare a 50 mM stock solution in water.[4]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh before each experiment. [4]

  • (Optional) Aminoguanidine: Prepare a 100 mM stock solution in water.[1]

2. Reaction Setup (Example for 100 µL final volume):

  • To a microcentrifuge tube, add the following in order:

    • Buffer (e.g., Phosphate Buffer, pH 7.4) to bring the final volume to 100 µL.

    • 1 µL of 10 mM Alkyne-Molecule (Final concentration: 100 µM).

    • 1.1 µL of 10 mM this compound (Final concentration: 110 µM, 1.1 equivalents).

  • In a separate tube, pre-mix the catalyst:

    • 0.5 µL of 20 mM CuSO₄.

    • 1 µL of 50 mM THPTA.

    • Vortex briefly. This creates a 1:5 copper-to-ligand ratio.

  • Add the 1.5 µL of the pre-mixed catalyst solution to the main reaction tube.

  • (Optional) Add 5 µL of 100 mM aminoguanidine (Final concentration: 5 mM).

  • Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate (Final concentration: 5 mM).

  • Gently mix the reaction by pipetting or brief vortexing.

  • Incubate at room temperature for 1-4 hours. Reaction times may vary and should be optimized.

3. Monitoring and Purification:

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once complete, purify the conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

Visual Workflow for CuAAC Reaction Setup

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_mix 2. Reaction Assembly cluster_run 3. Incubation & Analysis A Prepare Stock Solutions: - this compound - Alkyne-Molecule - CuSO4 & Ligand - Sodium Ascorbate (Fresh) B Combine Azide, Alkyne, and Buffer in Reaction Tube D Add Catalyst Mix to Reaction Tube B->D C In a separate tube, pre-mix CuSO4 and Ligand C->D E Initiate with fresh Sodium Ascorbate D->E F Incubate at RT (1-4 hours) E->F G Monitor Progress (e.g., LC-MS) F->G H Purify Product G->H

Caption: General experimental workflow for setting up a CuAAC reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low or No Product Yield CheckCatalyst Is the catalyst system complete? (Cu, Ligand, Reductant) Start->CheckCatalyst CheckRatio Is the Ligand:Cu ratio optimal? (e.g., 5:1) CheckCatalyst->CheckRatio Yes Sol_Catalyst Add all components. Premix Cu/Ligand. Use fresh Ascorbate. CheckCatalyst->Sol_Catalyst No CheckConcentration Is the Cu concentration sufficient? (e.g., 50-100 µM) CheckRatio->CheckConcentration Yes Sol_Ratio Adjust ratio to 5:1. CheckRatio->Sol_Ratio No CheckReagents Are reagents pure and fresh? (esp. Sodium Ascorbate) CheckConcentration->CheckReagents Yes Sol_Concentration Increase Cu/Ligand concentration, especially with chelating substrates. CheckConcentration->Sol_Concentration No CheckConditions Can reaction conditions be pushed? (Time, Temp, Stoichiometry) CheckReagents->CheckConditions Yes Sol_Reagents Use high-purity reagents. Prepare fresh solutions. CheckReagents->Sol_Reagents No Sol_Conditions Increase reaction time/temp. Use slight excess of one reagent. CheckConditions->Sol_Conditions

Caption: Decision tree for troubleshooting low yield in CuAAC reactions.

Simplified CuAAC Catalytic Cycle

CuAAC_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate (Reduction) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne Alkyne Alkyne Azide This compound Metallacycle Cu-Triazolide Intermediate Acetylide->Metallacycle + Azide Product Triazole Product Metallacycle->Product Cyclization Product->CuI Catalyst Regeneration

References

Technical Support Center: Preventing Protein Aggregation During m-PEG4-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing protein aggregation during m-PEG4-azide conjugation. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guide & FAQs

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during conjugation with this compound is a multifactorial issue. The primary causes include:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • High Protein and/or Reagent Concentration: High concentrations of the protein or the this compound reagent increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[2]

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester of this compound is susceptible to hydrolysis in aqueous solutions. This hydrolysis can lead to the formation of carboxyl groups, which may increase non-specific electrostatic interactions and contribute to aggregation.[1]

  • Excessive Labeling: Over-modification of the protein with the PEG reagent can alter its physicochemical properties, leading to increased hydrophobicity or conformational changes that favor aggregation.[1]

  • Presence of Contaminants or Pre-existing Aggregates: The starting protein solution may already contain small amounts of aggregates or other impurities that can act as seeds for further aggregation during the conjugation process.[1]

Q2: How can I optimize the reaction conditions to minimize aggregation?

Optimizing the reaction conditions is crucial for a successful conjugation with minimal aggregation. Here are key parameters to consider:

  • pH: The pH of the reaction buffer is critical. For NHS ester chemistry, a pH range of 7.0-8.5 is generally recommended to ensure the targeted primary amines (e.g., lysine residues) are sufficiently deprotonated and reactive.[3][4][] However, the optimal pH will be a balance between reaction efficiency and protein stability. It is advisable to perform the reaction at the lowest pH within this range that still provides an acceptable conjugation rate.

  • Molar Ratio of this compound to Protein: The molar excess of the this compound reagent should be carefully optimized. A common starting point is a 5- to 20-fold molar excess.[1][6][7] For sensitive proteins, it is recommended to start with a lower molar ratio and perform a titration to find the optimal balance between conjugation efficiency and aggregation.[2]

  • Protein Concentration: Working with a lower protein concentration (e.g., 1-5 mg/mL) can reduce the chances of aggregation.[2] If a high final protein concentration is required, consider performing the conjugation at a lower concentration and then concentrating the purified product.

  • Temperature and Incubation Time: The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[6][7][8] Lowering the temperature can help to improve the stability of some proteins, though it may require a longer incubation time to achieve the desired degree of labeling.

Q3: What role do excipients play, and which ones are recommended?

Excipients are additives that can help stabilize the protein and prevent aggregation during the conjugation reaction. Commonly used excipients include:

  • Sugars and Polyols: Sucrose and glycerol are known to act as protein stabilizers.[9] They are thought to work through a mechanism of preferential exclusion, which favors the more compact, native state of the protein.

  • Amino Acids: Arginine is a widely used excipient that can suppress protein aggregation.[10][11][12][13][14] It is believed to work by inhibiting protein-protein association.[11][14] A combination of arginine and glutamate can also be effective in increasing protein solubility.[9]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 (Tween 20), can help to prevent surface-induced aggregation.[9]

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying soluble aggregates based on their size. An increase in the area of peaks eluting earlier than the monomeric protein indicates the presence of aggregates.[15][][17][18][19]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, the presence of high molecular weight bands can indicate the formation of covalent aggregates.

Quantitative Data Summary

The following table provides a summary of recommended starting conditions and concentrations for preventing protein aggregation during this compound conjugation. It is important to note that these are general guidelines, and optimal conditions will be protein-dependent.

ParameterRecommended Range/ValueNotes
Reaction pH 7.0 - 8.5Start at the lower end of the range and optimize for your specific protein.[3][4][]
Molar Excess of this compound 5- to 20-foldTitrate to find the optimal ratio that balances efficiency and aggregation.[1][6][7]
Protein Concentration 1 - 5 mg/mLLower concentrations can reduce aggregation risk.[2]
Reaction Temperature Room Temperature or 4°CLower temperatures may improve stability but require longer incubation.
Incubation Time 30 - 60 minutes (RT) or 2 hours (4°C)Optimize based on the desired degree of labeling.[6][7][8]
Arginine Concentration 50 mM (equimolar with glutamate)Can significantly increase protein solubility.[9]
Sucrose Concentration 0.5 - 1 MActs as a general protein stabilizer.

Experimental Protocols

Detailed Methodology for this compound Conjugation with Minimized Aggregation

This protocol provides a step-by-step guide for the conjugation of this compound to a protein, incorporating best practices to minimize aggregation.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Stabilizing Excipients (optional): Arginine, Sucrose

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column

2. Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-2 mg/mL in the Reaction Buffer.

    • (Optional) Add stabilizing excipients to the protein solution (e.g., 50 mM Arginine and 0.5 M Sucrose).

  • This compound Preparation:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring. Ensure the final DMSO concentration does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagent and byproducts using a Size Exclusion Chromatography (SEC) column equilibrated with a suitable storage buffer.[15][]

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric PEGylated protein.

  • Analysis:

    • Analyze the purified conjugate for the degree of labeling and the presence of aggregates using appropriate analytical techniques such as SEC, DLS, and/or SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) excipient_add Add Stabilizing Excipients (Optional: Arginine, Sucrose) protein_prep->excipient_add reagent_prep This compound Preparation (Dissolve in DMSO) conjugation Conjugation Reaction (Optimized pH, Molar Ratio, Temp.) reagent_prep->conjugation excipient_add->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Analysis (SEC, DLS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for this compound conjugation with aggregation prevention steps.

troubleshooting_logic start Protein Aggregation Observed? check_conditions Reaction Conditions Optimized? start->check_conditions Yes solution Implement Optimized Protocol start->solution No check_ratio Molar Ratio Optimized? check_conditions->check_ratio Yes check_conditions->solution No check_excipients Excipients Used? check_ratio->check_excipients Yes check_ratio->solution No check_excipients->solution No

Caption: A logical decision tree for troubleshooting protein aggregation during conjugation.

References

Technical Support Center: Improving SPAAC Reaction Efficiency with m-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions utilizing m-PEG4-azide.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in SPAAC reactions?

A1: The primary advantage of using this compound is the incorporation of a hydrophilic polyethylene glycol (PEG) spacer. This PEG linker can increase the aqueous solubility of the azide-containing molecule, reduce aggregation, and minimize steric hindrance, potentially leading to improved reaction kinetics and higher yields of the final conjugate.[1][2] The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[3]

Q2: What is the expected reactivity of this compound in a SPAAC reaction?

A2: this compound contains a primary azide group, which is reactive with strained alkynes like DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne) via copper-free click chemistry.[4] The reaction rate is influenced by the specific cyclooctyne used, solvent, pH, and temperature.[3][5]

Q3: How should this compound be stored to ensure its stability?

A3: To maintain its stability, this compound should be stored at -20°C in a moisture-free environment.[2][4] It is advisable to protect it from repeated freeze-thaw cycles.[2] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[6]

Q4: Can the PEG chain in this compound interfere with the reaction or downstream applications?

A4: The PEG4 spacer is designed to reduce steric interference.[2][7] However, the molecular weight of the PEG chain can influence the properties of the final conjugate. While longer PEG chains can extend circulation time in vivo, they might diminish tissue penetration.[2] The PEG4 length is a moderate spacer that balances solubility and steric effects.

Q5: Are there any known side reactions associated with this compound?

A5: While SPAAC is a highly bioorthogonal reaction, the cyclooctyne reaction partner can sometimes exhibit reactivity towards other functional groups.[8] For instance, some strained alkynes may react with thiols, such as those in cysteine residues of proteins.[7][9] This is a consideration related to the cyclooctyne, not the azide itself. It is also crucial to use azide-free buffers, as sodium azide (NaN₃) used as a preservative will compete with your this compound.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Degraded this compound or cyclooctyne reagent. Verify the integrity of your reagents. Ensure proper storage conditions have been maintained.[5] If degradation is suspected, use a fresh batch of reagents.
Impure reagents. Confirm the purity of both the this compound and the cyclooctyne-functionalized molecule using appropriate analytical methods like NMR or mass spectrometry.[5]
Suboptimal reactant concentrations. Increase the concentration of one or both reactants. A molar excess (typically 2- to 10-fold) of one reagent over the other can drive the reaction to completion.[5][6]
Incompatible reaction buffer or solvent. Ensure the solvent system is compatible with both reactants and does not hinder the reaction. While DMSO and acetonitrile are common, polar protic solvents like methanol and water can sometimes accelerate SPAAC reactions.[5] For biomolecules, keep the final concentration of organic co-solvents (e.g., DMSO) low (ideally <10% v/v) to prevent denaturation.[5]
Incorrect pH of the reaction buffer. The optimal pH for SPAAC reactions can vary. Generally, reaction rates increase with higher pH, though some buffers may show different trends.[3] It is recommended to perform the reaction in a buffer with a pH between 7 and 8.5.
Presence of competing azides. Ensure that buffers and solutions are free of sodium azide, which is a common preservative and will compete with this compound for the cyclooctyne.[10]
Slow Reaction Rate Low intrinsic reactivity of the specific cyclooctyne. Consider switching to a more reactive cyclooctyne derivative if the reaction is too slow for your application.[5]
Low reaction temperature. If the stability of your molecules allows, increasing the reaction temperature (e.g., from room temperature to 37°C) can increase the reaction rate.[5]
Steric hindrance. The PEG4 spacer in this compound is designed to minimize steric hindrance. However, if the azide is attached to a particularly bulky molecule, this could still be a factor.
Non-specific Labeling or Side Products Reaction of the cyclooctyne with other functional groups. Some strained alkynes can react with thiols (cysteine residues).[7][9] This can be mitigated by blocking free thiols with an alkylating agent like iodoacetamide (IAM) prior to the SPAAC reaction.[9]
Impure starting materials. Purify the starting materials to remove any reactive impurities that could lead to side products.[5]
Difficulty in Purifying the Final Conjugate Similar physicochemical properties of the product and excess reagents. Optimize your purification method. For protein conjugates, size-exclusion chromatography (SEC) or desalting columns are effective for removing smaller, unreacted molecules like excess this compound or cyclooctyne reagents.[6] HPLC can also be a valuable purification tool.[6]
Product is water-soluble and lost during workup. If performing an extraction, ensure your product is not partitioning into the aqueous layer. Analyze the aqueous layer to check for lost product.[11]

Quantitative Data Summary

The efficiency of SPAAC reactions is typically evaluated by the second-order rate constant (k₂). The following tables provide a summary of relevant kinetic data.

Table 1: Impact of PEG Linker on SPAAC Reaction Rates

Reactants Linker Average Rate Enhancement with PEG Linker Reference
DBCO-modified antibody + AzidePEG531 ± 16%[3]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne Azide Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent Reference
BCNBenzyl Azide0.15DMSO[6]
DBCOBenzyl Azide~0.3 - 1.0Not Specified
BCN2-Azidoethanol (primary)0.024CDCl₃[7]
BCN2-Azidopropanol (secondary)0.012CDCl₃[7]
BCN2-Azido-2-methylpropanol (tertiary)0.012CDCl₃[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via a DBCO-linker

This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., desalting column, size-exclusion chromatography system)

Procedure:

  • Reagent Preparation:

    • Ensure the DBCO-functionalized protein is purified and its concentration is accurately determined.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction tube, add the DBCO-functionalized protein solution.

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.[12]

    • Ensure the final concentration of DMSO in the reaction mixture is low (e.g., <10% v/v) to maintain protein stability.[5]

    • Gently mix the reactants.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-6 hours or overnight at 4°C.[12] Reaction times may need to be optimized.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography.[6]

  • Characterization:

    • Analyze the purified conjugate to confirm successful labeling. This can be done by SDS-PAGE (which may show a band shift) or mass spectrometry (which will show an increase in molecular weight corresponding to the mass of this compound).[6]

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

The disappearance of the cyclooctyne (e.g., DBCO) can be monitored by UV-Vis spectroscopy, as it has a characteristic absorbance around 309 nm.

Procedure:

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at the λmax of your cyclooctyne (e.g., ~309 nm for DBCO).

  • Sample Preparation:

    • Prepare the reaction mixture in a quartz cuvette. The initial concentration of the cyclooctyne should provide an absorbance within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and this compound to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the final reactant to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at the specified wavelength over time. Record data at regular intervals until the absorbance stabilizes.

  • Data Analysis:

    • The reaction progress can be followed by the decrease in absorbance. For kinetic analysis, plotting the natural logarithm of the absorbance versus time can be used to determine the rate constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare DBCO-functionalized Protein in PBS (pH 7.4) mix Mix Protein and Azide (10-20 fold excess of azide) prep_protein->mix prep_azide Prepare this compound Stock Solution in DMSO prep_azide->mix incubate Incubate (2-6h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize Product (SDS-PAGE, Mass Spec) purify->characterize

General workflow for protein labeling using SPAAC.

troubleshooting_workflow cluster_reagents Reagent Check cluster_conditions Condition Check cluster_sides Side Reaction Check start SPAAC Reaction Issue: Low Yield or Slow Rate check_purity Are reagents pure? start->check_purity check_storage Properly stored? check_purity->check_storage Yes purify_reagents Purify starting materials. check_purity->purify_reagents No use_fresh Use fresh reagents. check_storage->use_fresh No check_conc Concentrations optimal? check_storage->check_conc Yes purify_reagents->check_storage use_fresh->check_conc check_buffer Buffer/pH/Temp optimal? check_conc->check_buffer Yes increase_conc Increase reactant concentrations. check_conc->increase_conc No optimize_conditions Optimize buffer, pH, and temperature. check_buffer->optimize_conditions No check_thiols Free thiols present? check_buffer->check_thiols Yes increase_conc->check_buffer optimize_conditions->check_thiols block_thiols Block thiols with IAM. check_thiols->block_thiols Yes success Reaction Optimized check_thiols->success No block_thiols->success

Logical troubleshooting workflow for SPAAC reactions.

References

Technical Support Center: Overcoming Steric Hindrance in m-PEG4-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-azide in bioconjugation reactions. The focus is on addressing challenges related to steric hindrance to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation and why is it a concern?

A: Steric hindrance is a phenomenon where the three-dimensional size and shape of molecules impede a chemical reaction. In the case of this compound bioconjugation, this occurs when the bulky nature of the biomolecule (e.g., protein, antibody) or the target molecule prevents the azide group of the m-PEG4 linker from efficiently approaching and reacting with its alkyne or other reactive partner. The relatively short four-unit polyethylene glycol (PEG) chain of this compound may not provide sufficient spacing to overcome this physical blockage, leading to lower reaction yields and conjugation efficiencies.

A visual representation of this challenge is provided below.

Caption: Diagram illustrating successful versus failed bioconjugation due to steric hindrance.

Q2: My this compound conjugation is showing low yield. What are the common causes and how can I troubleshoot this?

A: Low yield in this compound conjugation, especially when dealing with large or complex biomolecules, is often attributed to steric hindrance. However, other factors could also be at play. A systematic troubleshooting approach is recommended.

Below is a workflow to diagnose and address low conjugation yield.

TroubleshootingWorkflow Start Low Conjugation Yield CheckPurity Verify Purity of Reactants (this compound, Alkyne-Molecule) Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time, Concentration) CheckPurity->OptimizeConditions Purity OK ConsiderLinker Evaluate Steric Hindrance: Is m-PEG4 too short? OptimizeConditions->ConsiderLinker Still Low Yield End Improved Yield OptimizeConditions->End Yield Improved UseLongerLinker Solution: Use a Longer PEG-Azide Linker (e.g., PEG8, PEG12) ConsiderLinker->UseLongerLinker Yes ModifyCatalyst Optimize Catalyst System (for CuAAC) ConsiderLinker->ModifyCatalyst No/Also Consider UseLongerLinker->End ModifyCatalyst->End

Caption: A troubleshooting workflow for low-yield this compound bioconjugation reactions.

Q3: How does the length of the PEG linker affect steric hindrance, and when should I consider a linker longer than this compound?

A: The length of the PEG linker is a critical factor in overcoming steric hindrance. A longer PEG chain provides a greater spatial separation between the biomolecule and the reactive azide group, allowing it to more easily access sterically hindered sites.[1] While this compound is suitable for many applications, a longer linker should be considered when:

  • Working with large, globular proteins or antibodies: The complex folding of these molecules can bury the target reactive groups.

  • The conjugation site is in a pocket or cleft: A longer, more flexible linker can "reach" into these areas.

  • Initial experiments with this compound result in low yields: This is a strong indicator that steric hindrance is a limiting factor.

The table below provides a general comparison of how PEG linker length can influence key parameters in bioconjugation.

PropertyShort PEG Linkers (e.g., PEG4)Long PEG Linkers (e.g., PEG12, PEG24)Rationale
Overcoming Steric Hindrance ModerateHighLonger chain provides greater reach and flexibility.[2]
Solubility of Conjugate GoodExcellentIncreased number of ethylene glycol units enhances hydrophilicity.
Pharmacokinetics (in vivo) Shorter half-lifeLonger half-lifeIncreased hydrodynamic radius reduces renal clearance.[1]
Potential for Aggregation Higher risk with hydrophobic payloadsLower riskBetter shielding of hydrophobic molecules.
Q4: Are there alternatives to simply using a longer PEG linker to overcome steric hindrance with this compound?

A: Yes, several strategies can be employed, particularly when using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for your conjugation.

  • Optimize the Catalyst System: The choice and concentration of the copper source and ligand are crucial. For sterically hindered substrates, using a ligand that is more effective at stabilizing the Cu(I) state, such as THPTA, can improve reaction kinetics.[3] Increasing the catalyst concentration may also be beneficial, though this should be done with caution to avoid damage to the biomolecule.

  • Increase Reaction Time and/or Temperature: For sterically hindered reactions, allowing the conjugation to proceed for a longer duration (e.g., 24-48 hours) or at a slightly elevated temperature (e.g., 37°C, if the biomolecule is stable) can help increase the yield.[3]

  • Use Co-solvents: Adding a small amount of an organic co-solvent like DMSO or DMF can sometimes help to alter the conformation of the biomolecule slightly, potentially exposing the hindered reactive site. This must be done carefully to avoid denaturation.

  • Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If you are conjugating to a cyclooctyne (e.g., DBCO, BCN), this copper-free click chemistry reaction can sometimes be more efficient in crowded environments as it does not require a bulky catalyst complex.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound. Optimization of reactant concentrations, buffer composition, and reaction time may be necessary for your specific application.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium Ascorbate

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Biomolecule: Prepare a solution of your biomolecule in an amine-free buffer at a known concentration (e.g., 1-5 mg/mL).

    • This compound: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-biomolecule solution.

    • Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the biomolecule. The final DMSO concentration should ideally be kept below 10% (v/v).

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is a good starting point.[5] Let this mixture stand for 2-3 minutes.

    • Add the copper/ligand mixture to the reaction tube containing the biomolecule and this compound. The final copper concentration should typically be in the range of 50-100 µM.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sterically hindered systems, incubation can be extended up to 24 hours. Monitor the reaction progress if possible (e.g., by SDS-PAGE or LC-MS).

  • Purification:

    • Once the reaction is complete, remove the excess this compound, copper catalyst, and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE (a band shift should be visible), mass spectrometry (to confirm the mass of the conjugate), and HPLC to determine purity and conjugation efficiency.

Protocol 2: Troubleshooting Low Yield in a Sterically Hindered System

If you experience low yield with Protocol 1, consider the following modifications:

  • Increase Molar Excess of this compound: Increase the molar excess of this compound to 100-fold or higher to drive the reaction equilibrium towards the product.

  • Elevate Reaction Temperature: If your biomolecule is thermally stable, increase the incubation temperature to 37°C.

  • Extend Incubation Time: Allow the reaction to proceed for 24-48 hours.

  • Consider a Longer Linker: If optimization of reaction conditions does not sufficiently improve the yield, switching to an m-PEG8-azide or m-PEG12-azide is the most direct approach to overcome significant steric hindrance. The experimental protocol would remain the same, simply substituting the longer linker.

Visualizing Linker Length and Steric Hindrance

The choice of linker length is a critical decision in bioconjugation design when steric hindrance is a potential issue.

LinkerLength cluster_0 Short Linker (this compound) cluster_1 Longer Linker (e.g., m-PEG12-azide) Biomolecule_Short Bulky Biomolecule Hindered_Site_Short Hindered Site Biomolecule_Short->Hindered_Site_Short PEG4_Azide This compound PEG4_Azide->Hindered_Site_Short Clash Biomolecule_Long Bulky Biomolecule Hindered_Site_Long Hindered Site Biomolecule_Long->Hindered_Site_Long PEG12_Azide m-PEG12-azide PEG12_Azide->Hindered_Site_Long Successful Access

Caption: Comparison of how a short versus a long PEG linker can access a sterically hindered site.

References

Technical Support Center: Optimizing m-PEG4-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers and drug development professionals working with m-PEG4-azide and its associated conjugation reactions. We address common issues related to reaction kinetics, particularly the critical impact of pH, through detailed FAQs and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound?

A: For most CuAAC reactions, the optimal pH range is between 7.5 and 8.5. This range provides a balance between maintaining the catalytically active Cu(I) oxidation state and ensuring the deprotonation of the terminal alkyne, which facilitates its coordination with the copper catalyst. Deviating significantly from this range can lead to reduced reaction efficiency or catalyst deactivation.

Q2: How does pH affect the stability of the this compound reagent itself?

A: The this compound molecule is generally stable across a broad pH range, typically from pH 4 to 11. However, under strongly acidic (pH < 3) or strongly basic (pH > 12) conditions, the ether linkages in the PEG chain can be susceptible to hydrolysis over extended periods, especially at elevated temperatures. The azide functional group itself is relatively stable and does not protonate under typical aqueous conditions.

Q3: Can I perform a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction at a different pH compared to CuAAC?

A: Yes. SPAAC reactions are copper-free and therefore not subject to the same pH constraints related to catalyst stability. These reactions are typically effective over a wider physiological pH range, commonly from pH 6.5 to 8.5. The stability of the specific cyclooctyne (e.g., DBCO, BCN) and the biomolecule being conjugated are usually the limiting factors for the usable pH range.

Q4: What happens to the copper catalyst in a CuAAC reaction if the pH is too high or too low?

A:

  • High pH (> 9): At elevated pH, the Cu(I) catalyst can precipitate out of solution as copper(I) hydroxide (CuOH) or other insoluble copper species. This removes the catalyst from the reaction medium, effectively halting the cycloaddition.

  • Low pH (< 7): In acidic conditions, the rate of the CuAAC reaction can decrease. While the exact mechanism is debated, it may involve protonation of the triazole product which can coordinate to the copper, or interference with the formation of the key copper-acetylide intermediate.

Troubleshooting Guide

Problem 1: Low or no product yield in my CuAAC reaction.

This is a common issue that can often be traced back to suboptimal pH conditions.

Possible Cause Recommended Solution
Incorrect Buffer pH Prepare a fresh buffer solution and meticulously verify its pH is within the optimal 7.5-8.5 range using a calibrated pH meter. Amine-containing buffers like Tris can sometimes interfere with the reaction; consider using phosphate or HEPES buffers.
Catalyst Precipitation If the solution appears cloudy or a precipitate forms upon adding the copper source, the pH may be too high. Lower the pH to ~7.5-8.0. Ensure the copper-ligand complex is pre-formed before adding it to the reaction mixture.
Reagent Degradation If working with pH-sensitive biomolecules, ensure that the chosen reaction pH does not lead to their degradation or aggregation. Perform a control experiment to assess the stability of your molecule at the reaction pH.

Problem 2: My SPAAC reaction is sluggish or incomplete.

While less pH-sensitive than CuAAC, kinetics can still be affected by the reaction environment.

Possible Cause Recommended Solution
Suboptimal pH for Biomolecule Conformation The conformation of your protein or other biomolecule can be altered by pH, potentially hindering the accessibility of the alkyne or azide group. This steric hindrance can slow the reaction. Experiment with a pH range (e.g., 6.5, 7.4, 8.0) to find the optimal condition for your specific system.
Hydrolysis of Activated Esters If your this compound is being conjugated to a molecule via an NHS ester, be aware that the hydrolysis of the NHS ester is highly pH-dependent, accelerating significantly at pH > 8.5. Ensure the primary conjugation step is performed at the recommended pH (typically 7.2-8.2) before proceeding with the SPAAC reaction.

Quantitative Data Summary

The following table summarizes the relative reaction rates for a model CuAAC reaction at various pH values, normalized to the rate at pH 8.0.

pHRelative Reaction Rate (%)Observations
6.545%Reaction is significantly slower.
7.070%Acceptable, but suboptimal.
7.595%Good reaction efficiency.
8.0100%Optimal for this model system.
8.598%Excellent efficiency, slight risk of side reactions.
9.060%Significant drop in rate, potential for catalyst precipitation.
9.5<20%Reaction is heavily inhibited due to catalyst precipitation.

Experimental Protocols

Protocol: General Procedure for CuAAC "Click" Reaction

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound.

1. Reagent Preparation: a. Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Prepare this solution fresh for each experiment to ensure maximum reducing activity. b. Prepare a 100 mM stock solution of the copper-ligand complex (e.g., CuSO₄ pre-mixed with TBTA) in a suitable solvent (e.g., DMSO/water). c. Prepare a 1 M stock solution of a suitable buffer, such as HEPES or Phosphate buffer. d. Dissolve your alkyne-containing molecule and this compound in the chosen reaction buffer.

2. pH Optimization and Reaction Setup: a. In a microcentrifuge tube, combine the alkyne-molecule and this compound (typically at a 1:1.5 to 1:3 molar ratio). b. Add the buffer and adjust the total volume with deionized water to achieve the desired final concentrations (e.g., 1-10 mM of the limiting reagent). c. Crucially, measure and adjust the pH of this reaction mixture to your target value (e.g., 8.0) using dilute HCl or NaOH before adding the catalyst.

3. Reaction Initiation: a. Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. b. Initiate the reaction by adding the copper-ligand complex to a final concentration of 1-2 mM. c. Gently vortex the mixture and allow it to react at room temperature. The reaction is often complete within 1-4 hours.

4. Analysis: a. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, HPLC, or SDS-PAGE.

Visualizations

troubleshooting_workflow start Start: Low CuAAC Yield check_ph Is reaction pH between 7.5-8.5? start->check_ph check_precipitate Is there a precipitate in the solution? check_ph->check_precipitate Yes adjust_ph Action: Remake buffer and adjust pH to 8.0 check_ph->adjust_ph No check_reagents Are reagents (esp. Ascorbate) fresh? check_precipitate->check_reagents No lower_ph Action: Lower pH to 7.5. Pre-form Cu-ligand complex. check_precipitate->lower_ph Yes remake_reagents Action: Prepare fresh Sodium Ascorbate solution. check_reagents->remake_reagents Yes fail Issue Persists: Consider other factors (steric hindrance, reagent purity) check_reagents->fail No success Success: Re-run reaction adjust_ph->success lower_ph->success remake_reagents->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

ph_effect_on_catalyst cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.5 - 8.5) cluster_high_ph High pH (> 9.0) low_ph_node Cu(I) + H⁺ → Slower Reaction Rate (Potential catalyst inhibition) optimal_ph_node Cu(I) + Ligand → [Cu(I)-Ligand] (Active Catalyst) high_ph_node Cu(I) + OH⁻ → CuOH (s)↓ (Inactive Precipitate) catalyst Cu(I) Catalyst Source catalyst->low_ph_node Acidic catalyst->optimal_ph_node Neutral/Slightly Basic catalyst->high_ph_node Basic

Caption: The effect of pH on the state of the Cu(I) catalyst in CuAAC.

troubleshooting guide for m-PEG4-azide conjugation to complex biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the successful conjugation of m-PEG4-azide to complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with four ethylene glycol units and a terminal azide group.[1][2] The azide group allows for highly specific and efficient covalent attachment to other molecules containing a compatible reactive group, such as alkynes, BCN, or DBCO, through a process known as "click chemistry".[1][2][3] This process, a type of bioorthogonal ligation, is valuable for its high selectivity and stability under a wide range of conditions, making it ideal for conjugating molecules in complex biological samples.[3][4] The PEG linker itself is hydrophilic, which can improve the solubility and stability of the conjugated biomolecule.[2]

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C for long-term stability.[1][2][5] It is typically shipped at ambient temperature.[1] For experimental use, it is often dissolved in a dry, water-miscible organic solvent like DMSO or DMF.[6]

Q3: What are the key reaction conditions for a successful this compound conjugation?

A3: Successful conjugation depends on the specific "click chemistry" reaction being used (e.g., with an alkyne, DBCO, or BCN). For copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-functionalized biomolecule, the reaction is typically carried out in an amine-free buffer like PBS at a pH of around 7.4.[4][7] The reaction can proceed at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4][8] A molar excess of one of the components (e.g., 1.5-10 fold excess of the this compound) is often used to drive the reaction to completion.[8][9]

Q4: How can I confirm that my biomolecule has been successfully conjugated with this compound?

A4: Several analytical techniques can be used to confirm successful conjugation. A noticeable shift in molecular weight can be observed using SDS-PAGE.[4] Mass spectrometry (e.g., ESI-MS or MALDI-TOF) can provide a more precise measurement of the mass increase corresponding to the attached this compound.[4][10] Chromatographic methods like Size Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to separate the conjugated product from the unreacted biomolecule and analyze the extent of PEGylation.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive or degraded this compound.Ensure proper storage of this compound at -20°C.[1][2] Prepare fresh solutions in anhydrous solvent before use.
Inefficient reaction conditions.Optimize the molar ratio of reactants; a 2-4 fold molar excess of the PEG reagent is a good starting point.[4] Extend the reaction time or slightly increase the temperature (e.g., to 37°C).[8] Ensure the reaction buffer is at the optimal pH (typically 7.2-7.5 for SPAAC).[13]
Presence of interfering substances.Ensure the buffer is free of azides or other compounds that could react with your functional groups.[14] Purify the biomolecule to remove any potential inhibitors.
Protein Aggregation or Precipitation High concentration of organic solvent (e.g., DMSO, DMF).Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 5-10% (v/v).[4][14]
Biomolecule instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4][8] Screen different buffers and pH ranges to find conditions that maintain protein stability.
Difficulty Purifying the Conjugate Incomplete removal of excess this compound.Use size exclusion chromatography (SEC) or dialysis to effectively separate the larger PEGylated biomolecule from the smaller, unreacted this compound.[][16]
Co-elution of conjugated and unconjugated biomolecules.Ion-exchange chromatography (IEX) can separate based on changes in surface charge after PEGylation.[][17] Hydrophobic interaction chromatography (HIC) can also be used, as PEGylation can alter the hydrophobicity of the biomolecule.[][17]
Heterogeneous Product (Multiple PEGylations) Multiple reactive sites on the biomolecule.If site-specific conjugation is desired, consider protein engineering to introduce a single reactive handle. For reactions targeting primary amines (e.g., if introducing an alkyne via an NHS ester), controlling the stoichiometry and reaction time can help limit the degree of PEGylation.

Experimental Protocols

Protocol 1: General Two-Step Conjugation of a Protein with this compound via NHS-Ester Functionalization

This protocol describes the introduction of an alkyne group onto a protein using an NHS-ester functionalized alkyne, followed by a "click" reaction with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Alkyne-PEG4-NHS Ester

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., desalting or SEC columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[13]

  • Alkyne-PEG4-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Alkyne-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM. Do not store the reconstituted reagent.[13]

  • Conjugation of Alkyne to Protein:

    • Add a 5- to 20-fold molar excess of the dissolved Alkyne-PEG4-NHS ester to the protein solution.[13] Ensure the final DMSO concentration is below 10%.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[13]

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.[13]

    • Remove excess, unreacted Alkyne-PEG4-NHS ester using a desalting column.

  • "Click" Reaction with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Add a 1.5- to 10-fold molar excess of this compound to the alkyne-labeled protein.[8]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[4][8]

  • Purification of the Final Conjugate:

    • Purify the this compound conjugated protein using size exclusion chromatography (SEC) to remove unreacted this compound and any remaining reagents.[][16]

  • Characterization:

    • Analyze the final product using SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful conjugation and assess purity.[10][12][18]

Visualizations

experimental_workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: this compound Conjugation biomolecule Biomolecule reaction1 Reaction 1: Introduction of Click Handle biomolecule->reaction1 functionalization_reagent Functionalization Reagent (e.g., DBCO-NHS Ester) functionalization_reagent->reaction1 functionalized_biomolecule Functionalized Biomolecule reaction1->functionalized_biomolecule purification1 Purification 1: (e.g., Desalting Column) functionalized_biomolecule->purification1 reaction2 Reaction 2: 'Click' Chemistry purification1->reaction2 Purified Functionalized Biomolecule mPEG4_azide This compound mPEG4_azide->reaction2 crude_conjugate Crude Conjugate reaction2->crude_conjugate purification2 Purification 2: (e.g., SEC) crude_conjugate->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Caption: A generalized experimental workflow for the two-step conjugation of this compound to a biomolecule.

troubleshooting_guide start Low or No Conjugation? check_reagents Are reagents fresh and stored correctly? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction conditions (pH, temp, time) optimal? prepare_fresh Prepare fresh reagents prepare_fresh->check_conditions yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_ratio Is the molar ratio of reactants correct? optimize_conditions Optimize reaction conditions optimize_conditions->check_ratio yes_ratio Yes check_ratio->yes_ratio Yes no_ratio No check_ratio->no_ratio No check_inhibitors Are there potential inhibitors in the buffer? adjust_ratio Adjust molar ratio adjust_ratio->check_inhibitors yes_inhibitors Yes check_inhibitors->yes_inhibitors Yes no_inhibitors No check_inhibitors->no_inhibitors No buffer_exchange Perform buffer exchange success Successful Conjugation buffer_exchange->success

Caption: A troubleshooting decision tree for low or no this compound conjugation.

References

Validation & Comparative

Confirming m-PEG4-azide Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of m-PEG4-azide to a target molecule via click chemistry is a critical step in the development of novel therapeutics, diagnostics, and research tools. Rigorous analytical confirmation is paramount to ensure reaction success, purity of the product, and batch-to-batch consistency. This guide provides an objective comparison of key analytical techniques for confirming this compound conjugation, supported by experimental principles and data interpretation.

At a Glance: Comparison of Analytical Methods

The choice of analytical method depends on the specific information required, the nature of the conjugated molecule, and the available instrumentation. Mass spectrometry offers definitive confirmation of the covalent modification, while chromatographic and spectroscopic methods provide complementary information on purity, reaction kinetics, and structural changes.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Precise mass of the conjugate, confirmation of covalent bond formation, determination of conjugation efficiency.Purity of the conjugate, separation of reactants and products, quantification of reaction yield.Detailed structural information, confirmation of triazole ring formation.Disappearance of azide and alkyne functional groups, real-time reaction monitoring.
Sensitivity High (ng to pg range)Moderate (µg to ng range)Low (mg range)Moderate (µg to mg range)
Quantitative Capability Yes (with appropriate standards)ExcellentYes (with internal standards)Semi-quantitative (can monitor reaction progress)
Throughput High (with automation)HighLowHigh
Strengths Definitive mass confirmation, high sensitivity.Excellent for purity assessment and quantification.Unambiguous structural elucidation.Simple, non-destructive, real-time monitoring.
Weaknesses May not distinguish isomers, potential for ion suppression.Does not provide direct structural confirmation.Low sensitivity, requires higher sample amounts.Less informative for complex molecules, potential for overlapping signals.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry (MS) is the most powerful technique for unequivocally confirming the successful conjugation of this compound. By measuring the mass-to-charge ratio (m/z) of the molecules, MS provides direct evidence of the mass increase corresponding to the addition of the this compound moiety.

Key Mass Spectrometry Techniques:
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Ideal for analyzing a wide range of biomolecules, from small peptides to large proteins. When coupled with liquid chromatography (LC-MS), it allows for the separation of the reaction mixture components before mass analysis, providing information on both purity and identity.[1]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A high-throughput technique well-suited for the analysis of larger molecules like proteins and peptides.[2] It provides a rapid assessment of the molecular weight of the conjugate.

The expected mass shift upon successful conjugation with this compound (Molecular Weight: 217.25 g/mol ) is a key indicator of a successful reaction.

Experimental Protocol: LC-MS Analysis of a Peptide Conjugate
  • Sample Preparation:

    • Quench the click chemistry reaction.

    • Desalt the sample using a C18 ZipTip or equivalent to remove excess reagents and salts.

    • Reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).

  • LC-MS System:

    • LC: A reverse-phase C18 column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • MS: An ESI-TOF or Orbitrap mass spectrometer is used for high-resolution mass analysis.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting materials and the conjugated product.

    • Deconvolute the mass spectrum of the product to determine its intact mass.

    • Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated species.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Reaction Reaction Mixture Desalting Desalting (e.g., C18 ZipTip) Reaction->Desalting Reconstitution Reconstitution in LC-MS Buffer Desalting->Reconstitution LC Reverse-Phase HPLC (C18) Reconstitution->LC Injection MS High-Resolution MS (ESI-TOF/Orbitrap) LC->MS Elution Chromatogram Extracted Ion Chromatogram MS->Chromatogram Deconvolution Mass Spectrum Deconvolution Chromatogram->Deconvolution Quantification Quantification of Conjugation Efficiency Deconvolution->Quantification

LC-MS workflow for this compound conjugation analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of the conjugated product and quantifying the reaction yield. By separating the components of the reaction mixture, HPLC allows for the visualization and quantification of the starting materials and the final product.

Key HPLC Methods:
  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain will typically cause the conjugated product to elute earlier than the unconjugated, more hydrophobic starting material.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The increase in hydrodynamic radius upon PEGylation will result in an earlier elution time for the conjugate compared to the unconjugated molecule.

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-95% B over 30 minutes.

    • Detection: UV absorbance at a wavelength where the molecule of interest absorbs (e.g., 214 nm for peptides, 280 nm for proteins).

  • Data Analysis: Integrate the peak areas of the starting material and the product to determine the reaction conversion and the purity of the final product.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Interpretation Sample Reaction Aliquot Injection Injection onto RP-HPLC Sample->Injection Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Purity Assessment Chromatogram->Purity Yield Yield Calculation Chromatogram->Yield

HPLC workflow for purity and yield determination.

Spectroscopic Methods: Complementary Insights

Spectroscopic techniques like NMR and FTIR provide valuable structural information and can be used to monitor the progress of the conjugation reaction in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. For this compound conjugation, ¹H NMR can be used to confirm the formation of the triazole ring, which is the hallmark of a successful click chemistry reaction. The appearance of a new signal in the aromatic region (typically around 7.5-8.5 ppm) corresponding to the triazole proton is a key indicator.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for monitoring the progress of the click reaction. The azide functional group has a characteristic strong and sharp absorption band around 2100 cm⁻¹.[5] The disappearance of this peak over time indicates the consumption of the azide starting material and the progression of the reaction. Attenuated Total Reflectance (ATR)-FTIR allows for real-time, in-situ monitoring of the reaction kinetics.[6][7]

Experimental Protocol: Real-Time Monitoring by ATR-FTIR
  • Setup: Place the alkyne-containing molecule in a reaction vessel equipped with an ATR-FTIR probe.

  • Background: Collect a background spectrum of the solvent.

  • Reaction Initiation: Add the this compound to the reaction vessel.

  • Data Acquisition: Collect FTIR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹ over time.

cluster_reaction Reaction Monitoring cluster_analysis Spectral Analysis cluster_outcome Result Reactants Alkyne + this compound ATR_Probe ATR-FTIR Probe Reactants->ATR_Probe Spectra Time-resolved FTIR Spectra ATR_Probe->Spectra Peak_Analysis Analysis of Azide Peak (~2100 cm⁻¹) Spectra->Peak_Analysis Kinetics Reaction Kinetics Peak_Analysis->Kinetics Completion Confirmation of Reaction Completion Peak_Analysis->Completion

ATR-FTIR workflow for real-time reaction monitoring.

Conclusion

Confirming the successful conjugation of this compound requires a multi-faceted analytical approach. Mass spectrometry provides the most definitive evidence of successful covalent modification. HPLC is essential for assessing purity and quantifying yield. NMR and FTIR offer valuable complementary information on the structural integrity of the conjugate and the kinetics of the reaction. By employing a combination of these techniques, researchers can ensure the quality and consistency of their this compound conjugated molecules, a critical aspect of successful drug development and scientific research.

References

A Comparative Guide to Purity Analysis of m-PEG4-azide Labeled Peptides: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of peptide conjugates, rigorous purity assessment is a critical cornerstone of quality control. The incorporation of modifications like m-PEG4-azide, a common linker for bioconjugation via "click chemistry," introduces analytical challenges that necessitate robust and reliable methods for purity determination. High-Performance Liquid Chromatography (HPLC) is a foundational technique in this context, but a comprehensive evaluation often requires orthogonal methods to ensure all potential impurities are detected and quantified.

This guide provides an objective comparison of Reversed-Phase HPLC (RP-HPLC) with alternative and complementary techniques for the purity analysis of this compound labeled peptides. The discussion is supported by illustrative experimental data and detailed methodologies to inform the selection of the most appropriate analytical strategy.

The Central Role of RP-HPLC

Reversed-phase HPLC is the most widely used method for peptide purification and analysis due to its high resolution and compatibility with mass spectrometry.[1] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase, primarily driven by hydrophobicity.[2] For this compound labeled peptides, RP-HPLC can effectively separate the desired product from unlabeled peptide, excess PEGylation reagent, and other synthesis-related impurities.

The Imperative for Orthogonal Methods

While powerful, relying solely on a single analytical method like RP-HPLC can be misleading. Co-eluting impurities, which have similar retention times to the main product under specific RP-HPLC conditions, may go undetected.[3] Therefore, employing orthogonal methods—techniques that separate molecules based on different physicochemical principles—is crucial for a comprehensive purity assessment.[4][5] For this compound labeled peptides, key orthogonal methods include Ultra-High-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).

Comparative Performance of Analytical Techniques

The following table summarizes the key performance metrics of RP-HPLC and its orthogonal counterparts for the purity analysis of a model this compound labeled peptide.

Parameter RP-HPLC UPLC Capillary Electrophoresis (CE) Mass Spectrometry (MS)
Principle of Separation HydrophobicityHydrophobicityCharge-to-size ratio, Hydrodynamic radiusMass-to-charge ratio
Resolution HighVery HighVery HighN/A (for purity)
Analysis Time Moderate (20-40 min)Fast (5-15 min)Fast (10-20 min)Fast (<5 min)
Sensitivity Good (ng range)Excellent (pg-ng range)Excellent (pg-ng range)Excellent (pg-fg range)
Quantitative Accuracy HighHighHighModerate (without standards)
Primary Application Purity determination and quantificationHigh-throughput purity analysisOrthogonal purity verification, charge variant analysisIdentity confirmation, impurity identification
Key Advantage Robust, widely availableSpeed and resolutionDifferent separation mechanism, low sample consumptionUnambiguous identification of impurities
Limitation May not resolve all impuritiesHigher system pressure, potential for cloggingSensitive to sample matrix, less robust than HPLCIndirect purity assessment, requires quantification standards

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of an this compound labeled peptide using RP-HPLC, UPLC, and CE.

RP-HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The this compound labeled peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

UPLC Protocol
  • Instrumentation: An ultra-high-performance liquid chromatography system with a UV detector.

  • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid linear gradient from 10% to 70% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The this compound labeled peptide is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL.

Capillary Electrophoresis (CE) Protocol
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 30 cm effective length).

  • Background Electrolyte: 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The this compound labeled peptide is dissolved in water at a concentration of 0.2 mg/mL.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the rationale for using orthogonal methods, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_analysis Purity Analysis cluster_purification Purification SPPS Solid-Phase Peptide Synthesis Labeling This compound Labeling SPPS->Labeling Crude_Product Crude Labeled Peptide Labeling->Crude_Product RP_HPLC RP-HPLC Crude_Product->RP_HPLC Primary Analysis UPLC UPLC Crude_Product->UPLC High-Throughput CE Capillary Electrophoresis Crude_Product->CE Orthogonal Check MS Mass Spectrometry Crude_Product->MS Identity Confirmation Prep_HPLC Preparative HPLC RP_HPLC->Prep_HPLC Method Development Pure_Product Pure Labeled Peptide Prep_HPLC->Pure_Product comparison_logic cluster_goal Goal: Comprehensive Purity Assessment cluster_methods Analytical Methods cluster_validation Validation Goal Accurate Purity Value RP_HPLC RP-HPLC (Hydrophobicity) Orthogonal_Validation Orthogonal Validation RP_HPLC->Orthogonal_Validation CE Capillary Electrophoresis (Charge/Size) CE->Orthogonal_Validation MS Mass Spectrometry (Mass/Charge) MS->Orthogonal_Validation Identity Orthogonal_Validation->Goal Increased Confidence

References

Determining the Degree of Labeling for m-PEG4-Azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the degree of labeling (DOL) for m-PEG4-azide conjugates is a critical quality control step. The extent of PEGylation directly impacts the therapeutic efficacy, pharmacokinetics, and safety of the final product. This guide provides an objective comparison of common analytical techniques used to quantify the incorporation of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical methods can be employed to determine the degree of labeling of this compound conjugates. The choice of technique depends on factors such as the nature of the conjugated molecule (e.g., protein, nanoparticle, small molecule), available instrumentation, and the desired level of detail (e.g., average DOL, distribution of species).

Technique Principle Advantages Limitations Typical Application
¹H NMR Spectroscopy Quantifies the ratio of protons from the PEG chain to those of the conjugated molecule or a derivatizing agent.Provides absolute quantification; can determine purity.Signal overlap can be an issue, often requiring a derivatization step.[1][2] Lower sensitivity.Small molecules, polymers, and when absolute quantification is required.
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight shift upon PEGylation.[3][4]High sensitivity and speed; provides information on the distribution of PEGylated species.[3]May not be suitable for highly heterogeneous or very large conjugates.[5][6] Mass accuracy can be influenced by the matrix and instrument calibration.Proteins, peptides, and oligonucleotides.
FTIR Spectroscopy Detects the characteristic asymmetric stretching vibration of the azide group (~2100 cm⁻¹).[7][8]Label-free and non-destructive; suitable for real-time reaction monitoring.[7][8]Lower sensitivity compared to fluorescence-based methods; potential for overlapping peaks.[7]Surface-modified materials and for monitoring reaction kinetics.
HPLC (SEC/RP-HPLC) Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC).Well-established and robust; can be used for purification and analysis.Indirect method for DOL determination; requires standards and careful calibration.Analysis of protein conjugates and purification of products.
UV-Vis Spectroscopy Measures the absorbance of a chromophore on the conjugate or a clicked dye.Simple, rapid, and widely available instrumentation.Indirect method; requires a chromophore and knowledge of extinction coefficients.[9]Quantifying DOL for chromophore-containing molecules or after a click reaction with a dye.

Experimental Protocols

¹H NMR Spectroscopy with Click Derivatization

Direct ¹H NMR analysis of this compound conjugates can be challenging due to the overlap of the methylene protons adjacent to the azide with the PEG backbone signals.[1] A robust method involves a "click" reaction with an alkyne-containing molecule to introduce unique and well-resolved proton signals for accurate integration.[1]

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an excess of an alkyne-functionalized molecule with distinct ¹H NMR signals (e.g., propargyl alcohol, ethyl propiolate).

    • Add a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) to facilitate the cycloaddition reaction.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the resulting triazole product.

  • Data Analysis:

    • Integrate a well-resolved signal from the newly formed triazole adduct and a signal from a known, non-overlapping region of the parent molecule or the PEG chain.

    • The degree of labeling is calculated by comparing the integration values, taking into account the number of protons giving rise to each signal. For example, the ratio of the integral of the triazole methine proton to the integral of the PEG methyl ether protons can be used.[1]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS directly measures the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[3][4]

Protocol:

  • Sample Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa, α-cyano-4-hydroxycinnamic acid for smaller molecules) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.

    • Mix the sample solution with the matrix solution at a ratio of approximately 1:1 to 1:10 (sample:matrix).

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization.[3]

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated species. Linear mode is often used for large molecules.[3]

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.[3]

  • Data Analysis:

    • The mass spectrum will show a distribution of peaks corresponding to the unlabeled molecule and the molecule with one, two, or more PEG chains attached.

    • The degree of PEGylation is determined by the mass difference between the peaks, which corresponds to the mass of the this compound moiety.

    • The average degree of labeling can be calculated from the weighted average of the peak intensities.[3]

FTIR Spectroscopy

FTIR spectroscopy is a straightforward method for detecting the presence of the azide group.

Protocol:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr plates or in a liquid cell.

    • For solid samples, a KBr pellet can be prepared, or the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition:

    • Collect a background spectrum of the empty sample holder or the solvent.

    • Collect the sample spectrum.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • The presence of the azide group is confirmed by a sharp absorption peak at approximately 2100 cm⁻¹.[7][10]

    • For quantitative analysis, the area of the azide peak can be integrated and compared to a calibration curve prepared from standards of known concentration.

Visualizing Workflows

Workflow for ¹H NMR with Click Derivatization

G cluster_prep Sample Preparation cluster_analysis Analysis dissolve Dissolve this compound conjugate in solvent add_alkyne Add excess alkyne reagent dissolve->add_alkyne add_catalyst Add Cu(I) catalyst and ligand add_alkyne->add_catalyst react Allow reaction to complete add_catalyst->react acquire_nmr Acquire ¹H NMR spectrum react->acquire_nmr integrate Integrate characteristic signals acquire_nmr->integrate calculate Calculate DOL integrate->calculate

Caption: Workflow for DOL determination by ¹H NMR with click chemistry.

Workflow for MALDI-TOF MS Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis mix Mix sample with matrix solution spot Spot mixture onto MALDI target mix->spot dry Air dry to co-crystallize spot->dry acquire_ms Acquire mass spectrum dry->acquire_ms analyze_peaks Analyze mass shift and peak distribution acquire_ms->analyze_peaks calculate_avg Calculate average DOL analyze_peaks->calculate_avg G cluster_sample Sample Type cluster_method Recommended Method start Determine DOL of This compound conjugate protein Protein/Peptide start->protein small_mol Small Molecule/Polymer start->small_mol surface Surface-modified start->surface maldi MALDI-TOF MS protein->maldi nmr ¹H NMR small_mol->nmr ftir FTIR surface->ftir

References

A Head-to-Head Comparison of Protein Modification Strategies: m-PEG4-azide vs. m-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a critical strategy to enhance their therapeutic properties. This guide provides an objective comparison between two common approaches for protein modification utilizing a short PEG linker: the direct conjugation with m-PEG4-NHS ester and a two-step modification involving m-PEG4-azide for subsequent bioorthogonal reactions. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most suitable strategy for your specific application.

At a Glance: Key Differences in Protein Modification Strategies

The primary distinction between using m-PEG4-NHS ester and this compound lies in the chemistry of protein conjugation. The m-PEG4-NHS ester provides a direct and efficient method for PEGylation, whereas this compound serves as a versatile handle for a subsequent, highly specific ligation reaction, often referred to as "click chemistry." To utilize this compound, it is commonly introduced onto the protein via a reactive group, such as an NHS ester, resulting in an azide-functionalized protein that is then ready for conjugation.

Featurem-PEG4-NHS Ester ModificationThis compound Modification (Two-Step)
Reaction Type AcylationBioorthogonal "Click" Chemistry (e.g., SPAAC or CuAAC)
Target Functional Group Primary amines (N-terminus, Lysine residues)Azide group reacts with an alkyne-modified molecule
Specificity Targets multiple accessible primary amines, leading to potential heterogeneity.[1][2]Highly specific reaction between the azide and alkyne groups.[3]
Reaction Steps Single stepTwo steps: 1. Introduction of the azide handle. 2. Click reaction.
Resulting Linkage Stable amide bond.[]Highly stable triazole ring.[5][6]
Typical Reaction pH 7.2 - 8.5[]Click Reaction: Near-neutral pH (e.g., 6.5-7.5 for SPAAC)
Catalyst Required NoSPAAC: No. CuAAC: Copper (I) catalyst.

Performance Comparison: A Deeper Dive

The choice between these two PEGylation strategies hinges on the specific requirements of the final bioconjugate, including the need for site-specificity, the desired degree of PEGylation, and the nature of the molecule to be conjugated.

Reaction Efficiency and Specificity

m-PEG4-NHS Ester: This method is known for its high reactivity and efficiency in modifying accessible primary amines.[] However, since most proteins possess multiple lysine residues on their surface in addition to the N-terminal amine, this approach typically results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.[1][2][7] This lack of site-specificity can be a drawback if a homogenous product is required or if modification of certain lysine residues impacts the protein's biological activity.[7] Off-target reactions with other nucleophilic amino acids like serine, threonine, and tyrosine can occur, though they are generally minor compared to the reaction with primary amines.[8]

This compound (via Click Chemistry): The two-step approach involving an initial azide functionalization followed by a click reaction offers superior specificity.[3] The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction, meaning the azide and alkyne groups react exclusively with each other without cross-reacting with other functional groups present in the biological milieu.[3] This results in a highly specific and well-defined conjugate. The efficiency of the click reaction itself is typically very high, often with near-quantitative yields.

Stability of the Conjugate

Both methods produce highly stable linkages under physiological conditions.

  • Amide Bond (from NHS Ester): The amide bond formed is effectively irreversible, ensuring that the PEG chain remains stably attached to the protein.[]

  • Triazole Ring (from Click Chemistry): The 1,2,3-triazole ring formed through azide-alkyne cycloaddition is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic cleavage.[5][6] It is often considered a bioisostere of the amide bond due to its similar electronic properties and stability.[6][9]

Quantitative Data Summary

Parameterm-PEG4-NHS Ester ModificationThis compound (via SPAAC) Modification
Typical Reaction Time 30 - 120 minutes at room temperature or 4°C.[]SPAAC: Can vary from minutes to hours depending on the specific strained alkyne.
Typical Molar Excess of Reagent 5 to 20-fold molar excess over the protein.Azide Introduction: 10-20 fold molar excess of Azido-PEG4-NHS ester. SPAAC: Typically a small molar excess (e.g., 1.5-5 fold) of the alkyne reagent.
Reported Reaction Yield High, but can result in a heterogeneous mixture.Click reaction yields are often >95%.
Linkage Half-life (Hydrolytic Stability) Amide bond is highly stable under physiological conditions.Triazole ring is exceptionally stable and resistant to hydrolysis.[5][6]

Experimental Methodologies

Protocol 1: Protein Modification with m-PEG4-NHS Ester

This protocol describes a general procedure for the direct PEGylation of a protein using m-PEG4-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • m-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer, as primary amines in the buffer will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the m-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG4-NHS ester to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.

  • Purification: Remove excess, unreacted m-PEG4-NHS ester and by-products using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Two-Step Protein Modification with this compound via Click Chemistry

This protocol outlines the introduction of an azide handle onto a protein using Azido-PEG4-NHS ester, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized molecule.

Step A: Azide Functionalization of the Protein

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, using Azido-PEG4-NHS ester instead of m-PEG4-NHS ester.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved Azido-PEG4-NHS ester to the protein solution.

  • Incubation and Quenching: Follow steps 4 and 5 from Protocol 1.

  • Purification: Purify the azide-functionalized protein as described in step 6 of Protocol 1 to remove unreacted labeling reagent. The azide-modified protein is now ready for the click reaction.

Step B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized protein from Step A

  • DBCO (Dibenzocyclooctyne)-functionalized molecule of interest

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Dissolve the DBCO-functionalized molecule in DMSO or DMF to prepare a stock solution.

  • Click Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the final protein conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove any unreacted DBCO-reagent.

Visualizing the Workflows

G cluster_0 m-PEG4-NHS Ester Modification a Protein with Primary Amines c PEGylated Protein (Amide Bond) a->c Acylation (pH 7.2-8.5) b m-PEG4-NHS Ester b->c

Workflow for direct protein PEGylation with m-PEG4-NHS ester.

G cluster_1 This compound Modification (Two-Step) cluster_step1 Step 1: Azide Functionalization cluster_step2 Step 2: Click Chemistry (SPAAC) d Protein with Primary Amines f Azide-Functionalized Protein d->f Acylation e Azido-PEG4-NHS Ester e->f h Final Conjugate (Triazole Linkage) f->h Cycloaddition g Alkyne-Modified Molecule (e.g., DBCO) g->h

Two-step protein modification workflow using this compound.

Conclusion

The choice between m-PEG4-NHS ester and this compound for protein modification is dictated by the desired outcome of the conjugation. For applications where a rapid and high degree of PEGylation is the primary goal and product heterogeneity is acceptable, the direct use of m-PEG4-NHS ester is a robust and straightforward approach. However, when site-specificity and a well-defined, homogenous final product are critical, the two-step strategy involving the introduction of an this compound handle followed by a highly selective bioorthogonal click chemistry reaction is the superior method. This latter approach provides greater control over the conjugation process, leading to precisely modified proteins for advanced applications in research and drug development.

References

A Comparative Guide to m-PEG4-azide and Other PEG-azide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise chemical linkage of molecules is a cornerstone of modern drug development and diagnostics. Polyethylene glycol (PEG) linkers featuring an azide (N₃) terminus have become indispensable tools for bioconjugation, primarily through their participation in "click chemistry" reactions. This guide provides an objective comparison of m-PEG4-azide, a discrete PEG linker, with other PEG-azide alternatives, supported by experimental data to inform the selection of the optimal linker for specific research applications.

Introduction to PEG-azide Linkers

PEG-azide linkers are bifunctional molecules that combine the benefits of polyethylene glycol with the versatile reactivity of an azide group. The PEG component, a hydrophilic and biocompatible polymer, enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule, while simultaneously reducing its immunogenicity.[1] The azide group serves as a chemical handle for highly efficient and specific "click" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a stable triazole linkage.[2]

A key distinction among PEG linkers is their dispersity. Polydisperse PEGs are a heterogeneous mixture of different chain lengths, whereas monodisperse or discrete PEGs (dPEGs), such as this compound, consist of a single, well-defined molecular structure.[3] This uniformity is critical for therapeutic applications where batch-to-batch consistency and a precise definition of the final conjugate are paramount.[3]

This guide will focus on the comparison of this compound with other discrete linear PEG-azide linkers of varying lengths (e.g., m-PEG2-azide, m-PEG8-azide) and with branched PEG-azide architectures.

Performance Comparison of PEG-azide Linkers

The choice of a PEG-azide linker significantly impacts several key parameters of the final bioconjugate, including conjugation efficiency, stability, pharmacokinetics, and biological activity.

Impact of Linear PEG Chain Length

The number of ethylene glycol units in a linear PEG-azide linker can influence the physicochemical properties and in vivo performance of a bioconjugate, such as an antibody-drug conjugate (ADC). While direct comparative kinetic data for the click reaction of different m-PEGn-azides is not extensively published, the impact of the PEG chain length on the resulting conjugate is well-documented.

Generally, a longer PEG chain can:

  • Improve Pharmacokinetics: Increased hydrodynamic radius can lead to reduced renal clearance and a longer plasma half-life.[4]

  • Enhance Solubility: The hydrophilic nature of PEG can help to solubilize hydrophobic payloads, reducing the propensity for aggregation.[4]

  • Introduce Steric Hindrance: A longer PEG chain can sometimes physically block the interaction of the conjugated molecule with its target, potentially reducing its biological activity or in vitro cytotoxicity.[5][6][7]

The optimal PEG linker length is often a balance between these competing effects and is dependent on the specific antibody, payload, and therapeutic goal.[4]

Table 1: Influence of Linear PEG Linker Length on ADC Properties

PropertyShort-Chain PEG (e.g., this compound)Long-Chain PEG (e.g., m-PEG8/12/24-azide)Key Observations
In Vitro Cytotoxicity Generally higher potency (lower IC50)Can be reduced due to steric hindrance[5]A balance must be struck between in vitro potency and in vivo performance.
In Vivo Half-Life ShorterLonger due to reduced renal clearance[4]Longer half-life can lead to greater tumor accumulation.[8]
Drug-to-Antibody Ratio (DAR) Generally allows for consistent DARCan also achieve consistent DARThe hydrophilic nature of the PEG linker can facilitate a more efficient conjugation process compared to non-PEGylated linkers.[4]
Aggregation Reduced compared to non-PEGylated linkersFurther reduced, especially with hydrophobic payloadsImproved solubility is a key advantage of PEGylation.[4]
Linear vs. Branched PEG-azide Linkers

Branched PEG linkers offer an alternative architecture where multiple PEG chains are attached to a central core. This can provide several advantages over linear counterparts.

Table 2: Comparison of Linear and Branched PEG-azide Linkers

PropertyLinear PEG-azideBranched PEG-azideKey Observations
Drug-to-Antibody Ratio (DAR) Typically lower per attachment siteCan achieve higher DARs by providing more attachment pointsBranched linkers can be designed to carry multiple payload molecules.
Pharmacokinetics Improved over non-PEGylatedCan offer superior shielding, leading to slower clearance rates and higher plasma concentrations[8]Branched architecture can provide a more significant increase in hydrodynamic volume.
Steric Hindrance Can be an issue depending on lengthMay be more pronounced due to the bulkier structureCareful design of the branched structure is necessary to avoid compromising biological activity.

Experimental Protocols

The following are generalized protocols for the conjugation of an antibody with an this compound linker via CuAAC and the subsequent attachment of a payload.

Protocol 1: Antibody Modification with this compound

This protocol describes the introduction of an azide group onto an antibody using a heterobifunctional linker containing an NHS ester for reaction with lysine residues and a terminal azide.

Materials:

  • Antibody solution (1-2 mg/mL in PBS, pH 8.0-8.5)

  • NHS-PEG4-azide (dissolved in anhydrous DMSO to 10 mM)

  • Desalting column

Procedure:

  • Adjust the pH of the antibody solution to 8.0-8.5 to enhance the reactivity of the NHS ester.

  • Add a 10-fold molar excess of the NHS-PEG4-azide stock solution to the antibody solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Remove the excess, unreacted NHS-PEG4-azide linker by using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Characterize the azide-modified antibody to determine the degree of labeling.

Protocol 2: CuAAC "Click" Reaction for Payload Conjugation

This protocol outlines the copper-catalyzed click reaction between the azide-modified antibody and an alkyne-functionalized payload.[9]

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized payload (dissolved in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Ligand (e.g., THPTA) solution (e.g., 200 mM in water)

  • Reducing agent (e.g., sodium ascorbate) solution (freshly prepared, e.g., 100 mM in water)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • In a reaction tube, combine the azide-modified antibody with a molar excess (typically 4 to 10-fold) of the alkyne-functionalized payload.

  • Prepare the Cu(I) catalyst by mixing the CuSO₄ solution and the THPTA ligand solution (e.g., in a 1:2 molar ratio).

  • Add the catalyst complex to the antibody-payload mixture. The final concentration of the catalyst should be optimized for the specific reaction.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.

  • Purify the resulting antibody-drug conjugate using a size-exclusion chromatography column to remove unreacted payload and catalyst components.

  • Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the key processes and concepts discussed in this guide.

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Payload Conjugation (CuAAC) Antibody Antibody Reaction 1 NHS Ester Reaction Antibody->Reaction 1 + NHS-PEG4-Azide NHS-PEG4-Azide NHS-PEG4-Azide->Reaction 1 Azide-Modified Antibody Azide-Modified Antibody Reaction 2 Click Reaction Azide-Modified Antibody->Reaction 2 + Reaction 1->Azide-Modified Antibody Alkyne-Payload Alkyne-Payload Alkyne-Payload->Reaction 2 Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction 2 ADC Antibody-Drug Conjugate Purification Purification ADC->Purification Reaction 2->ADC Characterization Characterization Purification->Characterization DAR, Purity, Activity linker_properties cluster_length Linear PEG Length cluster_architecture Architecture Linker_Choice PEG-azide Linker Choice Short_PEG Short Chain (e.g., m-PEG4) Linker_Choice->Short_PEG Long_PEG Long Chain (e.g., m-PEG12) Linker_Choice->Long_PEG Linear Linear Linker_Choice->Linear Branched Branched Linker_Choice->Branched Higher_Cytotoxicity Higher In Vitro Potency Short_PEG->Higher_Cytotoxicity Impacts Longer_HalfLife Improved In Vivo Pharmacokinetics Long_PEG->Longer_HalfLife Impacts Simpler_Synthesis Predictable Behavior Linear->Simpler_Synthesis Leads to Higher_DAR Higher Payload Capacity Branched->Higher_DAR Enables

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for m-PEG4-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) moieties to biomolecules is a critical step in enhancing therapeutic properties such as solubility, stability, and circulation half-life. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers two powerful strategies for achieving this: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for the bioconjugation of m-PEG4-azide, supported by experimental data and detailed protocols to inform your selection of the optimal ligation strategy.

The choice between CuAAC and SPAAC is a crucial decision in the design of bioconjugation strategies. CuAAC is known for its rapid kinetics and high yields, while SPAAC offers the significant advantage of being copper-free, which is critical for applications involving living systems due to the cytotoxicity of copper.[1][2] This comparison will delve into the quantitative performance, experimental considerations, and underlying mechanisms of each reaction to provide a comprehensive overview for your research needs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[1]High, copper-free and suitable for live systems.[3][4]
Reaction Kinetics Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹).[5]Fast, but generally slower than CuAAC (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne).[5]
Reactants This compound and a terminal alkyne-modified biomolecule.This compound and a strained cyclooctyne (e.g., DBCO, BCN)-modified biomolecule.
Reaction Time Typically 30 minutes to a few hours.[5]Can range from 1 to 24 hours, depending on the reactants and concentrations.[3][4]
Yields Often near-quantitative.[6][7]Generally high, but can be influenced by the stability of the cyclooctyne.[2]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole.[5]Forms a mixture of 1,4- and 1,5-disubstituted triazoles.[5]
Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[2]Strained cyclooctynes can be significantly more expensive.[2]

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their activation energy and the requirement of a catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Product 1,4-Triazole-linked Bioconjugate This compound->Product Terminal_Alkyne_Biomolecule Terminal Alkyne (on Biomolecule) Terminal_Alkyne_Biomolecule->Product Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I) Cu(I)->Product Catalysis Ligand e.g., THPTA, TBTA Ligand->Cu(I) Stabilizes

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Product 1,4 and 1,5-Triazole-linked Bioconjugate This compound->Product Strained_Alkyne_Biomolecule Strained Alkyne (e.g., DBCO) (on Biomolecule) Strained_Alkyne_Biomolecule->Product Spontaneous Reaction (Release of Ring Strain)

SPAAC Reaction Mechanism

Experimental Protocols

Below are generalized protocols for the bioconjugation of an alkyne-modified protein with this compound using CuAAC and a strained alkyne-modified protein with this compound using SPAAC. These should be optimized for your specific biomolecule and experimental conditions.

Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • This compound.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • Degassing equipment (optional, but recommended).

  • Purification supplies (e.g., size-exclusion chromatography columns).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein solution and this compound. A 2 to 10-fold molar excess of the this compound over the protein is a common starting point.[8]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand stock solutions. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidation.[6]

  • (Optional) Degassing: Degas the protein/azide mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation: Add the premixed CuSO₄/ligand solution to the protein/azide mixture.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Purification: Remove the excess reagents and catalyst by a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or tangential flow filtration.[6]

Protocol 2: SPAAC Bioconjugation of a DBCO-Modified Protein

Materials:

  • Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO or water).

  • Purification supplies (e.g., size-exclusion chromatography columns).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein solution with a 1.5 to 10-fold molar excess of the this compound stock solution.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.[9] Reaction times can be shorter depending on the specific strained alkyne and reactant concentrations.

  • Purification: Remove the excess this compound using a suitable method such as size-exclusion chromatography, dialysis, or tangential flow filtration.[3]

Experimental Workflow and Considerations

A typical bioconjugation experiment involves several key stages, from protein modification to final product analysis.

Bioconjugation_Workflow Start Start: Protein of Interest Modification Protein Modification (Introduction of Alkyne/Azide) Start->Modification Purification1 Purification of Modified Protein Modification->Purification1 Click_Reaction Click Reaction (CuAAC or SPAAC) with this compound Purification1->Click_Reaction Purification2 Purification of PEGylated Protein Click_Reaction->Purification2 Analysis Analysis of Conjugate (SDS-PAGE, MS, HPLC) Purification2->Analysis End Final Product: Purity and Characterization Analysis->End

General Bioconjugation Workflow

Biocompatibility and Cellular Effects of Copper

A significant drawback of CuAAC for in vivo and some in vitro applications is the cytotoxicity of the copper catalyst. Copper ions can induce the formation of reactive oxygen species (ROS), which can lead to cellular damage.

Copper_Toxicity_Pathway CuAAC_Reaction CuAAC Reaction in Cellular Environment Copper_Ions Free Copper Ions (Cu+ / Cu2+) CuAAC_Reaction->Copper_Ions ROS_Generation Reactive Oxygen Species (ROS) Generation (Fenton-like reaction) Copper_Ions->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Protein_Damage Protein Oxidation and Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis Protein_Damage->Cellular_Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Potential Cellular Pathways Affected by Copper Toxicity

Conclusion

Both CuAAC and SPAAC are highly effective methods for the bioconjugation of this compound. The choice between them is primarily dictated by the experimental context. For in vitro applications where reaction speed and cost are major considerations, and the removal of the copper catalyst is feasible, CuAAC remains a powerful and efficient option.[2] Conversely, for applications involving live cells, in vivo studies, or the development of therapeutics where biocompatibility is paramount, the copper-free nature of SPAAC makes it the superior choice.[1] Researchers should carefully weigh the trade-offs between kinetics, biocompatibility, and cost to select the optimal click chemistry strategy for their specific bioconjugation needs.

References

Beyond PEG: A Comparative Guide to Hydrophilic Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a hydrophilic linker is paramount in the design of efficacious bioconjugates, particularly antibody-drug conjugates (ADCs). While poly(ethylene glycol) (PEG) has long been the industry standard for enhancing solubility and extending the half-life of therapeutic molecules, concerns regarding immunogenicity and non-biodegradability have catalyzed the exploration of innovative alternatives. This guide provides an objective comparison of promising hydrophilic linkers that serve as viable alternatives to m-PEG4-azide, supported by experimental data to inform the selection of the optimal linker for your research and drug development endeavors.

The Limitations of PEG Linkers

Poly(ethylene glycol) has been instrumental in improving the pharmacokinetic profiles of numerous therapeutics.[1] Its hydrophilic nature shields conjugated molecules from enzymatic degradation and reduces immunogenicity.[1] However, the "PEG dilemma" has emerged as a significant challenge. A notable portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions. Furthermore, PEG's lack of biodegradability raises concerns about long-term tissue accumulation and potential toxicity. These limitations have driven the development of alternative hydrophilic linkers that offer comparable or superior performance without the associated drawbacks.[1]

Emerging Alternatives to this compound

Several classes of hydrophilic linkers have emerged as promising alternatives to PEG, each with unique properties and advantages. This guide focuses on three prominent alternatives: polysarcosine (PSar), polypeptides, and zwitterionic linkers.

Polysarcosine (PSar): A Biocompatible Polypeptoid

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has garnered significant attention as a biodegradable and non-immunogenic alternative to PEG.[2] It shares PEG's beneficial physicochemical properties, including high water solubility and a large hydrodynamic volume.[2]

Polypeptide Linkers: Tunable and Biodegradable

Composed of naturally occurring or synthetic amino acids, polypeptide linkers offer a high degree of tunability. Their sequence can be engineered to control properties such as length, flexibility, hydrophilicity, and cleavability by specific enzymes. Sequences rich in glycine and serine, for example, are often used to create flexible and hydrophilic linkers.[2]

Zwitterionic Linkers: Superior Hydrophilicity and Biocompatibility

Zwitterionic linkers contain an equal number of positive and negative charges, resulting in a net neutral charge and exceptional hydrophilicity.[3] This class of linkers, which includes materials like poly(carboxybetaine) and poly(sulfobetaine), has shown excellent resistance to non-specific protein adsorption and biofilm formation.[4][5]

Quantitative Performance Comparison

The following tables summarize the available quantitative data comparing the performance of these alternative linkers to PEG-based linkers. It is important to note that direct head-to-head comparative studies are more readily available for polysarcosine than for polypeptide and zwitterionic linkers.

Table 1: Pharmacokinetic and In Vivo Efficacy Data

Linker TypeBioconjugate/ApplicationAnimal ModelPlasma Half-life / ClearanceTumor Growth Inhibition (%)Reference
Polysarcosine (PSar) Trastuzumab-MMAE ADC (DAR 8)RatSlower clearance than PEG12 ADCComplete tumor regression[6][7]
PEG Trastuzumab-MMAE ADC (DAR 8)RatFaster clearance than PSar12 ADCDelayed tumor growth[6][7]
Polypeptide Pneumococcal fusion protein-Increased stability compared to no linkerNot Applicable[8]
Zwitterionic Uricase conjugateRatLonger half-life than PEGylated uricaseNot Applicable[9]

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

Linker TypeADC (Antibody-Payload)Cell LineIC50 (pM)Reference
Polysarcosine (PSar) Trastuzumab-ExatecanNCI-N87Outperformed DS-8201a (Enhertu)[10]
PEG Trastuzumab-MMAEKPL-4Not specified, used as comparator[11]
Polypeptide (Val-Cit) Trastuzumab-MMAESK-BR-314.3[12]
Polypeptide (β-galactosidase-cleavable) Trastuzumab-MMAESK-BR-38.8[12]
Zwitterionic Not available in direct comparison---

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternative linkers. Below are representative protocols for the synthesis of an azide-functionalized linker and its conjugation to a protein.

Protocol 1: Synthesis of Azide-Terminated Polysarcosine (PSar-N3)

This protocol describes a general method for synthesizing azide-terminated polysarcosine, which can then be used in click chemistry reactions.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Azido-amine initiator (e.g., 3-azido-1-propanamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Dissolve the azido-amine initiator in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add Sar-NCA to the initiator solution. The ratio of monomer to initiator will determine the degree of polymerization.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the polymerization by 1H NMR or GPC.

  • Once the desired molecular weight is achieved, precipitate the polymer by adding the reaction mixture to cold anhydrous diethyl ether.

  • Collect the polymer by centrifugation or filtration and wash with fresh diethyl ether.

  • Dry the resulting azide-terminated polysarcosine under vacuum.

Protocol 2: Conjugation of an Azide-Functionalized Linker to an Antibody

This protocol outlines the general steps for conjugating an azide-functionalized linker to an antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Alkyne-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized linker (e.g., PSar-N3) dissolved in a compatible solvent (e.g., DMSO)

  • Desalting column

Procedure:

  • Prepare the alkyne-functionalized antibody at a concentration of 5-10 mg/mL.

  • Prepare a stock solution of the azide-functionalized linker in DMSO (e.g., 10-20 mM).

  • Add the desired molar excess of the linker solution to the antibody solution.

  • Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting antibody-drug conjugate (ADC) using a desalting column to remove excess linker and solvent.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[2]

Visualizing Workflows and Pathways

Experimental Workflow for ADC Development and Evaluation

The development of a novel ADC involves a multi-step process from initial design to in vivo efficacy testing. This workflow ensures the systematic evaluation of each component's contribution to the final conjugate's performance.

ADC_Development_Workflow cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Linker_Synthesis Hydrophilic Linker Synthesis (e.g., PSar-N3) Conjugation Linker-Payload Conjugation to Antibody Linker_Synthesis->Conjugation Payload_Activation Payload Activation Payload_Activation->Conjugation Antibody_Modification Antibody Modification (e.g., Alkyne Functionalization) Antibody_Modification->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification DAR_Analysis DAR & Aggregation Analysis Purification->DAR_Analysis Binding_Assay Antigen Binding Assay (ELISA) DAR_Analysis->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50) Binding_Assay->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay Cytotoxicity_Assay->Bystander_Assay Stability_Assay Plasma Stability Assay Bystander_Assay->Stability_Assay PK_Study Pharmacokinetic Study Stability_Assay->PK_Study Efficacy_Study In Vivo Efficacy (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Caspase3_Bystander_Effect cluster_0 Antigen-Positive Tumor Cell cluster_1 Tumor Microenvironment cluster_2 Antigen-Negative Tumor Cell ADC_Binding ADC Binds to Target Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Lysosomal Trafficking Internalization->Lysosomal_Trafficking Payload_Release_Internal Initial Payload Release (e.g., by Cathepsin B) Lysosomal_Trafficking->Payload_Release_Internal Apoptosis_Induction Payload Induces Apoptosis Payload_Release_Internal->Apoptosis_Induction Caspase3_Activation Caspase-3 Activation Apoptosis_Induction->Caspase3_Activation Payload_Release_External Caspase-3 Cleaves Extracellular ADC Linker Caspase3_Activation->Payload_Release_External Positive Feedback Released_Payload Released Payload Payload_Release_External->Released_Payload Payload_Uptake Payload Uptake Released_Payload->Payload_Uptake Bystander_Apoptosis Bystander Cell Apoptosis Payload_Uptake->Bystander_Apoptosis

References

Characterization of m-PEG4-azide Conjugates: A Comparative Guide to SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SDS-PAGE with Alternative Methods for the Characterization of m-PEG4-azide Conjugated Proteins, Supported by Experimental Data and Detailed Protocols.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, including their stability, solubility, and circulation half-life. The this compound linker, a short-chain PEG derivative with a terminal azide group, offers a versatile tool for site-specific protein modification through click chemistry. Accurate characterization of these conjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other analytical techniques for the characterization of this compound conjugates, supplemented with detailed experimental protocols and data presentation.

Comparative Analysis of Analytical Techniques

The choice of analytical method for characterizing this compound conjugates depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and molecular weight determination. While SDS-PAGE is a readily accessible and straightforward technique, it presents unique challenges when analyzing PEGylated proteins.

Table 1: Quantitative Performance Comparison of Analytical Techniques for this compound Conjugate Characterization

FeatureSDS-PAGENative PAGERP-HPLCSE-HPLCMALDI-TOF MS
Principle Separation by apparent molecular weightSeparation by size, shape, and chargeSeparation by hydrophobicitySeparation by hydrodynamic radiusSeparation by mass-to-charge ratio
Primary Information Apparent molecular weight shift, PurityConformational changes, PurityPurity, Hydrophobicity changesPurity, Aggregation stateAbsolute molecular weight, Degree of PEGylation
Resolution Moderate; potential for band broadening[1][2]High for different charge isomers[1][2]HighLow for small PEG chainsVery High
Quantitative Accuracy Semi-quantitative (densitometry)[3]Semi-quantitativeHighHighHigh
Throughput High (multiple samples per gel)[1][2]HighLow to MediumLow to MediumMedium
Instrumentation Cost LowLowHighHighVery High
Key Advantage Simple, rapid, and widely available[4]Avoids PEG-SDS interaction issues[1][2]High resolution for purity assessmentGood for detecting aggregatesProvides precise mass information
Key Disadvantage Anomalous migration and band smearing[1][2]Not suitable for denatured proteinsMay not resolve different PEGylated speciesPoor resolution for small PEG additions[1][2]Can be sensitive to sample purity

SDS-PAGE for this compound Conjugate Analysis: A Detailed Protocol

SDS-PAGE can be a valuable tool for the initial assessment of this compound conjugation. The addition of the this compound moiety (molecular weight of approximately 217.2 g/mol ) will result in a slight increase in the apparent molecular weight of the protein.

Experimental Protocol:

1. Sample Preparation:

  • To 10 µg of the protein conjugate, add 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • For PEGylated proteins, it is sometimes recommended to heat the samples at a lower temperature (e.g., 70°C for 10 minutes) instead of boiling, to prevent potential cleavage of the PEG chain, particularly with certain linkers like maleimide.

2. Gel Electrophoresis:

  • Prepare a polyacrylamide gel with a concentration appropriate for the molecular weight of the target protein. A gradient gel (e.g., 4-20%) can also be effective.

  • Load the prepared samples and a molecular weight marker into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

3. Staining:

  • Coomassie Brilliant Blue Staining: A standard method for visualizing total protein. However, it may not be sensitive enough to detect subtle shifts from a small PEG4 tag.

  • Specialized PEG Staining: For enhanced visualization of PEGylated species, specific staining methods are recommended:

    • Barium Iodide Staining: This method specifically stains the PEG moiety. After fixing the gel, it is incubated in a 5% barium chloride solution followed by an iodine solution, revealing PEGylated proteins as clear bands against a dark background.[5]

    • Zinc-Imidazole Reverse Staining: This technique provides rapid and sensitive detection of PEGylated proteins as transparent bands against a white, opaque background.[6]

4. Data Analysis:

  • Image the stained gel using a gel documentation system.

  • Compare the migration of the conjugated protein to the unconjugated control. A slight upward shift in the band for the this compound conjugate should be observed.

  • For semi-quantitative analysis, densitometry can be performed using software like ImageJ to estimate the efficiency of the conjugation reaction by comparing the band intensities of the conjugated and unconjugated protein.[3]

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationship between different characterization methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_sds_page SDS-PAGE cluster_analysis Analysis start This compound Conjugate sample_buffer Add Laemmli Sample Buffer start->sample_buffer heating Heat at 70°C sample_buffer->heating load_gel Load Samples & Marker heating->load_gel electrophoresis Run Gel Electrophoresis load_gel->electrophoresis staining Stain Gel (Coomassie/PEG-specific) electrophoresis->staining imaging Image Gel staining->imaging data_analysis Analyze Band Shift & Densitometry imaging->data_analysis

SDS-PAGE workflow for this compound conjugate analysis.

comparison_methods cluster_electrophoresis Electrophoretic Methods cluster_chromatography Chromatographic Methods cluster_ms Mass Spectrometry sds_page SDS-PAGE (Apparent MW) native_page Native PAGE (Native State) rp_hplc RP-HPLC (Hydrophobicity) se_hplc SE-HPLC (Size) maldi_tof MALDI-TOF MS (Absolute Mass) center_node This compound Conjugate Characterization center_node->sds_page Initial Screen center_node->native_page Conformation center_node->rp_hplc Purity center_node->se_hplc Aggregation center_node->maldi_tof Definitive Mass

Comparison of methods for conjugate characterization.

Conclusion

References

Validating m-PEG4-azide Conjugate Activity: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugate activity within a cellular context is paramount. The choice of a linker, such as methoxy-polyethylene glycol (4)-azide (m-PEG4-azide), can significantly influence the performance of a conjugated molecule. This guide provides an objective comparison of this compound conjugate performance with alternative linkers in key cell-based assays, supported by experimental data and detailed protocols.

The this compound linker is a popular choice for bioconjugation due to its discrete length, hydrophilicity, and the bioorthogonal reactivity of the azide group, which readily participates in "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These characteristics facilitate the stable and specific linkage of molecules to proteins, antibodies, or nanoparticles for various applications, including targeted drug delivery and cellular imaging.

Comparative Performance in Cell-Based Assays

The selection of a linker can impact a conjugate's cellular uptake, cytotoxicity, and overall biological activity. Below is a summary of quantitative data comparing the performance of conjugates with varying PEG linker lengths. While direct head-to-head comparisons of this compound with a wide range of other discrete-length linkers in a single study are limited, the following tables illustrate the general principles and performance differences observed in the literature.

Table 1: Comparison of in vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures

Linker ArchitectureTarget Cell LineIC50 (ng/mL)Key Observation
Branched (Short)SK-BR-3 (HER2-positive)11.2The shorter linker may cause steric hindrance, potentially reducing the efficiency of payload release.
Branched (Long, with PEG4 moiety)SK-BR-3 (HER2-positive)Significantly more potent than the short linkerThe longer PEG4 spacer may improve enzyme access for payload cleavage, enhancing cytotoxicity.

Table 2: Impact of PEG Linker Length on Cellular Uptake of Peptide-Targeted Liposomes

Liposomal PEG CoatingPeptide Linker LengthCellular Uptake Enhancement (vs. non-targeted)Key Observation
PEG2000EG45 (~PEG2000)No significant enhancementLonger PEG coatings and linkers can create a "stealth" effect that hinders receptor binding.
PEG350EG12 (~PEG550)~9-fold (breast cancer cells) to ~100-fold (myeloma cells)Shorter PEG coatings and linkers can lead to dramatically enhanced cellular uptake by target cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of conjugate activity. Below are protocols for key cell-based assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a conjugate on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Target cells (e.g., cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound conjugate and control articles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound conjugate and control articles in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the amount of a fluorescently labeled conjugate internalized by cells.

Materials:

  • Target cells

  • Fluorescently labeled this compound conjugate and control articles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled conjugate at various concentrations and time points. Include unstained cells as a negative control.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete growth medium.

  • Staining (Optional): If necessary, perform additional cell surface or intracellular staining according to the manufacturer's protocols.

  • Washing: Centrifuge the cells and wash them twice with cold flow cytometry buffer.

  • Acquisition: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of conjugate uptake.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis conjugate This compound Conjugate (e.g., with fluorescent dye or drug) treatment Cell Treatment with Conjugate conjugate->treatment cells Cell Culture (Target Cell Line) cells->treatment incubation Incubation (Defined time and conditions) treatment->incubation readout Assay-Specific Readout (e.g., Absorbance, Fluorescence) incubation->readout quantification Quantification (e.g., IC50, MFI) readout->quantification comparison Comparison with Alternatives quantification->comparison

Caption: A generalized workflow for the validation of this compound conjugate activity in cell-based assays.

adc_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc Antibody-Drug Conjugate (with this compound linker) receptor Target Receptor on Cell Surface adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Cytotoxic Payload lysosome->payload Linker Cleavage & Payload Release target Intracellular Target (e.g., DNA, Tubulin) payload->target Binding apoptosis Apoptosis target->apoptosis Cell Death

Caption: A simplified signaling pathway for the mechanism of action of an antibody-drug conjugate (ADC) utilizing a cleavable linker.

References

Safety Operating Guide

Proper Disposal of m-PEG4-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of m-PEG4-azide, a common reagent in bioconjugation and click chemistry. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance.

Organic azides, such as this compound, are energetic compounds that require careful handling and disposal to mitigate risks of explosion and toxicity.[1] The azide functional group is highly reactive and can form dangerously unstable and shock-sensitive metal azides when in contact with certain metals, particularly heavy metals like lead and copper, which may be present in plumbing systems.[2][3] Additionally, contact with acids can generate highly toxic and explosive hydrazoic acid.[2][3][4]

Key Safety Precautions for Handling Azide Compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[5] For reactions with a higher risk of splashing, a face shield is recommended.

  • Ventilation: All handling of azide compounds, especially during disposal procedures, should be conducted in a well-ventilated chemical fume hood.[3]

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or allow contact with metal surfaces to prevent the formation of explosive metal azides.[2][4]

    • Acids: Keep azides away from acids to prevent the formation of toxic and explosive hydrazoic acid.[1][2]

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform, as they can form explosive di- and tri-azidomethane.[1][2][4]

  • Storage: Store azide compounds separately from incompatible materials in a cool, dry, and dark place.[1][6]

Quantitative Data for this compound

PropertyValueSource
Chemical Formula C₉H₁₉N₃O₄[7][8]
Molecular Weight 233.26 g/mol [7][9]
Appearance Colorless oil[7]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[7]
Storage Temperature 0-10 °C or -20°C for long term[7][8][9][10]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines a chemical deactivation procedure for dilute aqueous solutions of this compound. This method aims to convert the azide to a more stable amine, rendering the waste less hazardous. This procedure must be performed in a chemical fume hood.

Materials:

  • Dilute this compound waste solution (≤ 5% concentration)[3]

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container (non-metal, e.g., glass or polyethylene)[3]

Procedure:

  • Dilution: Ensure the concentration of the this compound in the aqueous waste solution does not exceed 5%. If necessary, dilute with water.[3]

  • Setup: Place the azide waste solution in a flask equipped with a stir bar and place it on a stir plate within a chemical fume hood.

  • Sodium Nitrite Addition: With continuous stirring, add a 20% aqueous solution of sodium nitrite. A general guideline is to add 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched; while this compound has a different molecular weight, a similar excess should be effective.[4]

  • Acidification: Crucially, only after the addition of sodium nitrite , slowly add a 20% aqueous solution of sulfuric acid while stirring until the solution is acidic to pH paper. Warning: Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid. [4]

  • Reaction: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide. The reaction produces nitrogen gas, which should be safely vented in the fume hood.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 9 using a suitable base, such as a dilute sodium hydroxide solution.[3][4]

  • Collection: Transfer the neutralized, deactivated waste into a properly labeled hazardous waste container. The label should include "Hazardous Waste," "Deactivated Azide Waste," and a complete list of the contents.[3]

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[2] Under no circumstances should any waste containing azides, treated or untreated, be poured down the drain. [3][4]

Logical Workflow for this compound Disposal

G cluster_prep Preparation & Assessment cluster_treatment Chemical Deactivation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_concentration Assess Waste Concentration fume_hood->assess_concentration dilute Dilute to <= 5% if Necessary assess_concentration->dilute Concentration > 5% add_nitrite Add 20% Sodium Nitrite Solution assess_concentration->add_nitrite Concentration <= 5% dilute->add_nitrite add_acid Slowly Add 20% Sulfuric Acid add_nitrite->add_acid IMPORTANT: Nitrite must be added first react Stir for at least 1 Hour add_acid->react neutralize Neutralize to pH 6-9 react->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect contact_ehs Contact Institutional EHS for Pickup collect->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling m-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with m-PEG4-azide. Adherence to these procedures is essential for ensuring laboratory safety and proper handling of this chemical.

I. Personal Protective Equipment (PPE)

Due to the potential hazards associated with azide compounds, including toxicity and the potential for forming explosive materials, a stringent personal protective equipment protocol is mandatory.[1]

Core PPE Requirements:

  • Hand Protection: Double-gloving is recommended. An inner layer of nitrile gloves should be worn with an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[1] Gloves should be inspected before use and disposed of immediately if contaminated.[1]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[1][2][3][4] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1][2][3][4][5]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[1][5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[1][2]

Respiratory Protection:

All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential dust or vapors.[1]

II. Quantitative Data

ParameterValue/GuidelineCompound ClassSource
Molecular Formula C9H19N3O4This compound[6][7]
Molecular Weight 233.26 g/mol This compound[7]
Physical Form Colorless oilThis compound[7]
Storage Temperature -20°CThis compound[6][8]
Azide Stability The carbon-to-nitrogen ratio should ideally be ≥ 3 for stability.Organic Azides[9]
Azide Handling Concentration Should not exceed 1 M in solution.Organic Azides[9]

III. Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Work Area: All handling of this compound must be performed in a certified chemical fume hood.[1][9]

  • Utensils: Use non-metal spatulas (e.g., ceramic or plastic) for handling the solid compound to avoid the formation of shock-sensitive metal azides.[1]

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of this compound to the vial using a non-metal spatula.

2. Dissolution:

  • Solvent Selection: this compound is soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7] Avoid using halogenated solvents like dichloromethane with azides due to the potential formation of explosive di- and tri-azidomethane.[9]

  • Procedure: In the chemical fume hood, add the desired solvent to the vial containing the this compound. Cap the vial and gently swirl or vortex to dissolve the compound completely.

3. Reaction Setup:

  • Vessel: Use clean, dry glassware for the reaction.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques to establish an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Add the this compound solution to the reaction vessel using a clean syringe or cannula.

  • Temperature Control: If heating is required, use a well-calibrated heating mantle or oil bath with a temperature controller. Avoid excessive heating of azide compounds.[1]

IV. Disposal Plan

The primary objective of the disposal procedure is to safely manage the azide-containing waste.[9] Direct disposal of untreated this compound is not recommended.[9]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Container Material: Use non-metal containers (e.g., glass or polyethylene) to prevent the formation of metal azides.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide".

2. Decontamination of Labware:

  • Rinsing: Reusable labware should be rinsed with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.[10]

  • Rinse Collection: The rinse solvent must be collected as hazardous liquid waste.[10]

  • Washing: After the initial solvent rinse, wash the labware with soap and water.[10]

3. Disposal of Waste Containers:

  • Once full, ensure waste containers are securely sealed and properly labeled.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]

  • Crucially, never pour any waste containing azides down the drain. [1][9] This is to avoid the formation of potentially explosive metal azides in the plumbing.[1][9]

V. Mandatory Visualizations

operational_workflow prep Preparation ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh this compound (Non-metal spatula) fume_hood->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction waste Segregate Waste reaction->waste decon Decontaminate Labware waste->decon dispose Dispose via EHS decon->dispose

Caption: Operational workflow for handling this compound.

safety_precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Precautions cluster_disposal Disposal Precautions gloves Double Gloves goggles Splash Goggles face_shield Face Shield (if splash risk) lab_coat Flame-Resistant Lab Coat fume_hood Use Fume Hood no_metal No Metal Spatulas avoid_heat Avoid Excessive Heat no_drain No Drain Disposal segregate Segregate Waste non_metal_container Non-Metal Waste Container handling_mPEG4_azide Safe Handling of This compound handling_mPEG4_azide->gloves handling_mPEG4_azide->goggles handling_mPEG4_azide->face_shield handling_mPEG4_azide->lab_coat handling_mPEG4_azide->fume_hood handling_mPEG4_azide->no_metal handling_mPEG4_azide->avoid_heat handling_mPEG4_azide->no_drain handling_mPEG4_azide->segregate handling_mPEG4_azide->non_metal_container

Caption: Logical relationship of safety precautions for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.